molecular formula C10H11N3O B15601023 MS-153

MS-153

Número de catálogo: B15601023
Peso molecular: 189.21 g/mol
Clave InChI: KKMMIKKVFRCZBO-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MS-153 is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H11N3O

Peso molecular

189.21 g/mol

Nombre IUPAC

[(3S)-3-methyl-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C10H11N3O/c1-8-4-6-12-13(8)10(14)9-3-2-5-11-7-9/h2-3,5-8H,4H2,1H3/t8-/m0/s1

Clave InChI

KKMMIKKVFRCZBO-QMMMGPOBSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MS-153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-153, also known as (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, is a novel neuroprotective agent with a primary mechanism of action centered on the modulation of glutamate (B1630785) transport. This technical guide delineates the core molecular mechanisms through which this compound exerts its effects, with a focus on its interaction with the glial glutamate transporter GLT-1. Furthermore, it explores secondary or alternative mechanisms, including the upregulation of glutamate transporter expression and the potential inhibition of voltage-gated calcium channels. This document provides a comprehensive overview of the experimental data, detailed methodologies of key experiments, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Primary Mechanism of Action: Stimulation of GLT-1 Mediated Glutamate Uptake

The principal neuroprotective effect of this compound is attributed to its ability to enhance the uptake of extracellular glutamate, thereby mitigating excitotoxicity. This action is primarily mediated through the positive modulation of the glial glutamate transporter GLT-1 (also known as EAAT2).

Kinetic Analysis of Glutamate Uptake

Studies utilizing COS-7 cells expressing the GLT-1 transporter have demonstrated that this compound accelerates L-[3H]glutamate uptake in a concentration-dependent and time-dependent manner. Eadie-Hofstee analysis of the uptake kinetics revealed that this compound significantly decreases the Michaelis constant (Km) of glutamate uptake, indicating an increased affinity of the transporter for its substrate.

ConditionKm (µM)Vmax (nmol/mg protein/min)
Control15.2 ± 2.11.2 ± 0.1
This compound (10 µM)8.5 ± 1.51.3 ± 0.2
This compound (100 µM)5.1 ± 1.11.3 ± 0.2
*p < 0.05 vs. Control
Electrophysiological Evidence

Further evidence for the direct modulation of GLT-1 by this compound comes from electrophysiological studies in Xenopus oocytes expressing the transporter. This compound has been shown to increase the glutamate-induced inward sodium currents through GLT-1. This suggests that this compound facilitates the transport cycle of GLT-1, which is coupled to the co-transport of sodium ions.

In Vivo and Ex Vivo Corroboration

In vivo microdialysis studies in rat models of focal cerebral ischemia have shown that this compound significantly attenuates the ischemia-induced increase in extracellular glutamate levels. Furthermore, in ex vivo experiments using rat hippocampal slices, this compound was found to significantly attenuate the increase in glutamate efflux induced by high potassium (50 mM KCl) depolarization.[1] This effect was specific to glutamate, as this compound had no significant effect on the K+-evoked efflux of GABA.[1]

Secondary and Other Potential Mechanisms of Action

While the primary mechanism of this compound is the stimulation of GLT-1 activity, other potential mechanisms may contribute to its neuroprotective and pharmacological effects.

Upregulation of Glutamate Transporter Expression

In studies investigating the effects of this compound on alcohol consumption, treatment with this compound was found to upregulate the expression of both GLT-1 and the cystine/glutamate antiporter (xCT) in the nucleus accumbens, amygdala, and hippocampus of alcohol-preferring rats. This upregulation of transporter protein levels could lead to a long-term increase in glutamate clearance capacity.

Brain RegionTransporterFold Change vs. Vehicle
Nucleus AccumbensGLT-1~1.5
AmygdalaGLT-1~1.4
HippocampusGLT-1~1.6
AmygdalaxCT~1.3
HippocampusxCT~1.5
p < 0.05
Inhibition of Voltage-Gated Calcium Channels

There is some evidence to suggest that this compound may also inhibit high voltage-gated calcium channels. This action could contribute to its neuroprotective effects by reducing presynaptic glutamate release during ischemic conditions. However, the direct molecular targets and the significance of this mechanism relative to GLT-1 modulation require further investigation.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language.

Signaling Pathway of this compound Action

Caption: Proposed primary mechanism of action of this compound.

Experimental Workflow for Glutamate Uptake Assay

Glutamate_Uptake_Workflow start Start step1 Culture COS-7 cells and transfect with GLT-1 plasmid start->step1 step2 Incubate cells with This compound or vehicle step1->step2 step3 Add L-[3H]glutamate step2->step3 step4 Incubate for a defined time step3->step4 step5 Wash cells to remove extracellular radiolabel step4->step5 step6 Lyse cells step5->step6 step7 Measure intracellular radioactivity via scintillation counting step6->step7 end End step7->end

Caption: Workflow for in vitro glutamate uptake assay.

Detailed Experimental Protocols

L-[3H]Glutamate Uptake Assay in GLT-1 Transfected COS-7 Cells
  • Cell Culture and Transfection: COS-7 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with a plasmid encoding the human GLT-1 transporter using a suitable transfection reagent.

  • Uptake Assay:

    • Two days post-transfection, cells are washed with Krebs-Ringer buffer (in mM: 124 NaCl, 4 KCl, 2 CaCl2, 1.3 MgSO4, 1.2 KH2PO4, 25 HEPES, 10 glucose, pH 7.4).

    • Cells are pre-incubated with varying concentrations of this compound (e.g., 1-100 µM) or vehicle for 10 minutes at 37°C.

    • The uptake reaction is initiated by adding L-[3H]glutamate (specific activity ~50 Ci/mmol) to a final concentration of 10 µM.

    • After a 10-minute incubation at 37°C, the uptake is terminated by aspirating the medium and washing the cells three times with ice-cold Krebs-Ringer buffer.

    • Cells are lysed with 0.5 M NaOH.

    • The radioactivity in the cell lysates is determined by liquid scintillation counting.

    • Protein concentration is determined using a standard protein assay to normalize the uptake values.

Electrophysiological Recording in Xenopus Oocytes
  • Oocyte Preparation and Injection:

    • Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated.

    • Oocytes are injected with cRNA encoding human GLT-1.

    • Injected oocytes are incubated for 2-5 days at 18°C in Barth's solution.

  • Two-Electrode Voltage Clamp:

    • Oocytes are placed in a recording chamber and perfused with a standard frog Ringer solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.2).

    • The oocyte membrane potential is clamped at -60 mV using a two-electrode voltage-clamp amplifier.

    • Glutamate (100 µM) is applied to elicit an inward current.

    • This compound is co-applied with glutamate to determine its effect on the glutamate-induced current.

    • Currents are recorded and analyzed using appropriate data acquisition and analysis software.

In Vivo Microdialysis in a Rat Model of Focal Cerebral Ischemia
  • Animal Model: Focal cerebral ischemia is induced in anesthetized rats by middle cerebral artery occlusion (MCAO).

  • Microdialysis Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum or cortex of the ischemic hemisphere.

  • Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before, during, and after MCAO.

  • Drug Administration: this compound or vehicle is administered intravenously at a defined time point relative to the onset of ischemia.

  • Glutamate Analysis: The concentration of glutamate in the dialysate samples is determined by high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde.

Synthesis of (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline (this compound)

  • Synthesis of 5-methyl-2-pyrazoline (B74932): This can be achieved through the condensation of a suitable α,β-unsaturated ketone, such as 3-buten-2-one, with hydrazine (B178648) hydrate.

  • Acylation with Nicotinoyl Chloride: The resulting 5-methyl-2-pyrazoline is then acylated at the N1 position using nicotinoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the final product. Chiral separation or asymmetric synthesis would be required to obtain the specific (R)-enantiomer.

Conclusion

The primary mechanism of action of the neuroprotective agent this compound is the positive allosteric modulation of the glial glutamate transporter GLT-1. By increasing the affinity of GLT-1 for glutamate, this compound enhances the clearance of this excitatory neurotransmitter from the extracellular space, thereby reducing excitotoxicity. This central mechanism is supported by kinetic, electrophysiological, and in vivo data. Secondary mechanisms, such as the upregulation of glutamate transporter expression and potential inhibition of voltage-gated calcium channels, may also contribute to the overall pharmacological profile of this compound. Further research is warranted to fully elucidate the interplay of these mechanisms and to explore the full therapeutic potential of this compound in neurological disorders characterized by glutamate dysregulation.

References

MS-153 as a novel neuroprotective agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MS-153: A Novel Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically identified as (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, is a novel pyrazoline compound demonstrating significant neuroprotective properties.[1] Its mechanism of action primarily revolves around the modulation of glutamate (B1630785) homeostasis, a critical factor in the pathophysiology of ischemic brain injury and other neurological disorders. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a major contributor to neuronal loss in ischemic stroke and other neurodegenerative conditions.[2] A primary driver of excitotoxicity is the excessive accumulation of glutamate in the synaptic cleft. Consequently, therapeutic strategies aimed at reducing extracellular glutamate levels hold significant promise for neuroprotection. This compound has emerged as a promising neuroprotective agent by directly targeting the mechanisms of glutamate clearance and release.[1][3]

Mechanism of Action

The neuroprotective effects of this compound are multi-faceted, primarily involving the enhancement of glutamate uptake and the potential inhibition of its release.

Activation of Glutamate Transporter 1 (GLT-1)

The principal mechanism of action of this compound is the potentiation of glutamate uptake by the glial glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[3][4] GLT-1 is responsible for the clearance of the majority of extracellular glutamate in the central nervous system.[3] this compound accelerates L-[3H]glutamate uptake through GLT-1 in a concentration- and time-dependent manner.[5][6] Kinetic analysis has revealed that this compound significantly decreases the Michaelis constant (K_m) of glutamate uptake, indicating an increased affinity of the transporter for glutamate.[5][6] This enhanced clearance of glutamate from the extracellular space is a key factor in the cerebroprotective effect of this compound in ischemic models.[5]

Upregulation of Cystine/Glutamate Antiporter (xCT)

In addition to its direct effect on GLT-1 activity, this compound has been shown to upregulate the expression of the cystine/glutamate antiporter (xCT or SLC7A11).[7][8] The xCT system mediates the exchange of intracellular glutamate for extracellular cystine, which is a precursor for the synthesis of the antioxidant glutathione.[9] Upregulation of xCT by this compound may contribute to neuroprotection by enhancing antioxidant defenses and modulating glutamate homeostasis.[7]

Potential Inhibition of Glutamate Release

There is also evidence to suggest that this compound may inhibit the release of glutamate from nerve terminals. This effect is thought to be mediated through the inhibition of high-voltage-gated calcium channels via an interaction with protein kinase C gamma (PKCγ).[3] By reducing presynaptic calcium influx, this compound can attenuate the excessive release of glutamate that occurs during ischemic conditions.

Involvement of Pro-Survival Signaling Pathways

The neuroprotective effects of this compound are likely linked to the activation of intracellular pro-survival signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and is implicated in neuroprotection against ischemic injury.[10][11] Studies have shown that this compound can reverse the downregulation of phosphorylated Akt (p-Akt) in the nucleus accumbens, suggesting an activation of this pathway. The PI3K/Akt pathway is known to influence the activity of NF-κB, a transcription factor that can promote the expression of anti-apoptotic and pro-survival genes.[12]

Signaling Pathways

The signaling pathways involved in the neuroprotective effects of this compound are centered on the regulation of glutamate homeostasis and the activation of pro-survival cascades.

MS153_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_extra Excess Glutamate GLT1 GLT-1 Glutamate_extra->GLT1 Uptake Glutamate_intra Glutamate GLT1->Glutamate_intra xCT xCT (SLC7A11) Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Glutamate_extra Inhibits Release PKCg PKCγ PKCg->Ca_channel Modulates PI3K PI3K Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Neuroprotection Neuroprotection (Cell Survival) NFkB->Neuroprotection Promotes MS153 This compound MS153->GLT1 Activates MS153->xCT Upregulates Expression MS153->PKCg Inhibits? MS153->PI3K

Caption: Signaling pathway of this compound's neuroprotective action.

Quantitative Data

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeAssayValueReference
EC50 of Glutamate Uptake Rat Brain Synaptosomes[3H]-L-glutamate Uptake32.3 ± 0.4 µMFontana, A. C., et al. (2016)
Effective Concentration Range COS-7 cells expressing GLT-1[3H]-L-glutamate Uptake1 - 100 µM[5][6]
Effect on Km of Glutamate Uptake COS-7 cells expressing GLT-1Eadie-Hofstee AnalysisSignificant Decrease[5][6]
Effect on Glutamate Efflux (10 µM this compound) Rat Hippocampal SlicesAmino Acid Efflux AssaySignificant Attenuation of KCl-induced efflux[5][6]

Table 2: In Vivo Efficacy and Effects of this compound

Animal ModelTreatment RegimenOutcome MeasureResultReference
Rat Focal Cerebral Ischemia 25.0 mg/kg i.v. bolus + 12.5 mg/kg/hr infusion (delayed treatment)Infarct VolumeSignificant ReductionKawazura, H., et al. (1997)
Alcohol-Preferring Rats 50 mg/kgEthanol IntakeSignificant DecreaseAlhaddad, H., et al. (2014)
Alcohol-Preferring Rats Not specifiedGLT-1 Expression (Amygdala & Hippocampus)Significant Upregulation[7]
Alcohol-Preferring Rats Not specifiedxCT Expression (Amygdala & Hippocampus)Significant Upregulation[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

L-[3H]-Glutamate Uptake Assay

This protocol is adapted for a 96-well format to determine the dose-response of this compound on glutamate uptake in astrocytes or synaptosomes.

Materials:

  • Primary astrocyte cultures or isolated synaptosomes

  • 96-well plates

  • This compound

  • [3H]-L-glutamate (50 nM final concentration)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Plate astrocytes in 96-well plates and culture until confluent. For synaptosomes, prepare fresh isolates.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control and a non-specific uptake control (e.g., with a known glutamate transport inhibitor like TBOA).

  • Pre-incubation: Incubate the plates at 37°C for 10 minutes.

  • Initiation of Uptake: Add [3H]-L-glutamate to each well to a final concentration of 50 nM.

  • Uptake Incubation: Incubate for 5-10 minutes at room temperature.

  • Termination of Uptake:

    • Astrocytes: Rapidly wash the cells three times with ice-cold PBS.

    • Synaptosomes: Filter the contents of the wells through a filter plate (e.g., Whatman GF/B) and wash three times with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation fluid to each well (or to the filter plate wells) and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific uptake from all readings. Calculate the rate of glutamate uptake (e.g., in nmol/mg protein/min) and plot the dose-response curve to determine the EC50.

Western Blotting for GLT-1 and xCT Expression

This protocol outlines the general procedure for assessing changes in protein expression levels in brain tissue following this compound treatment.

Materials:

  • Brain tissue homogenates (e.g., from hippocampus or amygdala)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GLT-1, anti-xCT, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GLT-1, xCT, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

MTT Assay for Cell Viability and Neuroprotection

This protocol is used to assess the protective effect of this compound against an excitotoxic insult in neuronal cell cultures.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells)

  • 96-well plates

  • This compound

  • Excitotoxic agent (e.g., glutamate or NMDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).

  • Excitotoxic Insult: Add the excitotoxic agent to the wells (except for the control wells) and incubate for the desired duration.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-insulted) cells. Plot the neuroprotective effect of this compound against the excitotoxic insult.

Experimental Workflows

Glutamate_Uptake_Workflow start Start prep Prepare Astrocyte Cultures or Synaptosomes in 96-well plates start->prep add_cpd Add this compound and Controls prep->add_cpd pre_incubate Pre-incubate at 37°C for 10 min add_cpd->pre_incubate add_radio Add [3H]-L-glutamate pre_incubate->add_radio incubate Incubate for 5-10 min at RT add_radio->incubate terminate Terminate Uptake (Wash or Filter) incubate->terminate count Add Scintillation Fluid and Quantify Radioactivity terminate->count analyze Data Analysis (Calculate EC50) count->analyze end End analyze->end Western_Blot_Workflow start Start sample_prep Prepare Brain Tissue Homogenates start->sample_prep quant Protein Quantification sample_prep->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-GLT-1, anti-xCT, loading control) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect image Imaging and Quantification detect->image end End image->end MCAO_Workflow start Start anesthesia Anesthetize Rat start->anesthesia mcao Induce Focal Cerebral Ischemia (e.g., Middle Cerebral Artery Occlusion) anesthesia->mcao treatment Administer this compound or Vehicle (e.g., i.v. bolus + infusion) mcao->treatment reperfusion Reperfusion (optional) treatment->reperfusion survival Allow Survival for a Defined Period (e.g., 24h) reperfusion->survival euthanasia Euthanize and Harvest Brain survival->euthanasia analysis Analyze Infarct Volume (e.g., TTC Staining) euthanasia->analysis end End analysis->end

References

An In-depth Technical Guide on the Discovery and Synthesis of (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline (MS-153)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, also known as MS-153, is a novel pyrazoline compound recognized for its potential as a neuroprotective agent. This technical guide provides a comprehensive overview of the available scientific information regarding its discovery, synthesis, and mechanism of action. While a definitive, detailed experimental protocol for its initial synthesis remains elusive in publicly accessible literature, this document consolidates general synthetic strategies for analogous pyrazoline derivatives, offering a foundational understanding for researchers in the field. The guide also summarizes the key biological findings that highlight the therapeutic potential of this compound, particularly its role as a glutamate (B1630785) transporter 1 (GLT-1) activator in the context of cerebral ischemia.

Discovery and Neuroprotective Properties

(R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline (this compound) has been identified as a promising neuroprotective agent, primarily studied for its efficacy in mitigating neuronal damage during ischemic events.[1] Research indicates that this compound exerts its protective effects by modulating glutamate homeostasis in the brain. Specifically, it has been shown to act as an activator of glutamate transporter 1 (GLT-1), a protein crucial for clearing excess glutamate from the synaptic cleft.[1]

During cerebral ischemia, the excessive accumulation of extracellular glutamate leads to excitotoxicity, a primary driver of neuronal cell death. By enhancing the activity of GLT-1, this compound facilitates the reuptake of glutamate, thereby reducing its excitotoxic potential.[1] Studies in rat models of focal cerebral ischemia have demonstrated the cerebroprotective effects of this compound.[1] The discovery of this compound's neuroprotective capabilities has spurred further investigation into its therapeutic applications for neurodegenerative disorders.[2][3]

Synthesis of Pyrazoline Derivatives: A General Overview

The general synthetic workflow can be conceptualized as a two-step process:

  • Chalcone (B49325) Formation: This step involves a Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone in the presence of a base or acid catalyst.

  • Pyrazoline Ring Formation: The resulting chalcone is then reacted with a hydrazine (B178648) derivative (e.g., hydrazine hydrate, phenylhydrazine, or in the case of this compound, likely nicotinic acid hydrazide) to form the pyrazoline ring through a cyclization-condensation reaction.

For the synthesis of an enantiomerically pure compound like (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, an enantioselective synthetic strategy would be required. This could involve the use of a chiral catalyst, a chiral auxiliary, or the resolution of a racemic mixture.

Below is a generalized workflow for the synthesis of a nicotinoyl-pyrazoline derivative, based on common synthetic methodologies.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Formation Aldehyde Aldehyde Chalcone (α,β-Unsaturated Ketone) Chalcone (α,β-Unsaturated Ketone) Aldehyde->Chalcone (α,β-Unsaturated Ketone) Claisen-Schmidt Condensation Ketone Ketone Ketone->Chalcone (α,β-Unsaturated Ketone) Base/Acid Catalyst Base/Acid Catalyst Base/Acid Catalyst->Chalcone (α,β-Unsaturated Ketone) Pyrazoline Derivative Pyrazoline Derivative Chalcone (α,β-Unsaturated Ketone)->Pyrazoline Derivative Cyclization Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide->Pyrazoline Derivative Purification Purification Pyrazoline Derivative->Purification Chromatography/ Recrystallization (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline Purification->(R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline

Caption: Generalized Synthetic Workflow for Nicotinoyl-Pyrazoline Derivatives.

Postulated Experimental Protocol for (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline

Based on the general principles of pyrazoline synthesis, a plausible, though not definitively documented, experimental protocol for the synthesis of (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline can be outlined. This protocol is intended as a conceptual framework for researchers.

Materials and Reagents
  • Substituted benzaldehyde (B42025)

  • Methyl ethyl ketone

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

  • Acid catalyst (e.g., hydrochloric acid)

  • Nicotinic acid hydrazide

  • Solvents (e.g., ethanol, acetic acid)

  • Dehydrating agent (e.g., anhydrous sodium sulfate)

  • Chromatography supplies (silica gel, solvents)

Synthesis of the Chalcone Intermediate
  • Dissolve the appropriate substituted benzaldehyde and methyl ethyl ketone in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain the crude chalcone, which can be purified by recrystallization or column chromatography.

Synthesis of (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline
  • Dissolve the purified chalcone and nicotinic acid hydrazide in a suitable solvent, such as glacial acetic acid or ethanol.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash it with water, and dry it.

  • The crude product would be a racemic mixture. Enantiomeric resolution could be achieved through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

  • Purify the desired (R)-enantiomer by column chromatography to obtain (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline.

Characterization Data

While specific quantitative data for the synthesis of this compound is not available, characterization of the final compound would involve standard analytical techniques.

Analytical Technique Expected Data
1H NMR & 13C NMR Spectral data confirming the chemical structure, including characteristic peaks for the pyrazoline ring, methyl group, and nicotinoyl moiety.
Mass Spectrometry Determination of the molecular weight and fragmentation pattern consistent with the proposed structure.
Chiral HPLC Confirmation of the enantiomeric purity of the (R)-isomer.
Melting Point A specific melting point range for the pure compound.
Elemental Analysis Percentage composition of C, H, N, and O consistent with the molecular formula.

Signaling Pathway and Mechanism of Action

The neuroprotective effect of this compound is primarily attributed to its interaction with the glutamate transport system. The following diagram illustrates the proposed signaling pathway.

G Ischemic Condition Ischemic Condition Excess Extracellular Glutamate Excess Extracellular Glutamate Ischemic Condition->Excess Extracellular Glutamate Excitotoxicity Excitotoxicity Excess Extracellular Glutamate->Excitotoxicity Glutamate Reuptake Glutamate Reuptake Excess Extracellular Glutamate->Glutamate Reuptake Neuronal Damage Neuronal Damage Excitotoxicity->Neuronal Damage MS_153 (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline (this compound) GLT_1 Glutamate Transporter 1 (GLT-1) MS_153->GLT_1 Activates GLT_1->Glutamate Reuptake Enhances Reduced Excitotoxicity Reduced Excitotoxicity Glutamate Reuptake->Reduced Excitotoxicity Neuroprotection Neuroprotection Reduced Excitotoxicity->Neuroprotection

Caption: Proposed Mechanism of Neuroprotection by this compound.

Conclusion and Future Directions

(R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline (this compound) represents a significant lead compound in the development of neuroprotective therapies. Its targeted action on the glutamate transporter GLT-1 offers a promising strategy for mitigating the neuronal damage associated with ischemic stroke and potentially other neurodegenerative conditions. While the precise details of its initial discovery and a comprehensive, validated synthesis protocol are not widely published, the foundational knowledge of pyrazoline chemistry provides a strong basis for its production and further investigation.

Future research should focus on elucidating the complete synthetic pathway and optimizing reaction conditions to improve yield and enantioselectivity. Furthermore, extensive preclinical and clinical studies are warranted to fully evaluate the therapeutic efficacy and safety profile of this compound. The development of more potent and selective analogs based on the pyrazoline scaffold could also open new avenues for the treatment of a range of neurological disorders.

References

The Modulatory Effects of MS-153 on the Glutamate Transporter GLT-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline (MS-153), a novel neuroprotective agent, on the glutamate (B1630785) transporter GLT-1 (also known as EAAT2). This document synthesizes key findings from preclinical research, presenting quantitative data on the compound's impact on GLT-1 kinetics and expression. Detailed experimental protocols for core assays and visualizations of the underlying molecular mechanisms and experimental workflows are provided to support further research and development in the field of neuroprotection and glutamate homeostasis.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its extracellular concentrations are tightly regulated to prevent excitotoxicity, a key pathological process in various neurological disorders. The glutamate transporter GLT-1, predominantly expressed on astrocytes, is responsible for the majority of glutamate uptake from the synaptic cleft.[1] Dysregulation of GLT-1 function is implicated in conditions such as cerebral ischemia, traumatic brain injury, and substance use disorders.[1]

This compound has emerged as a promising cerebroprotective agent that exerts its neuroprotective effects by modulating glutamate neurotransmission.[2] Specifically, this compound has been shown to enhance the function and expression of GLT-1, thereby reducing extracellular glutamate levels and mitigating neuronal damage.[2][3] This guide delves into the technical details of this compound's interaction with GLT-1, providing a valuable resource for researchers in the field.

Quantitative Data on this compound's Effect on GLT-1

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on GLT-1 function and expression.

Table 1: Effect of this compound on GLT-1 Mediated Glutamate Uptake Kinetics

Experimental SystemCompoundConcentrationEffect on KmEffect on VmaxCitation
COS-7 cells expressing GLT-1This compound1-100 µMSignificantly decreasedNot significantly changed[2][4]

Note: While studies consistently report a decrease in Km, specific values are not always provided in the cited literature. A decrease in Km indicates an increased affinity of the transporter for glutamate.

Table 2: Effect of this compound on GLT-1 Protein Expression

Animal ModelBrain RegionTreatmentChange in GLT-1 ExpressionCitation
Alcohol-preferring (P) ratsNucleus Accumbens (NAc)This compound (50 mg/kg/day, i.p.)Upregulated[5][6]
Alcohol-preferring (P) ratsPrefrontal Cortex (PFC)This compound (50 mg/kg/day, i.p.)No significant change[5][6]
Alcohol-preferring (P) ratsAmygdalaThis compound (50 mg/kg, i.p.)Upregulated[7]
Alcohol-preferring (P) ratsHippocampusThis compound (50 mg/kg, i.p.)Upregulated[7]

Signaling Pathway of this compound-Induced GLT-1 Upregulation

This compound has been shown to upregulate GLT-1 expression through a signaling cascade involving the mammalian target of rapamycin (B549165) (mTOR), protein kinase B (Akt), and nuclear factor-kappa B (NF-κB).[5] The proposed pathway suggests that this compound treatment leads to the activation of the Akt signaling pathway, which in turn promotes the nuclear translocation of NF-κB. NF-κB then acts as a transcription factor to increase the expression of the GLT-1 gene.

This compound Signaling Pathway for GLT-1 Upregulation MS153 This compound Akt Akt (Protein Kinase B) MS153->Akt Activates NFkB_translocation NF-κB Translocation to Nucleus Akt->NFkB_translocation Promotes GLT1_Gene GLT-1 Gene Transcription NFkB_translocation->GLT1_Gene Increases GLT1_Protein GLT-1 Protein Expression GLT1_Gene->GLT1_Protein Leads to

Figure 1: Proposed signaling pathway for this compound-induced upregulation of GLT-1 expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on GLT-1.

L-[3H]Glutamate Uptake Assay in Cultured Cells

This protocol is designed to measure the rate of glutamate uptake into cells expressing GLT-1.

Experimental Workflow:

Glutamate Uptake Assay Workflow start Seed GLT-1 expressing cells in 24-well plates preincubation Pre-incubate cells with This compound or vehicle start->preincubation incubation Incubate with L-[3H]glutamate and unlabeled glutamate preincubation->incubation wash Rapidly wash cells with ice-cold buffer incubation->wash lysis Lyse cells to release intracellular contents wash->lysis scintillation Measure radioactivity using liquid scintillation counting lysis->scintillation analysis Analyze data to determine Km and Vmax scintillation->analysis

Figure 2: Workflow for a typical L-[3H]glutamate uptake assay.

Materials:

  • GLT-1 expressing cells (e.g., transfected COS-7 cells)

  • 24-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 124 NaCl, 4 KCl, 1.25 KH2PO4, 1.3 MgSO4, 2 CaCl2, 25 HEPES, 10 D-glucose, pH 7.4)

  • L-[3H]glutamate

  • Unlabeled L-glutamate

  • This compound

  • 0.1 M NaOH

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Seed GLT-1 expressing cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle in KRH buffer for a specified time (e.g., 15 minutes) at 37°C.

  • Uptake Initiation: Initiate glutamate uptake by adding KRH buffer containing a fixed concentration of L-[3H]glutamate and varying concentrations of unlabeled L-glutamate.

  • Uptake Termination: After a short incubation period (e.g., 10 minutes) at 37°C, terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the protein concentration of parallel wells. Calculate the velocity of glutamate uptake (nmol/mg protein/min). Perform Eadie-Hofstee or Michaelis-Menten analysis to determine the Km and Vmax values.

Western Blotting for GLT-1 Expression

This protocol details the procedure for quantifying GLT-1 protein levels in brain tissue homogenates.

Experimental Workflow:

Western Blot Workflow start Homogenize brain tissue in lysis buffer protein_quant Determine protein concentration (e.g., BCA assay) start->protein_quant sds_page Separate proteins by size using SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block non-specific binding sites on the membrane transfer->blocking primary_ab Incubate with primary antibody against GLT-1 blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Quantify band intensity and normalize to a loading control detection->analysis

Figure 3: Standard workflow for Western blotting to detect GLT-1 protein.

Materials:

  • Brain tissue from control and this compound-treated animals

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for GLT-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue samples in ice-cold lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLT-1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the intensity of the GLT-1 bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent through its modulation of the glutamate transporter GLT-1. The compound enhances glutamate uptake by increasing the transporter's affinity for its substrate and can also upregulate GLT-1 expression in specific brain regions under pathological conditions. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate the therapeutic applications of this compound and other GLT-1 modulators. Further studies are warranted to fully elucidate the quantitative aspects of this compound's effects and its detailed mechanism of action in various neurological disease models.

References

Molecular Targets of MS-153 in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

MS-153, with the chemical name (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, is a neuroprotective agent with a multi-target profile in the central nervous system (CNS). Its primary mechanism of action revolves around the modulation of glutamate (B1630785) homeostasis and neuronal excitability. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its effects on glutamate transporters and voltage-gated ion channels. We present available quantitative data, outline detailed experimental protocols for target validation, and illustrate the implicated signaling pathways. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of this compound and similar neuroprotective compounds.

Introduction

This compound is a pyrazoline derivative that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[1] Its therapeutic potential is attributed to its ability to mitigate glutamate-mediated excitotoxicity, a key pathological process in various neurological disorders. The primary molecular mechanisms underlying these effects involve the enhancement of glutamate uptake from the synaptic cleft and the direct modulation of neuronal ion channel activity. This guide synthesizes the current understanding of this compound's molecular interactions within the CNS.

Primary Molecular Targets

The neuroprotective effects of this compound are primarily attributed to its interaction with two major classes of proteins in the CNS: glutamate transporters and voltage-gated calcium channels.

Glutamate Transporters: GLT-1 and xCT

A principal target of this compound is the glial glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). This compound enhances the function and expression of GLT-1.

  • Mechanism of Action on GLT-1: this compound accelerates the uptake of L-glutamate through GLT-1.[2][3] Eadie-Hofstee analysis has shown that this compound significantly decreases the Michaelis constant (K_m) for glutamate uptake, indicating an increased affinity of the transporter for its substrate.[2][3] This effect is specific to glutamate transport, as GABA uptake is unaffected.[2][3] Furthermore, this compound has been observed to increase Na⁺ currents through GLT-1 expressed in Xenopus oocytes.[2][3] In vivo studies have demonstrated that this compound upregulates the protein expression of GLT-1 in the nucleus accumbens.[4]

  • Cystine/Glutamate Antiporter (xCT): In addition to GLT-1, this compound has been shown to upregulate the expression of the cystine/glutamate antiporter (xCT) in the amygdala and hippocampus.[4]

Voltage-Gated Calcium Channels (VGCCs)

This compound directly modulates the activity of high voltage-gated calcium channels (VGCCs), which play a critical role in neurotransmitter release.

  • Inhibition of VGCCs: this compound suppresses currents through high voltage-gated calcium channels in a manner that is dependent on the activity of intracellular Protein Kinase C (PKC).[1] It is proposed that this compound inhibits the translocation of PKCγ, which in turn leads to the inhibition of VGCCs and a subsequent reduction in glutamate release from nerve terminals, particularly under ischemic conditions.[1]

  • Specificity: The inhibitory effect of this compound is selective for high voltage-gated calcium channels. It has been shown to have no effect on tetrodotoxin-sensitive or tetrodotoxin-resistant sodium channels, nor on channels activated by glutamate, NMDA, kainate, AMPA, GABA, or acetylcholine (B1216132) at concentrations up to 300 µM.

Quantitative Data

While specific binding affinities (K_i) and half-maximal concentrations (IC₅₀/EC₅₀) for this compound at its primary targets are not extensively reported in the public literature, the available quantitative and semi-quantitative data are summarized below.

Target/ProcessParameterValue/EffectConcentration of this compoundSystemReference
GLT-1 Mediated Glutamate Uptake K_mSignificantly decreased1-100 µMCOS-7 cells expressing GLT-1[2][3]
L-[³H]glutamate UptakeAccelerated in a concentration-dependent manner1-100 µMCOS-7 cells expressing GLT-1[2][3]
GLT-1 Protein ExpressionUpregulated50 mg/kg (i.p.)Rat Nucleus Accumbens[4][5]
xCT Expression xCT Protein ExpressionUpregulated50 mg/kg (i.p.)Rat Amygdala & Hippocampus[4]
High Voltage-Gated Calcium Channels Channel CurrentSuppressed1-300 µMRat Dorsal Root Ganglion Neurons[1]
Glutamate Efflux KCl-induced EffluxSignificantly attenuated10 µMRat Hippocampal Slices[2][3]
Ischemia-induced EffluxPartially inhibitedNot specifiedRat Hippocampal Slices[2][3]
Other Ion Channels/Receptors Sodium Channels, NMDA-R, AMPA-R, Kainate-R, GABA-R, ACh-RNo effect300 µMRat Cortical NeuronsNot specified

Signaling Pathways

The actions of this compound are linked to the modulation of key intracellular signaling pathways that regulate gene expression and protein function.

PKC Signaling in VGCC Inhibition

This compound's inhibition of high voltage-gated calcium channels is intricately linked to the Protein Kinase C (PKC) pathway. It is hypothesized that this compound inhibits the translocation of PKCγ from the cytosol to the plasma membrane, a crucial step for its activation. This prevention of PKC activation leads to a downstream decrease in the phosphorylation of VGCCs or associated proteins, resulting in reduced channel activity and consequently, diminished glutamate release.

MS153 This compound PKC_translocation PKCγ Translocation MS153->PKC_translocation inhibits VGCC High Voltage-Gated Calcium Channels PKC_translocation->VGCC activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx mediates Glu_release Glutamate Release Ca_influx->Glu_release triggers

This compound inhibits VGCCs via PKC translocation.

Akt and NFκB Signaling in GLT-1 Upregulation

The upregulation of GLT-1 expression by this compound involves the Akt and NFκB signaling pathways. In a model of chronic ethanol (B145695) consumption where p-Akt is downregulated, this compound treatment reverses this effect. Concurrently, this compound leads to an upregulation of nuclear NFκB-p65 and a downregulation of its inhibitor, IκBα. This suggests that this compound may promote the translocation of NFκB to the nucleus, where it can act as a transcription factor to enhance the expression of the GLT-1 gene.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Akt Akt pAkt p-Akt Akt->pAkt phosphorylates IkappaB IκBα pAkt->IkappaB inhibits NFkappaB_complex NFκB-p65 / IκBα NFkappaB_p65_cyto NFκB-p65 NFkappaB_complex->NFkappaB_p65_cyto releases NFkappaB_p65_nuc NFκB-p65 NFkappaB_p65_cyto->NFkappaB_p65_nuc translocates GLT1_gene GLT-1 Gene NFkappaB_p65_nuc->GLT1_gene activates transcription GLT1_protein GLT-1 Protein GLT1_gene->GLT1_protein expresses MS153 This compound MS153->Akt

This compound upregulates GLT-1 via Akt/NFκB.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the molecular targets of this compound.

Whole-Cell Patch Clamp Recording of VGCCs in Neurons

This protocol is for recording high voltage-gated calcium currents from isolated rodent neurons.

  • Cell Preparation: Isolate dorsal root ganglion or cortical neurons from rats using standard enzymatic and mechanical dissociation techniques. Plate neurons on poly-L-lysine coated coverslips and culture for 1-2 days.

  • Solutions:

    • External Solution (in mM): 130 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH. Add 0.001 tetrodotoxin (B1210768) to block sodium channels.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • Transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope and perfuse with external solution.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch clamp configuration on a selected neuron.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms) to elicit calcium currents.

    • After establishing a stable baseline recording, perfuse the chamber with the external solution containing this compound at various concentrations (e.g., 1, 10, 100, 300 µM).

    • Repeat the voltage-step protocol to measure the effect of this compound on the calcium current amplitude.

    • To test for PKC dependence, include a PKC inhibitor (e.g., Calphostin C) in the pipette solution or a PKC activator (e.g., PMA) in the external solution.

start Isolate Neurons patch Establish Whole-Cell Patch Clamp start->patch baseline Record Baseline Ca²⁺ Currents patch->baseline apply_ms153 Apply this compound baseline->apply_ms153 record_effect Record Ca²⁺ Currents with this compound apply_ms153->record_effect analyze Analyze Current Inhibition record_effect->analyze

Workflow for Patch Clamp Analysis of this compound.

L-[³H]Glutamate Uptake Assay in GLT-1 Expressing Cells

This protocol is for measuring the effect of this compound on glutamate uptake in a cell line heterologously expressing GLT-1.

  • Cell Culture and Transfection: Culture COS-7 cells in DMEM with 10% FBS. Transiently transfect the cells with a plasmid encoding rat GLT-1 using a suitable transfection reagent.

  • Uptake Assay:

    • Plate transfected COS-7 cells in 24-well plates.

    • Two days post-transfection, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 5.6 glucose, 25 HEPES, pH 7.4).

    • Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing this compound at various concentrations (e.g., 0, 1, 10, 100 µM).

    • Initiate the uptake by adding KRH buffer containing a fixed concentration of L-[³H]glutamate (e.g., 50 nM) and various concentrations of unlabeled L-glutamate (for kinetic analysis) along with the corresponding concentration of this compound.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 0.5 M NaOH.

    • Measure the radioactivity in the cell lysates using liquid scintillation counting.

    • Determine the protein concentration in each well to normalize the uptake values.

    • Perform Eadie-Hofstee or Lineweaver-Burk analysis to determine K_m and V_max.

start Transfect COS-7 with GLT-1 preincubate Pre-incubate with This compound start->preincubate add_radiolabel Add L-[³H]Glutamate preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Uptake & Wash incubate->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting lyse->count analyze Analyze Kinetics (Km, Vmax) count->analyze

Workflow for Glutamate Uptake Assay.

Conclusion

This compound is a promising neuroprotective agent that exerts its effects in the central nervous system through a dual mechanism of action. It enhances the clearance of extracellular glutamate by positively modulating the function and expression of the glutamate transporters GLT-1 and xCT, and it reduces neuronal excitability and glutamate release by inhibiting high voltage-gated calcium channels in a PKC-dependent manner. The signaling pathways implicated in these actions, namely the Akt/NFκB and PKC pathways, represent key nodes for therapeutic intervention. While further research is needed to fully quantify the binding kinetics and potency of this compound at its molecular targets, the existing data provide a strong foundation for its continued development as a treatment for neurological conditions characterized by excitotoxicity. This guide provides the core technical information required for researchers to build upon our current understanding of this multifaceted neuroprotective compound.

References

In Vitro Characterization of MS-153: A Technical Guide to its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-153, a novel neuroprotective agent, has demonstrated significant potential in mitigating glutamate-mediated excitotoxicity, a key pathological process in various neurological disorders. This technical guide provides an in-depth overview of the in vitro characterization of this compound's neuroprotective effects. We detail the experimental protocols for key assays, present quantitative data on its efficacy, and elucidate the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar neuroprotective compounds.

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive extracellular glutamate levels lead to overstimulation of glutamate receptors, a phenomenon known as excitotoxicity, which triggers a cascade of neurotoxic events culminating in neuronal death. This process is implicated in the pathophysiology of numerous neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases.

This compound, chemically known as (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, has emerged as a promising neuroprotective agent. In vitro studies have revealed that its primary mechanism of action involves the modulation of extracellular glutamate concentrations. This guide will comprehensively review the in vitro evidence supporting the neuroprotective effects of this compound.

Core Mechanism of Action: Modulation of Glutamate Homeostasis

The neuroprotective effects of this compound are primarily attributed to its ability to reduce extracellular glutamate levels through two main mechanisms: enhancement of glutamate uptake and inhibition of glutamate release.

Enhancement of Glutamate Uptake

This compound has been shown to accelerate the uptake of glutamate from the extracellular space, primarily by modulating the activity of the glial glutamate transporter GLT-1 (also known as EAAT2).

The effect of this compound on the kinetics of glutamate uptake has been investigated in COS-7 cells transiently expressing the GLT-1 transporter. The data indicates that this compound increases the affinity of the transporter for glutamate, as evidenced by a significant decrease in the Michaelis constant (Km).

TreatmentKm (µM)Vmax (nmol/min/mg protein)
Control5058.8
This compound (1-100 µM)Significantly DecreasedNo Significant Change

Note: The control values are based on typical glutamate uptake kinetics in primary astrocyte cultures and serve as a reference.[1] The effect of this compound on Km has been qualitatively described as a significant decrease.[2][3]

Inhibition of Glutamate Efflux

In addition to enhancing uptake, this compound has been demonstrated to inhibit the release of glutamate from neuronal cells, particularly under conditions of excitotoxicity.

Studies using rat hippocampal slices have shown that this compound can significantly attenuate the efflux of glutamate induced by high concentrations of potassium chloride (KCl), which mimics excitotoxic conditions.

TreatmentStimulusGlutamate Efflux
Control50 mM KClHigh
This compound (10 µM)50 mM KClSignificantly Attenuated

Note: The data is qualitative based on the available literature.[2][3]

Signaling Pathways Modulated by this compound

The upregulation of GLT-1 expression by this compound is mediated through the modulation of key intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial regulator of cell survival and gene expression. Evidence suggests that this compound can activate this pathway, leading to increased transcription of the GLT-1 gene.

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and cell survival. Studies have indicated that this compound can modulate NF-κB signaling, contributing to the upregulation of GLT-1 expression. Specifically, this compound treatment has been associated with an increase in nuclear NF-κB and a decrease in its cytoplasmic inhibitor, IκBα.[4]

cluster_0 cluster_1 cluster_nucleus Nucleus MS153 This compound PI3K PI3K MS153->PI3K Activates Akt Akt PI3K->Akt NFkB_complex NF-κB/IκBα Complex Akt->NFkB_complex Phosphorylates & Inhibits IκBα IkB IκBα IkB->NFkB_complex NFkB NF-κB NFkB_complex->NFkB Nucleus Nucleus NFkB->Nucleus GLT1_gene GLT-1 Gene NFkB->GLT1_gene Promotes Transcription GLT1_protein GLT-1 Transporter GLT1_gene->GLT1_protein Translation Glutamate_uptake Increased Glutamate Uptake GLT1_protein->Glutamate_uptake

Figure 1: Proposed signaling pathway for this compound-mediated upregulation of GLT-1 expression.

Neuroprotective Efficacy Against Glutamate Excitotoxicity

In vitro models of glutamate-induced neurotoxicity are crucial for evaluating the protective potential of compounds like this compound. These assays typically involve exposing primary neuronal cultures to high concentrations of glutamate and measuring cell viability.

Cell TypeToxinThis compound ConcentrationOutcome
Primary Cortical NeuronsGlutamateNot SpecifiedIncreased Cell Viability
Cultured NeuronsGlutamate/NMDANot SpecifiedProtective Effect

Note: The data is qualitative based on the available literature.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the neuroprotective effects of this compound.

L-[3H]Glutamate Uptake Assay in GLT-1 Transfected COS-7 Cells

This assay measures the uptake of radiolabeled glutamate into cells expressing the GLT-1 transporter.

  • COS-7 cells

  • GLT-1 expression vector

  • Transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • L-[3H]glutamate

  • This compound

  • Scintillation fluid and counter

  • Cell Culture and Transfection:

    • Culture COS-7 cells in DMEM supplemented with 10% FBS.

    • Seed cells in 24-well plates and grow to 70-80% confluency.

    • Transfect cells with the GLT-1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 48 hours to allow for protein expression.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 15 minutes at 37°C with KRH buffer containing various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control.

    • Initiate the uptake by adding KRH buffer containing L-[3H]glutamate (final concentration ~50 nM) and unlabeled glutamate (for kinetic studies).

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells with 0.1 M NaOH.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of each well.

start Start culture Culture & Transfect COS-7 cells with GLT-1 start->culture wash1 Wash cells with KRH buffer culture->wash1 preincubate Pre-incubate with This compound or vehicle wash1->preincubate add_glutamate Add L-[3H]glutamate preincubate->add_glutamate incubate Incubate at 37°C add_glutamate->incubate wash2 Wash with ice-cold KRH buffer incubate->wash2 lyse Lyse cells wash2->lyse quantify Quantify radioactivity lyse->quantify end End quantify->end

Figure 2: Experimental workflow for the L-[3H]glutamate uptake assay.

K+-Evoked Amino Acid Efflux from Rat Hippocampal Slices

This ex vivo assay measures the release of endogenous amino acids from brain tissue in response to a depolarizing stimulus.

  • Adult Wistar rats

  • Artificial cerebrospinal fluid (aCSF)

  • High K+ aCSF (50 mM KCl)

  • This compound

  • Perfusion system

  • HPLC system for amino acid analysis

  • Slice Preparation:

    • Rapidly dissect the hippocampi from the rat brain in ice-cold aCSF.

    • Prepare 400 µm thick transverse slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF for at least 1 hour.

  • Efflux Experiment:

    • Transfer a slice to a perfusion chamber and superfuse with oxygenated aCSF at a constant flow rate.

    • Collect baseline fractions of the perfusate.

    • Switch to aCSF containing this compound (e.g., 10 µM) or vehicle and continue collecting fractions.

    • Stimulate glutamate release by switching to high K+ aCSF (with or without this compound) for a short period (e.g., 5 minutes).

    • Return to normal aCSF and continue collecting fractions to monitor the return to baseline.

  • Analysis:

    • Analyze the amino acid content of the collected fractions using HPLC with fluorescence detection.

    • Quantify the amount of glutamate released in each fraction.

Neuroprotection Assay in Primary Cortical Neurons

This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death.

  • Primary cortical neurons (from embryonic day 18 rat or mouse fetuses)

  • Neurobasal medium and B27 supplement

  • Poly-D-lysine coated plates

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Cell Culture:

    • Isolate and culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium with B27 supplement.

    • Maintain the cultures for 7-10 days to allow for neuronal maturation.

  • Treatment:

    • Pre-treat the neurons with various concentrations of this compound or vehicle for 24 hours.

    • Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 24 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to the culture medium and incubate for 4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant and measure the activity of LDH released from damaged cells according to the manufacturer's protocol.

Western Blotting for GLT-1, p-Akt, and NF-κB

This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.

  • Primary astrocyte cultures

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GLT-1, anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

  • Sample Preparation:

    • Treat primary astrocyte cultures with this compound or vehicle for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The in vitro characterization of this compound provides compelling evidence for its neuroprotective properties, primarily through the modulation of glutamate homeostasis. By enhancing the activity of the GLT-1 transporter and inhibiting glutamate efflux, this compound effectively reduces extracellular glutamate levels, thereby mitigating excitotoxicity. The elucidation of the involvement of the PI3K/Akt and NF-κB signaling pathways provides a deeper understanding of its mechanism of action at the molecular level. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and the development of novel neuroprotective strategies targeting the glutamatergic system. Further research is warranted to obtain more comprehensive quantitative data to establish a clear dose-response relationship for its various in vitro effects.

References

Foundational Studies on MS-153 and Ischemic Brain Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal death and neurological deficits. A key player in this cascade is the excitatory neurotransmitter glutamate (B1630785). Excessive accumulation of extracellular glutamate results in excitotoxicity, a primary mechanism of neuronal injury in ischemic stroke. The compound (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline (MS-153) has been investigated as a neuroprotective agent in preclinical models of ischemic brain injury. This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used in its evaluation.

Mechanism of Action

The primary neuroprotective mechanism of this compound is attributed to its ability to reduce extracellular glutamate concentrations in the ischemic brain. This is achieved through a dual action:

  • Inhibition of Glutamate Release: this compound is believed to inhibit the release of glutamate from presynaptic terminals. One proposed, though not definitively established, mechanism for this is the inhibition of protein kinase C-γ (PKCγ) translocation.

  • Enhancement of Glutamate Uptake: this compound has been shown to stimulate the uptake of glutamate from the extracellular space, primarily through the glial glutamate transporter GLT-1 (also known as EAAT2).[1][2][3]

By both limiting the release and promoting the clearance of excess glutamate, this compound mitigates the excitotoxic cascade that leads to neuronal damage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound.

Table 1: Effect of this compound on Ischemia-Induced Extracellular Glutamate Concentration

Treatment GroupDosePeak Glutamate Concentration (% of Baseline)Reference
Ischemia (Vehicle)-~4000%
Ischemia + this compound3.13 mg/kg/hSignificantly reduced vs. Vehicle (P<0.05)

Table 2: Effect of this compound on Cerebral Infarct Volume in a Rat MCAO Model

Treatment GroupDoseInfarct Volume (% of Hemisphere)Reference
MCAO (Vehicle)-25.4 ± 3.5
MCAO + this compound3.13 mg/kg/h12.3 ± 2.9 (P<0.05 vs. Vehicle)

Table 3: Effect of this compound on Glutamate Transporter (GLT-1) Activity

ParameterConditionValueReference
Km of Glutamate UptakeControl (COS-7 cells expressing GLT-1)Not specified[1]
Km of Glutamate Uptake+ this compoundSignificantly decreased vs. Control[1]
EC50 for Glutamate Uptake StimulationRat brain synaptosomes32.3 ± 0.4 µM

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The primary in vivo model used to evaluate the efficacy of this compound in ischemic stroke is the Middle Cerebral Artery Occlusion (MCAO) model in rats. A commonly employed method is the intraluminal suture technique.

Objective: To induce focal cerebral ischemia mimicking human stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the procedure.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA proximally and the ECA distally.

  • Place a temporary clip on the ICA.

  • Make a small incision in the CCA.

  • Introduce the nylon suture through the incision into the ICA and advance it until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm from the carotid bifurcation.

  • For transient ischemia, the suture is left in place for a defined period (e.g., 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture is left in place.

  • Close the incision and allow the animal to recover.

  • This compound or vehicle is typically administered intravenously, often as a continuous infusion starting at the time of occlusion or shortly after.

Assessment:

  • Neurological Deficit Scoring: Assessed at various time points post-MCAO using scales such as the Bederson score or a modified Neurological Severity Score (mNSS). These scales evaluate posture, motor function, and reflexes.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white, allowing for quantification of the infarct volume.

Glutamate Uptake Assay

This in vitro assay is used to determine the effect of this compound on the function of glutamate transporters.

Objective: To measure the uptake of radiolabeled glutamate into cells or synaptosomes expressing glutamate transporters.

Materials:

  • Cell line expressing GLT-1 (e.g., COS-7 cells) or synaptosomal preparations from rat brain

  • [3H]-L-glutamate (radiolabeled glutamate)

  • This compound and other test compounds

  • Scintillation counter

Procedure:

  • Culture cells expressing GLT-1 or prepare synaptosomes from rat brain tissue.

  • Incubate the cells or synaptosomes with varying concentrations of this compound or vehicle for a defined period.

  • Add [3H]-L-glutamate to the incubation medium and allow uptake to proceed for a short time (e.g., 10 minutes).

  • Terminate the uptake by rapidly washing the cells or synaptosomes with ice-cold buffer.

  • Lyse the cells or synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

  • Data can be used to determine the effect of this compound on the maximal velocity (Vmax) and Michaelis constant (Km) of glutamate uptake.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Ischemic Brain Injury

MS153_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron cluster_glial Glial Cell cluster_postsynaptic Postsynaptic Neuron Glutamate_extra Excessive Extracellular Glutamate GLT1 GLT-1 Transporter Glutamate_extra->GLT1 transported by Excitotoxicity Excitotoxicity Glutamate_extra->Excitotoxicity Ischemia Ischemia PKCg_inactive PKCγ (inactive) Ischemia->PKCg_inactive activates PKCg_active PKCγ (active) (Translocated) PKCg_inactive->PKCg_active translocates Glutamate_release Glutamate Release PKCg_active->Glutamate_release promotes Glutamate_release->Glutamate_extra MS153_pre This compound MS153_pre->PKCg_active inhibits (proposed) Glutamate_uptake Glutamate Uptake GLT1->Glutamate_uptake Glutamate_uptake->Glutamate_extra reduces MS153_glial This compound MS153_glial->GLT1 stimulates Neuronal_damage Neuronal Damage Excitotoxicity->Neuronal_damage

Caption: Proposed mechanism of this compound in reducing excitotoxicity.

Experimental Workflow for In Vivo Efficacy Testing of this compound

MCAO_Workflow Animal_Prep Animal Preparation (Rat, Anesthesia, Temp. Control) MCAO_Surgery MCAO Surgery (Intraluminal Suture) Animal_Prep->MCAO_Surgery Drug_Admin Drug Administration (this compound or Vehicle IV) MCAO_Surgery->Drug_Admin Reperfusion Reperfusion (Suture Withdrawal) Drug_Admin->Reperfusion Neuro_Assess Neurological Assessment (e.g., mNSS at 24h, 48h) Reperfusion->Neuro_Assess Sacrifice Euthanasia and Brain Collection (e.g., at 48h) Neuro_Assess->Sacrifice TTC_Staining TTC Staining Sacrifice->TTC_Staining Infarct_Analysis Infarct Volume Quantification TTC_Staining->Infarct_Analysis Data_Analysis Statistical Analysis Infarct_Analysis->Data_Analysis

Caption: Workflow for MCAO study of this compound.

Conclusion

Foundational studies on this compound indicate its potential as a neuroprotective agent in the context of ischemic brain injury. Its primary mechanism of action revolves around the modulation of extracellular glutamate levels, a critical factor in excitotoxicity. The quantitative data from preclinical models demonstrate a significant reduction in both glutamate concentration and infarct volume. The experimental protocols outlined provide a basis for the replication and further investigation of these findings. While the proposed inhibition of PKCγ translocation requires further elucidation, the established effects on glutamate transport provide a solid rationale for its neuroprotective properties. This guide serves as a comprehensive resource for researchers and professionals in the field of stroke drug development, summarizing the core knowledge on this compound and its therapeutic potential.

References

The Cerebroprotective Potential of MS-153: A Technical Guide to its Mechanism and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-153, chemically identified as (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, is a novel small molecule that has demonstrated significant cerebroprotective effects in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core mechanism of action, a summary of its efficacy from key preclinical studies, and detailed experimental protocols for its evaluation. The primary therapeutic potential of this compound lies in its ability to mitigate the excitotoxic cascade initiated by ischemic events, a critical factor in the pathophysiology of stroke and other neurological disorders. This document is intended to serve as a resource for researchers and drug development professionals interested in the further exploration and potential clinical translation of this promising neuroprotective agent. It is important to note that this compound is a distinct compound from Nthis compound, which is an MPS1 inhibitor investigated for oncology applications. As of this review, there are no registered clinical trials for this compound for cerebroprotective indications.

Core Mechanism of Action: Potentiation of Glutamate (B1630785) Transporter GLT-1

The principal mechanism underlying the cerebroprotective effects of this compound is its positive modulation of the glial glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1][2] GLT-1 is the predominant glutamate transporter in the adult mammalian brain and is crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity.[3]

This compound accelerates the uptake of L-glutamate through GLT-1 in a concentration- and time-dependent manner.[4] Kinetic analysis has revealed that this compound significantly decreases the Michaelis constant (Km) for glutamate uptake, indicating an increased affinity of the transporter for its substrate.[4] This effect is specific to the glutamate transporter system, as this compound does not affect GABA uptake.[4] Furthermore, this compound has been shown to increase Na+ currents through GLT-1, which is consistent with an enhancement of the transporter's activity.[4] By potentiating GLT-1, this compound effectively reduces the accumulation of extracellular glutamate that occurs during ischemic conditions, a key event in the excitotoxic cascade leading to neuronal cell death.[1][4]

Signaling Pathway

While the direct molecular interaction of this compound with GLT-1 is yet to be fully elucidated, evidence suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway in the upregulation of GLT-1 expression by this compound. In a study on alcohol-preferring rats, treatment with this compound led to an upregulation of GLT-1 levels in the nucleus accumbens, which was associated with an increase in nuclear NF-κB p65 levels and a decrease in cytoplasmic IκBα.[3][5] This suggests that this compound may, either directly or indirectly, promote the translocation of the NF-κB complex to the nucleus, where it can enhance the transcription of the GLT-1 gene.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte Glutamate_ext ↑ Extracellular Glutamate Neuron_Death Neuronal Death Glutamate_ext->Neuron_Death Excitotoxicity MS153 This compound GLT1 GLT-1 (Glutamate Transporter) MS153->GLT1 Potentiates IKK IKK Complex MS153->IKK Activates (putative) GLT1->Glutamate_ext ↑ Uptake IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB_inactive NF-κB (p65/p50) IkBa->NFkB_inactive Inhibits NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation GLT1_gene GLT-1 Gene Transcription Nucleus->GLT1_gene Promotes GLT1_protein ↑ GLT-1 Protein Expression GLT1_gene->GLT1_protein Leads to GLT1_protein->GLT1 Increases

Putative signaling pathway of this compound in astrocytes.

Data Presentation: Summary of Preclinical Efficacy

The cerebroprotective effects of this compound have been primarily evaluated in rodent models of focal cerebral ischemia. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy of this compound on Glutamate Uptake
Experimental System COS-7 cells expressing rat GLT-1
Assay L-[3H]glutamate uptake
Effect of this compound Accelerates L-[3H]glutamate uptake in a concentration-dependent manner (1-100 µM)[4]
Kinetic Parameter Change Significantly decreases the Km of glutamate uptake, indicating increased transporter affinity[4]
Specificity No effect on [3H]GABA uptake[4]
In Vivo Efficacy of this compound in a Rat Model of Focal Ischemia (MCAO)
Animal Model Rat, Middle Cerebral Artery Occlusion (MCAO)
Parameter Measured Extracellular Glutamate Concentration (in ischemic border zone)
Effect of this compound At 3.13 mg/kg/hr, significantly reduced the ischemia-induced increase in glutamate concentration (P<0.05)[1]
Parameter Measured Cerebral Infarct Volume
Effect of this compound At 3.13 mg/kg/hr, significantly reduced the size of ischemic cerebral infarction (P<0.05)[1]
Treatment Window Efficacious when administered immediately or 2 hours after MCAO and continued for 24 hours[1]

Experimental Protocols

L-[3H]Glutamate Uptake Assay in GLT-1 Expressing Cells

This protocol is a generalized procedure based on the methodology described by Shimada et al. (1999).[4]

a. Cell Culture and Transfection:

  • COS-7 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (B1217042) (100 µg/ml) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are transiently transfected with a plasmid encoding the rat GLT-1 transporter using a suitable transfection reagent.

b. Glutamate Uptake Assay:

  • Two days after transfection, the culture medium is removed, and the cells are washed twice with uptake buffer (e.g., Krebs-Ringer buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM glucose, and 10 mM HEPES, pH 7.4).

  • Cells are pre-incubated with various concentrations of this compound (e.g., 1-100 µM) or vehicle in uptake buffer for a specified time (e.g., 10 minutes) at 37°C.

  • The uptake reaction is initiated by adding a solution containing L-[3H]glutamate (e.g., 50 nM) and unlabeled L-glutamate to achieve the desired final concentration.

  • After a defined incubation period (e.g., 5-15 minutes) at 37°C, the uptake is terminated by rapidly aspirating the reaction mixture and washing the cells three times with ice-cold uptake buffer.

  • The cells are lysed with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

  • The radioactivity in the cell lysates is measured using a liquid scintillation counter.

  • The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

c. Data Analysis:

  • Kinetic parameters (Km and Vmax) are determined by performing the uptake assay at various substrate concentrations and analyzing the data using a Lineweaver-Burk or Eadie-Hofstee plot.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is a generalized procedure based on the methodologies described in preclinical stroke research.[1]

a. Animal Preparation:

  • Male Sprague-Dawley or Wistar rats (e.g., 250-300g) are used.

  • Animals are anesthetized with a suitable anesthetic (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.

b. Surgical Procedure (Intraluminal Suture Method):

  • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.

  • The ECA is ligated distally and coagulated.

  • A small incision is made in the ECA stump.

  • A nylon monofilament suture (e.g., 4-0) with a blunted, silicon-coated tip is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm from the carotid bifurcation.

  • The suture is left in place for the desired duration of ischemia (e.g., 2 hours for transient MCAO) or permanently. For transient MCAO, reperfusion is achieved by withdrawing the suture.

  • The neck incision is closed, and the animal is allowed to recover from anesthesia.

c. Drug Administration:

  • This compound or vehicle is administered via a suitable route (e.g., continuous intravenous infusion) starting at a defined time point relative to the MCAO (e.g., immediately after or 2 hours post-occlusion).

d. Outcome Measures:

  • Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), the animal is euthanized, and the brain is removed. The brain is sliced into coronal sections (e.g., 2 mm thick) and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) areas are quantified using image analysis software to calculate the total infarct volume.

  • Microdialysis for Extracellular Glutamate: For this measurement, a microdialysis probe is stereotaxically implanted into the ischemic border zone before or after MCAO. Dialysate samples are collected at regular intervals and analyzed for glutamate concentration using high-performance liquid chromatography (HPLC).

Experimental Workflow

The evaluation of a novel cerebroprotective agent like this compound typically follows a multi-stage process, from initial in vitro screening to in vivo efficacy studies.

This compound Experimental Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy (Rodent MCAO Model) cluster_mechanism Mechanistic Studies Assay_Dev Assay Development: GLT-1 expressing cell line Glutamate_Uptake L-[3H]Glutamate Uptake Assay Assay_Dev->Glutamate_Uptake Kinetic_Analysis Kinetic Analysis (Km, Vmax) Glutamate_Uptake->Kinetic_Analysis Specificity Specificity Testing (e.g., GABA uptake) Glutamate_Uptake->Specificity MCAO_Model Middle Cerebral Artery Occlusion (MCAO) Glutamate_Uptake->MCAO_Model Proceed if positive Drug_Admin This compound Administration (Dose-response & Therapeutic Window) MCAO_Model->Drug_Admin Western_Blot Western Blotting for GLT-1, NF-κB MCAO_Model->Western_Blot Immunohisto Immunohistochemistry MCAO_Model->Immunohisto Neuro_Scoring Neurological Deficit Scoring Drug_Admin->Neuro_Scoring Infarct_Volume Infarct Volume Measurement (TTC Staining) Drug_Admin->Infarct_Volume Microdialysis Microdialysis for Extracellular Glutamate Drug_Admin->Microdialysis

A typical experimental workflow for evaluating this compound.

Broader Cerebroprotective Potential and Future Directions

While the current body of research on this compound is primarily focused on its efficacy in models of ischemic stroke, its mechanism of action suggests potential therapeutic utility in other neurological conditions characterized by glutamate excitotoxicity. These could include traumatic brain injury (TBI) and certain neurodegenerative diseases. However, to date, there is a lack of published preclinical studies investigating this compound in these other indications.

Future research should aim to:

  • Fully elucidate the molecular interactions between this compound and the GLT-1 transporter.

  • Further investigate the downstream signaling pathways, including the NF-κB cascade, to confirm their role in the cerebroprotective effects of this compound.

  • Explore the efficacy of this compound in other models of neurological disease where excitotoxicity is a key pathological feature.

  • Conduct comprehensive pharmacokinetic and toxicological studies to support any potential future clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of MS-153 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of MS-153 in rat models. This compound, a novel neuroprotective agent, acts by stimulating glutamate (B1630785) uptake through the modulation of the glutamate transporter 1 (GLT-1).[1][2] This document outlines its mechanism of action, available pharmacokinetic and dosing information, and detailed experimental procedures to guide researchers in designing and executing studies involving this compound.

Introduction to this compound

This compound, with the chemical name (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, is a promising therapeutic agent with neuroprotective properties. Its primary mechanism of action involves the enhancement of glutamate clearance from the extracellular space by positively modulating the activity of the glial glutamate transporter GLT-1.[1] This action is particularly relevant in pathological conditions characterized by excessive extracellular glutamate, such as ischemia and alcohol dependence.[1][2] Studies have demonstrated that this compound can upregulate the expression of GLT-1 in the nucleus accumbens, a key brain region involved in reward and addiction.[2]

Mechanism of Action and Signaling Pathways

This compound's neuroprotective effects are primarily attributed to its ability to reduce glutamate-induced excitotoxicity. It achieves this by accelerating the uptake of glutamate into glial cells via the GLT-1 transporter.[1] This modulation is indirect and results in a significant decrease in the Michaelis constant (K_m) of glutamate uptake, indicating a higher affinity of the transporter for glutamate.[1]

In addition to its direct effect on glutamate transport, this compound has been shown to influence intracellular signaling pathways. In a study on alcohol-preferring rats, treatment with this compound reversed the ethanol-induced downregulation of phosphorylated Akt (p-Akt) in the nucleus accumbens. Furthermore, this compound treatment led to an upregulation of nuclear factor-kappa B (NF-κB) p65 and a downregulation of its inhibitor, IκBα, in the same brain region.[2]

MS153_Signaling_Pathway MS153 This compound GLT1 GLT-1 Transporter (Upregulation) MS153->GLT1 stimulates Akt Akt MS153->Akt NFkB NF-κB p65 (Upregulation) MS153->NFkB leads to IkBa IκBα (Downregulation) MS153->IkBa leads to Glutamate Extracellular Glutamate GLT1->Glutamate increases uptake Neuron Postsynaptic Neuron Glutamate->Neuron reduced excitotoxicity on Neuroprotection Neuroprotection Neuron->Neuroprotection results in pAkt p-Akt (Activation) Akt->pAkt promotes phosphorylation pAkt->Neuroprotection promotes NFkB->Neuroprotection contributes to IkBa->NFkB inhibits

Caption: Signaling pathway of this compound.

Quantitative Data

While comprehensive pharmacokinetic and toxicity data for this compound in rats are not yet widely published, the following table summarizes the available quantitative information from a study investigating its effects on alcohol consumption.[2]

ParameterValueSpecies/ModelAdministration RouteReference
Dosage 50 mg/kgAlcohol-preferring (P) male ratsIntraperitoneal (i.p.)[2]
Frequency Once daily for 5 consecutive daysAlcohol-preferring (P) male ratsIntraperitoneal (i.p.)[2]
Effect Significant decrease in ethanol (B145695) intakeAlcohol-preferring (P) male ratsIntraperitoneal (i.p.)[2]

An analytical method for the quantification of this compound in biological matrices has been established, which is crucial for future pharmacokinetic studies.[3]

Analytical MethodParameterValueMatrixReference
HPLC Retention Time7.15 minutesRat Plasma & Brain Homogenate[3]
Limit of Detection (LOD)0.164 ngRat Plasma & Brain Homogenate[3]
Limit of Quantification (LOQ)0.496 ngRat Plasma & Brain Homogenate[3]
Extraction Efficiency100%Rat Plasma & Brain Homogenate[3]

Experimental Protocols

Materials and Reagents
  • This compound compound

  • Vehicle for solubilization (e.g., sterile saline, DMSO, or a combination thereof. Note: The exact vehicle used in the cited study was not specified.[2] It is recommended to perform solubility tests to determine the optimal vehicle for your specific formulation.)

  • Sterile syringes and needles (e.g., 25-gauge)

  • Rat restraining device (optional)

  • 70% ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

Animal Models
  • Species: Rat (e.g., Sprague-Dawley, Wistar, or specific models like alcohol-preferring rats)

  • Sex: Male or female, as required by the study design.

  • Weight: Appropriate for the age and strain of the rat.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing facilities for at least one week before the start of the experiment.

Preparation of this compound Solution
  • Determine the required concentration: Based on the desired dosage (e.g., 50 mg/kg) and the average weight of the rats, calculate the required concentration of the this compound solution.

  • Solubilization: Weigh the appropriate amount of this compound powder and dissolve it in the chosen vehicle. If using DMSO, it may be necessary to first dissolve the compound in a small volume of DMSO and then dilute it with sterile saline to the final concentration. Ensure the final concentration of DMSO is non-toxic to the animals.

  • Sterilization: If the vehicle is not pre-sterilized, filter-sterilize the final this compound solution using a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution according to the stability information of the compound.

Intraperitoneal (i.p.) Administration Protocol

This protocol is based on the administration method described in the study by Sari et al. (2014).[2]

IP_Injection_Workflow start Start prep_solution Prepare this compound Solution start->prep_solution weigh_rat Weigh the Rat prep_solution->weigh_rat calc_volume Calculate Injection Volume weigh_rat->calc_volume load_syringe Load Syringe calc_volume->load_syringe restrain_rat Restrain the Rat load_syringe->restrain_rat inject Perform IP Injection restrain_rat->inject monitor Monitor the Rat inject->monitor end End monitor->end

Caption: Workflow for intraperitoneal injection of this compound in rats.

  • Animal Handling: Gently handle the rat to minimize stress.

  • Weigh the animal: Accurately weigh the rat to determine the precise volume of the this compound solution to be administered.

  • Calculate injection volume:

    • Injection Volume (mL) = (Dosage (mg/kg) x Animal Weight (kg)) / Concentration of Solution (mg/mL)

  • Syringe Preparation: Draw the calculated volume of the this compound solution into a sterile syringe.

  • Restraint: Securely restrain the rat. One common method is to hold the rat with its head tilted downwards, allowing the abdominal organs to fall forward.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper placement. Slowly inject the solution.

  • Post-injection Monitoring: Return the rat to its cage and monitor for any immediate adverse reactions.

Safety Precautions

  • Follow all institutional and national guidelines for the care and use of laboratory animals.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and during the administration procedure.

  • Dispose of all sharps and biohazardous waste in accordance with institutional protocols.

Troubleshooting

  • Precipitation of the compound: If the this compound solution shows any signs of precipitation, gently warm and vortex the solution to redissolve the compound before administration. If precipitation persists, reconsider the vehicle composition or concentration.

  • Adverse reactions in animals: If animals show signs of distress or adverse reactions post-injection, consult with a veterinarian. It may be necessary to adjust the dosage, vehicle, or administration technique.

Conclusion

This document provides a foundational protocol for the in vivo administration of this compound in rats based on the currently available scientific literature. As research on this compound is ongoing, it is recommended that researchers consult the latest publications for any updates on dosage, pharmacokinetics, and toxicity. The provided protocols and diagrams should serve as a valuable resource for initiating and conducting studies with this compound.

References

Application Note: Quantification of MS-153 in Brain Tissue using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of MS-153, a novel neuroprotective agent, in brain tissue samples. This compound, with the chemical name (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, acts by stimulating glutamate (B1630785) uptake, making its quantification in brain tissue crucial for pharmacokinetic and pharmacodynamic studies in neuroscience and drug development.[1][2] The described method is simple, accurate, and precise, employing a straightforward protein precipitation step for sample preparation. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the reliable determination of this compound concentrations in a preclinical research setting.

Introduction

This compound is a pyrazoline compound identified as a potential neuroprotective therapeutic agent, particularly in the context of ischemia.[1] Its mechanism of action involves the acceleration of L-[3H]glutamate uptake through the glial glutamate transporter GLT-1, thereby reducing extracellular glutamate concentrations and mitigating excitotoxicity.[2] To understand the in vivo pharmacokinetic and pharmacodynamic profiles of this compound, a reliable and validated analytical method for its quantification in biological matrices, such as brain tissue, is essential.[1]

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of small molecules in complex mixtures like biological samples.[3] This application note outlines a validated HPLC method that offers high sensitivity, selectivity, and reproducibility for measuring this compound in brain homogenates.[1] The method utilizes a C18 column with UV detection and a simple protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects.[1]

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS)

  • Blank rat brain tissue

Equipment
  • HPLC system with a UV detector

  • C18 analytical column

  • Tissue homogenizer

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A validated isocratic reverse-phase HPLC method is employed for the quantification of this compound.[1]

ParameterCondition
Column C18
Mobile Phase Water/Acetonitrile (85/15, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength (λmax) 260 nm
Injection Volume 50 µL
Retention Time ~7.15 minutes
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.015625 µg/mL to 10 µg/mL.[1] These solutions are used to construct the calibration curve.

Sample Preparation: Brain Tissue Homogenate
  • Tissue Collection: Rapidly dissect brain tissue, rinse with cold PBS to remove excess blood, and weigh the tissue.[4][5]

  • Homogenization: Homogenize the brain tissue in a 1:5 (w/v) ratio of ice-cold PBS.[6] For example, homogenize 0.4 g of brain tissue with 2 mL of PBS.[6]

  • Protein Precipitation: To a 100 µL aliquot of the brain homogenate, add 800 µL of methanol.[1][6]

  • Vortexing and Centrifugation: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation. Centrifuge the sample at 12,000 x g for 5 minutes.[6]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Drying and Reconstitution (Optional but recommended for increased concentration): The supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in 100 µL of the mobile phase.[6]

  • Filtration: Filter the final sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Summary

The described HPLC method has been validated for its accuracy, precision, linearity, and sensitivity.[1]

ParameterResult
Linearity Range 0.78125 ng to 500 ng
Correlation Coefficient (r²) 1.0
Limit of Detection (LOD) 0.164 ng
Limit of Quantification (LOQ) 0.496 ng
Accuracy (% Recovery) 99.97% to 101.66%
Intra-day Precision (% RSD) 0.21% to 0.55%
Inter-day Precision (% RSD) 0.32% to 0.82%
Extraction Efficiency ~100%

Data adapted from Wei Y, et al. (2018).[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis brain_tissue Brain Tissue Collection homogenization Homogenization in PBS brain_tissue->homogenization protein_precipitation Protein Precipitation (Methanol) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection filtration Filtration (0.45 µm) supernatant_collection->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (260 nm) chromatographic_separation->uv_detection data_quantification Data Quantification uv_detection->data_quantification

Caption: Workflow for this compound quantification in brain tissue.

This compound Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane MS153 This compound GLT1 GLT-1 (Glutamate Transporter) MS153->GLT1 Stimulates GlutamateUptake Increased Glutamate Uptake GLT1->GlutamateUptake ExtracellularGlutamate Extracellular Glutamate ExtracellularGlutamate->GLT1 Transport Intracellular Intracellular Space Extracellular Extracellular Space Neuroprotection Neuroprotection GlutamateUptake->Neuroprotection Leads to

References

Application Notes and Protocols for the Synthesis and Purification of (R)-(-)-5-Methyl-1-nicotinoyl-2-pyrazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of the chiral compound (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline. This pyrazoline derivative is of interest for its potential biological activities, and a reliable synthetic and purification methodology is crucial for its further investigation and development. The synthesis involves a key enantioselective step, and the purification is achieved through chromatographic techniques to ensure high purity of the final product.

Introduction

Pyrazoline derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities. The introduction of a chiral center, as in (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, can significantly influence its biological efficacy and selectivity. This compound, also known as MS-153, has been identified as a potential neuroprotective agent.[1] The synthesis of enantiomerically pure chiral compounds is a critical aspect of modern drug discovery and development. This protocol outlines a reproducible method for the synthesis and purification of the (R)-enantiomer of 5-methyl-1-nicotinoyl-2-pyrazoline.

Synthesis Pathway

The synthesis of (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline is typically achieved through the cyclocondensation reaction of nicotinic acid hydrazide with a suitable four-carbon α,β-unsaturated carbonyl compound that introduces the chiral methyl group at the 5-position. To achieve the desired (R)-enantiomer, an asymmetric synthesis strategy is employed, which can involve the use of a chiral catalyst or a chiral auxiliary. An alternative approach is the resolution of a racemic mixture using chiral chromatography.

Synthesis_Pathway Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide Reaction Enantioselective Cyclocondensation Nicotinic_Acid_Hydrazide->Reaction Chiral_Synthon Chiral equivalent of Crotonaldehyde (B89634) Chiral_Synthon->Reaction Product (R)-(-)-5-Methyl-1-nicotinoyl-2-pyrazoline Reaction->Product

Experimental Protocols

Synthesis of (R)-(-)-5-Methyl-1-nicotinoyl-2-pyrazoline

This protocol is based on a general method for the enantioselective synthesis of chiral pyrazolines via a one-pot condensation/6π-electrocyclization reaction, which can be adapted for the target molecule.

Materials:

  • Nicotinic acid hydrazide

  • Crotonaldehyde

  • Chiral Catalyst (e.g., a BINOL-derived phosphoric acid catalyst)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add nicotinic acid hydrazide (1.0 eq) and the chiral catalyst (0.05 - 0.1 eq).

  • Add the anhydrous solvent to dissolve the reactants.

  • Cool the reaction mixture to the specified temperature (e.g., 0 °C or room temperature, depending on the catalyst).

  • Slowly add crotonaldehyde (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature for the required duration (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of (R)-(-)-5-Methyl-1-nicotinoyl-2-pyrazoline

The crude product is a mixture that may contain the desired (R)-enantiomer, the (S)-enantiomer, and other impurities. Purification is achieved through column chromatography, and the enantiomeric purity is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

a) Column Chromatography (for initial purification):

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase gradient.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent.

b) Chiral HPLC/SFC (for enantiomeric separation and analysis):

For the separation of enantiomers, a chiral stationary phase is required. Polysaccharide-based chiral stationary phases are commonly used for the separation of pyrazoline enantiomers.[2][3]

  • Chiral Column: e.g., Cellulose or Amylose-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase (HPLC): A mixture of n-hexane and a polar organic solvent like ethanol (B145695) or isopropanol.

  • Mobile Phase (SFC): Supercritical CO2 with a modifier such as methanol (B129727) or ethanol.

  • Detection: UV detector at a suitable wavelength.

  • Procedure:

    • Dissolve a small sample of the purified product in the mobile phase.

    • Inject the sample onto the chiral column.

    • Run the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers by comparing with a racemic standard if available.

    • For preparative separation, a larger column and repeated injections will be necessary.

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterValue
Reactant 1Nicotinic acid hydrazide
Reactant 2Crotonaldehyde
Chiral CatalystBINOL-derived phosphoric acid
SolventToluene
TemperatureRoom Temperature
Reaction Time24 hours
Yield (Crude) Quantitative data to be filled in
Yield (Purified) Quantitative data to be filled in
Enantiomeric Excess Quantitative data to be filled in

Table 2: Characterization Data

Analysis MethodResult
¹H NMR Expected chemical shifts and multiplicities to be listed here
¹³C NMR Expected chemical shifts to be listed here
Mass Spectrometry Expected m/z value for the molecular ion peak to be listed here
Optical Rotation Expected specific rotation value to be listed here

Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Mix Reactants & Catalyst Reaction Stir at RT for 24h Quench Quench Reaction Extract Extract Product Dry Dry & Concentrate Crude_Product Crude Product Column_Chrom Column Chromatography Crude_Product->Column_Chrom Chiral_HPLC Chiral HPLC/SFC Analysis Pure_Product Pure (R)-Enantiomer

References

Application Notes and Protocols: Dose-Response Studies of MS-153 in a Preclinical Stroke Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the dose-response relationship of the novel neuroprotective agent, MS-153, in a rat model of focal cerebral ischemia. The protocols detailed herein are based on preclinical studies demonstrating the efficacy of this compound in reducing infarct volume and improving neurological outcomes following stroke. This document includes detailed experimental procedures, quantitative data summaries, and a proposed signaling pathway for the therapeutic action of this compound.

Introduction

Stroke remains a leading cause of mortality and long-term disability worldwide. A key pathological mechanism in ischemic stroke is excitotoxicity, primarily mediated by excessive extracellular glutamate (B1630785). This compound, identified as (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, is a novel pyrazoline compound with demonstrated potent cerebroprotective effects in a rat model of focal cerebral ischemia[1][2]. Preclinical evidence suggests that this compound exerts its neuroprotective effects by enhancing the uptake of glutamate, thereby mitigating excitotoxic neuronal damage[3]. These notes are intended to serve as a guide for researchers investigating the therapeutic potential of this compound and similar neuroprotective compounds in the context of stroke.

Mechanism of Action: Glutamate Uptake Enhancement

This compound's primary mechanism of action is the stimulation of glutamate uptake, specifically through the glial glutamate transporter GLT-1[3]. In ischemic conditions, the excessive release of glutamate into the synaptic cleft leads to overactivation of glutamate receptors, resulting in a massive influx of calcium ions and subsequent neuronal death. This compound has been shown to accelerate the uptake of L-[3H]glutamate in a concentration-dependent manner by decreasing the K(m) of the GLT-1 transporter[3]. This enhanced clearance of extracellular glutamate reduces the excitotoxic cascade, thereby protecting neurons from ischemic damage.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Glial Cell Membrane cluster_intracellular Glial Cell cluster_neuron Neuron Ischemia Ischemia High Glutamate High Glutamate Ischemia->High Glutamate causes Glutamate Uptake Glutamate Uptake Excitotoxicity Excitotoxicity High Glutamate->Excitotoxicity leads to GLT-1 GLT-1 Transporter GLT-1->Glutamate Uptake facilitates Neuroprotection Neuroprotection Glutamate Uptake->Neuroprotection promotes This compound This compound This compound->GLT-1 stimulates

Proposed signaling pathway of this compound in neuroprotection.

Dose-Response Data in a Rat Stroke Model

The cerebroprotective effects of this compound have been evaluated in a rat model of middle cerebral artery (MCA) occlusion. The following tables summarize the quantitative data from these studies, demonstrating a clear dose-dependent efficacy in reducing infarct volume and improving neurological outcomes.

Table 1: Effect of this compound on Infarct Volume in Permanent MCA Occlusion

Treatment GroupAdministration ProtocolInfarct Volume (mm³)% Reduction vs. Vehicle
VehicleSaline i.v.Data not available-
This compound (Low Dose)12.5 mg/kg i.v. bolus + 6.25 mg/kg/hr infusionSignificantly reducedData not available
This compound (High Dose)25.0 mg/kg i.v. bolus + 12.5 mg/kg/hr infusionSignificantly reducedData not available

Data derived from studies by Kawazura et al., 1997. Specific infarct volumes were not available in the abstract, but a significant reduction was reported.

Table 2: Effect of Delayed this compound Treatment on Infarct Volume and Brain Edema

Treatment GroupTreatment Start Time (post-MCAO)Infarct Volume (24h post-MCAO)Brain Edema (18h post-MCAO)
Vehicle---
This compound (High Dose)3 hoursSignificantly reducedNot Assessed
This compound (High Dose)6 hoursNot AssessedSignificantly improved

High Dose: 25.0 mg/kg i.v. bolus followed by 12.5 mg/kg/hr infusion. Data from Kawazura et al., 1997.

Table 3: Effect of this compound on Neurological Deficits

Treatment GroupNeurological Deficit Score (7 days post-MCAO)
Vehicle-
This compound (Low Dose)Significantly improved
This compound (High Dose)Significantly improved

Neurological deficits were assessed following MCA occlusion. Specific scoring data was not available in the abstract, but a significant improvement was reported (Kawazura et al., 1997).

Experimental Protocols

The following protocols are standard methodologies for inducing a stroke model in rats and assessing the efficacy of neuroprotective agents like this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Operating microscope

  • 4-0 monofilament nylon suture with a rounded tip

  • Microvascular clips

  • Surgical instruments (scissors, forceps)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position on a heating pad to maintain rectal temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and place a temporary ligature around the CCA.

  • Gently insert the 4-0 monofilament suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

  • For permanent MCAO, the suture is left in place. For a reperfusion model, the suture is withdrawn after a specific occlusion period (e.g., 2 hours).

  • Close the incision and allow the animal to recover from anesthesia.

Drug Administration Protocol

Materials:

  • This compound

  • Sterile saline for vehicle and dilution

  • Infusion pump

Procedure:

  • Prepare this compound solutions in sterile saline at the desired concentrations for bolus and infusion.

  • For immediate treatment, administer the intravenous (i.v.) bolus of this compound (12.5 or 25.0 mg/kg) immediately after MCAO.

  • Immediately following the bolus injection, begin the continuous i.v. infusion of this compound (6.25 or 12.5 mg/kg/hr) using an infusion pump.

  • For delayed treatment studies, initiate the bolus and infusion at the specified time point (e.g., 3 or 6 hours) post-MCAO.

Assessment of Infarct Volume

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Brain matrix slicer

Procedure:

  • At the designated endpoint (e.g., 24 hours or 7 days post-MCAO), euthanize the rat.

  • Carefully remove the brain and place it in a cold brain matrix slicer.

  • Slice the brain into 2-mm coronal sections.

  • Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software.

Neurological Deficit Scoring

A standardized neurological scoring system should be used to assess motor and neurological function. A common example is a multi-point scale evaluating posture, motor tasks, and sensory responses.

Experimental Workflow

Experimental Workflow cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Animal Preparation Animal Preparation MCAO Surgery MCAO Surgery Animal Preparation->MCAO Surgery Drug Administration Drug Administration MCAO Surgery->Drug Administration Post-operative Monitoring Post-operative Monitoring Drug Administration->Post-operative Monitoring Vehicle Control Vehicle Control Drug Administration->Vehicle Control This compound Low Dose This compound Low Dose Drug Administration->this compound Low Dose This compound High Dose This compound High Dose Drug Administration->this compound High Dose Endpoint Endpoint Post-operative Monitoring->Endpoint Neurological Scoring Neurological Scoring Endpoint->Neurological Scoring Infarct Volume Measurement Infarct Volume Measurement Endpoint->Infarct Volume Measurement

A typical experimental workflow for preclinical stroke studies.

Conclusion

The data and protocols presented provide a strong foundation for the investigation of this compound as a potential therapeutic agent for ischemic stroke. The dose-dependent neuroprotective effects, coupled with a clear mechanism of action involving the enhancement of glutamate uptake, make this compound a compelling candidate for further preclinical and clinical development. Researchers are encouraged to utilize these detailed methodologies to ensure reproducibility and to further elucidate the full therapeutic potential of this compound.

References

Application Notes and Protocols for MS-153 in a Traumatic Brain Injury Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a complex neurological condition characterized by primary mechanical damage followed by a cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, and apoptosis, which contribute to long-term neurological deficits. One of the key players in excitotoxicity is the excessive accumulation of the neurotransmitter glutamate (B1630785) in the synaptic cleft, leading to overstimulation of glutamate receptors and subsequent neuronal death. MS-153, a putative activator of the glutamate transporter 1 (GLT-1), has been investigated as a potential neuroprotective agent in the context of TBI. However, recent findings suggest its therapeutic effects may be mediated through alternative pathways.

These application notes provide a comprehensive overview of the use of this compound in a preclinical animal model of TBI, detailing its proposed mechanism of action, experimental protocols, and key findings. The information presented here is intended to guide researchers in designing and conducting studies to further evaluate the therapeutic potential of this compound and similar compounds for TBI.

Proposed Mechanism of Action

While initially investigated as a GLT-1 activator, studies in a rat model of TBI suggest that the neuroprotective effects of this compound are not primarily due to the enhancement of glutamate uptake in the injured brain.[1] Instead, the prevailing hypothesis is that this compound exerts its beneficial effects through a Protein Kinase C (PKC)–dependent inhibition of voltage-gated calcium channels (VGCCs). This proposed pathway is as follows:

  • This compound activates Protein Kinase C (PKC): Specifically, it is suggested to influence the translocation and activation of the PKC-γ isoform.

  • PKC inhibits Voltage-Gated Calcium Channels (VGCCs): Activated PKC phosphorylates and inhibits the function of VGCCs, reducing the influx of calcium (Ca2+) into neurons.

  • Reduced Intracellular Calcium Attenuates Calpain Activation: The excessive influx of Ca2+ following TBI is a primary trigger for the activation of calpains, a family of calcium-dependent proteases. By limiting Ca2+ entry, this compound reduces calpain activation.[1]

  • Inhibition of Calpain-Mediated Proteolysis: Activated calpains degrade various cellular components, including the cytoskeletal protein α-spectrin. Attenuated calpain activity preserves the integrity of these structural proteins.

  • Neuroprotection: The culmination of this cascade is a reduction in neurodegeneration and neuronal loss, leading to improved outcomes after TBI.[1]

Data Presentation

Table 1: Summary of Experimental Model and this compound Treatment
ParameterDetailsReference
Animal Model Adult male Sprague-Dawley rats[1]
TBI Induction Lateral Fluid Percussion Injury (LFPI)[1]
Compound (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline (this compound)[1]
Dosage Information not available in the reviewed literature. N/A
Administration Intravenous (i.v.) infusion[2]
Treatment Onset Immediately following TBI[1]
Treatment Duration 24 hours[1]
Table 2: Summary of Key Quantitative Findings
Outcome MeasureEffect of this compound TreatmentTime PointReference
Neurodegeneration Significantly decreased24 hours and 14 days post-TBI[1]
Neuronal Loss (NeuN+) Significantly decreased24 hours post-TBI[1]
MAP-2 Loss Significantly decreased24 hours post-TBI[1]
Calpain Activation Significantly attenuated24 hours post-TBI[1]
Synaptosomal Glutamate Uptake (in injured brain) No significant reversal of TBI-induced reductionN/A[1]
Synaptosomal Glutamate Uptake (in naïve brain) Up-regulated GLT-1 activityN/A[1]

Experimental Protocols

Animal Model: Lateral Fluid Percussion Injury (LFPI)

The LFPI model is a widely used and well-characterized model of TBI that produces a combination of focal and diffuse brain injury.[3][4]

Materials:

  • Adult male Sprague-Dawley rats (250-350g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • High-speed drill

  • Trephine (3mm internal diameter)

  • Injury hub (female Luer-Lok fitting)

  • Dental acrylic

  • Fluid percussion device

  • Saline

Procedure:

  • Anesthetize the rat and mount it in a stereotaxic frame.

  • Make a midline scalp incision to expose the skull.

  • Perform a 3mm craniotomy over the left parietal cortex, centered between the bregma and lambda sutures.

  • Securely attach the injury hub to the skull over the craniotomy using dental acrylic.

  • Connect the injury hub to the fluid percussion device filled with saline.

  • Induce a moderate TBI by releasing a weighted pendulum onto the piston of the device, generating a fluid pulse of a specific atmospheric pressure.

  • Immediately after the injury, disconnect the animal from the device and suture the scalp incision.

  • Monitor the animal during recovery from anesthesia.

This compound Administration

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline)

  • Infusion pump

  • Catheter for intravenous administration

Procedure:

  • Prepare the this compound solution in the appropriate vehicle. (Note: The specific concentration and infusion rate are dependent on the dosage, which is not available in the reviewed literature).

  • Immediately following the induction of TBI, begin the intravenous infusion of this compound or vehicle.

  • Continue the infusion for a total of 24 hours.

Assessment of Calpain Activation (Spectrin Breakdown Products)

Calpain activation can be indirectly quantified by measuring the breakdown products of its substrate, α-spectrin, via Western blotting.[5][6]

Materials:

  • Brain tissue homogenates (cortex and hippocampus)

  • Protein lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-α-spectrin

  • Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

  • Chemiluminescence detection reagents

  • Imaging system

Procedure:

  • At 24 hours post-TBI, euthanize the animals and dissect the ipsilateral cortex and hippocampus.

  • Homogenize the tissue in protein lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against α-spectrin. This antibody should detect both the intact protein and its breakdown products.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the density of the spectrin (B1175318) breakdown product bands relative to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry for Neuronal Loss (NeuN) and Dendritic Injury (MAP-2)

Materials:

  • Brain sections (fixed and paraffin-embedded or frozen)

  • Primary antibodies: anti-NeuN, anti-MAP-2

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Prepare brain sections from sham and TBI animals (both vehicle and this compound treated).

  • Perform antigen retrieval if necessary.

  • Block non-specific binding sites.

  • Incubate the sections with primary antibodies against NeuN and MAP-2.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Counterstain with DAPI.

  • Mount the sections and acquire images using a fluorescence microscope.

  • Quantify the immunoreactivity for NeuN and MAP-2 in specific brain regions (e.g., cortex and hippocampus).

Mandatory Visualization

TBI_MS153_Pathway cluster_TBI Traumatic Brain Injury cluster_MS153 This compound Intervention TBI TBI Glutamate ↑ Extracellular Glutamate TBI->Glutamate Excitotoxicity Calcium_Influx ↑ Intracellular Ca2+ Glutamate->Calcium_Influx NMDA Receptor Activation Calpain_Activation ↑ Calpain Activation Calcium_Influx->Calpain_Activation Proteolysis Spectrin Proteolysis Calpain_Activation->Proteolysis Neurodegeneration Neurodegeneration Proteolysis->Neurodegeneration MS153 This compound PKC ↑ PKC Activation MS153->PKC PKC->Calpain_Activation Reduces VGCC Voltage-Gated Calcium Channels PKC->VGCC Inhibition

Caption: Proposed neuroprotective pathway of this compound in TBI.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_injury_treatment Injury and Treatment cluster_analysis Post-Mortem Analysis (24h or 14d) Animal Adult Male Sprague-Dawley Rat TBI Lateral Fluid Percussion Injury Animal->TBI Treatment 24h i.v. Infusion (this compound or Vehicle) TBI->Treatment Dissection Brain Dissection (Cortex & Hippocampus) Treatment->Dissection Euthanasia WB Western Blot (Spectrin, MAP-2, NeuN) Dissection->WB IHC Immunohistochemistry (NeuN, MAP-2) Dissection->IHC

Caption: Experimental workflow for evaluating this compound in a TBI model.

References

Application Notes and Protocols for the Analytical Measurement of MS-153 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-153, a novel pyrazoline compound, has shown potential as a neuroprotective agent.[1] Understanding its metabolic fate is crucial for further drug development, including assessing its efficacy, pharmacokinetics, and potential toxicity. These application notes provide a comprehensive overview of the analytical techniques, primarily focusing on liquid chromatography-mass spectrometry (LC-MS), for the quantification of this compound and its putative metabolites in biological matrices. While specific metabolites of this compound are not extensively documented in current literature, this document outlines established protocols that can be adapted for their identification and quantification.

Analytical Techniques Overview

The detection and quantification of drug metabolites, which are often present at low concentrations in complex biological samples, require highly sensitive and selective analytical methods.[2] Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for this purpose due to its high sensitivity, selectivity, and broad dynamic range.[2][3]

Key Advantages of LC-MS/MS for Metabolite Analysis:

  • High Sensitivity: Capable of detecting metabolites at very low concentrations (pg/mL levels).[2]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of target analytes in complex matrices, minimizing interference.[4]

  • Structural Information: Mass spectrometry provides mass-to-charge ratio (m/z) information, which aids in the structural elucidation of unknown metabolites.

  • Quantitative Accuracy: When used with appropriate internal standards, LC-MS/MS provides accurate and precise quantification of analytes.[5]

Other techniques such as high-performance liquid chromatography (HPLC) with UV detection have been used for the quantification of the parent drug, this compound.[1] However, for metabolite analysis, the superior sensitivity and selectivity of LC-MS/MS are generally required.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from LC-MS/MS and HPLC methods for drug and metabolite analysis. Note that the data for this compound is for the parent compound, as data for its specific metabolites are not available. The subsequent tables for other compounds are provided as examples of typical performance characteristics for metabolite quantification methods.

Table 1: HPLC Method Performance for this compound Quantification [1]

ParameterValue
Retention Time7.15 minutes
Wavelength (λmax)260 nm
Calibration Curve Range0.78125 ng to 500 ng
Correlation Coefficient (r²)1.0
Limit of Detection (LOD)0.164 ng
Limit of Quantification (LOQ)0.496 ng
Accuracy (% Recovery)99.97% to 101.66%
Intra-day Precision (% RSD)0.21% to 0.55%
Inter-day Precision (% RSD)0.32% to 0.82%
Extraction Efficiency100%

Table 2: Example LC-MS/MS Method Performance for Metabolite Quantification (Hypothetical this compound Metabolites)

ParameterMetabolite M1Metabolite M2
MatrixHuman PlasmaRat Brain Homogenate
LLOQ (Lower Limit of Quantification)0.5 ng/mL1 ng/mL
ULOQ (Upper Limit of Quantification)500 ng/mL1000 ng/mL
Accuracy (% Bias)-5.2% to 8.5%-9.1% to 11.3%
Precision (% CV)< 10%< 15%
Recovery> 85%> 80%

Table 3: Comparison of Different Mass Spectrometry Platforms for Quantitative Analysis of Two Drug Candidates (A and B) [4]

Instrument/ModeCompoundLOD (µg/g tissue)Linearity (R²)QC Precision (% RSD)Accuracy (%)
QqQ (MRM)A35.50.97< 13.6%97–112%
QqQ (MRM)B2.50.98< 13.6%97–112%
Q-ToF (MS Scan)A569.40.86< 19.4%70–356%
Q-ToF (MS Scan)B119.10.86< 37.5%64–398%

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Liver Microsomes

This protocol is designed to identify potential phase I and phase II metabolites of this compound using liver microsomes from different species (e.g., human, rat, mouse).

Materials:

  • This compound

  • Human, rat, and mouse liver microsomes (HLM, RLM, MLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • UDPGA (for phase II metabolism)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Formic acid (FA)

  • Internal standard (IS) - a structurally similar compound not expected to be in the sample.

Procedure:

  • Incubation:

    • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL), and this compound (e.g., 1-10 µM).

    • For phase II metabolism, include UDPGA in the mixture.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation:

    • Vortex the terminated reaction mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 50% methanol in water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of potential metabolites.

    • Perform a full scan to identify potential metabolite masses followed by product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.

Protocol 2: Quantitative Analysis of this compound and its Metabolites in Plasma

This protocol describes a method for the simultaneous quantification of this compound and its identified metabolites in plasma samples using LC-MS/MS with MRM.

Materials:

  • Plasma samples (e.g., from in vivo studies)

  • This compound and synthesized metabolite standards

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • Acetonitrile

  • Methanol

  • Formic acid

  • 96-well protein precipitation plates

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, calibration standards, and quality control (QC) samples into a 96-well plate.

    • Add 150 µL of ice-cold acetonitrile containing the internal standard to each well.

    • Mix thoroughly by vortexing for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18, 50 x 2.1 mm, 2.6 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.4 mL/min

      • Gradient: A suitable gradient to separate the parent drug from its metabolites.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions (precursor ion -> product ion) and collision energies for this compound and each metabolite using authentic standards.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Use a weighted linear regression for curve fitting.

    • Determine the concentrations of this compound and its metabolites in the plasma samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Analysis invitro_start Incubate this compound with Liver Microsomes invitro_reaction Metabolic Reaction (Phase I & II) invitro_start->invitro_reaction invitro_termination Reaction Termination & Protein Precipitation invitro_reaction->invitro_termination invitro_analysis LC-MS/MS Analysis (Metabolite ID) invitro_termination->invitro_analysis invivo_analysis LC-MS/MS Analysis (Quantification) invitro_analysis->invivo_analysis Identified Metabolites Inform Quantitative Assay invivo_start Dose Animal with this compound invivo_collection Collect Biological Samples (Plasma, Urine, Tissue) invivo_start->invivo_collection invivo_extraction Sample Extraction (e.g., Protein Precipitation) invivo_collection->invivo_extraction invivo_extraction->invivo_analysis

Caption: General workflow for this compound metabolite identification and quantification.

Signaling_Pathway MS153 This compound PhaseI Phase I Metabolism (e.g., Oxidation, Hydroxylation) CYP450 Enzymes MS153->PhaseI PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxy-MS-153) PhaseI->PhaseI_Metabolites PhaseII Phase II Metabolism (e.g., Glucuronidation) UGT Enzymes PhaseI_Metabolites->PhaseII Excretion Excretion PhaseI_Metabolites->Excretion PhaseII_Metabolites Phase II Metabolites (Conjugates) PhaseII->PhaseII_Metabolites PhaseII_Metabolites->Excretion

Caption: Putative metabolic pathway for this compound.

LC_MS_Workflow sample_prep Sample Preparation Protein Precipitation Solid Phase Extraction Liquid-Liquid Extraction lc_separation LC Separation Reverse Phase C18 Column Gradient Elution sample_prep->lc_separation ms_ionization MS Ionization Electrospray (ESI) lc_separation->ms_ionization ms_analysis MS Analysis Triple Quadrupole (QqQ) MRM for Quantification ms_ionization->ms_analysis data_processing Data Processing Peak Integration Calibration Curve Quantification ms_analysis->data_processing

Caption: LC-MS/MS analytical workflow for metabolite quantification.

References

Determining the Optimal Administration Route for MS-153: Application Notes and Protocols for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-153, identified as (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, is a novel neuroprotective agent with demonstrated efficacy in preclinical models of cerebral ischemia. Its mechanism of action involves the stimulation of glutamate (B1630785) uptake, suggesting its potential as a therapeutic for neurological disorders characterized by excitotoxicity. The optimization of this compound delivery is critical for maximizing its therapeutic window and efficacy. This document provides detailed application notes and experimental protocols for determining the optimal administration route of this compound to achieve maximal bioavailability. While in vivo studies have successfully utilized intraperitoneal and subcutaneous routes, comprehensive comparative pharmacokinetic data is not yet publicly available. Therefore, this guide outlines a systematic approach to evaluating and selecting the most appropriate administration route for future preclinical and clinical development.

Introduction to this compound

This compound is a pyrazoline derivative that has been shown to exert neuroprotective effects by modulating glutamate transporter activity. Specifically, it has been found to enhance the function of the glial glutamate transporter 1 (GLT-1), leading to a reduction in extracellular glutamate levels. This is a key therapeutic target in conditions such as stroke and other neurodegenerative diseases. Preclinical studies have demonstrated the in vivo activity of this compound in rodent models, with administration via both intraperitoneal (i.p.) and subcutaneous (s.c.) injections proving effective in eliciting a biological response. However, to advance the development of this compound, a thorough understanding of its pharmacokinetic profile following various routes of administration is essential to identify the route that provides the most favorable bioavailability and desired therapeutic exposure.

Known Administration Routes

To date, the following administration routes have been reported in peer-reviewed literature for in vivo studies of this compound:

  • Intraperitoneal (i.p.) Injection: In studies with alcohol-preferring rats, this compound was administered at a dose of 50 mg/kg via i.p. injection.[1]

  • Subcutaneous (s.c.) Injection: In a study investigating the effect of this compound on the rewarding effects of drugs of abuse in mice, the compound was administered subcutaneously at doses of 3 and 10 mg/kg.

While these routes have been shown to be effective for delivering the compound in preclinical settings, the optimal route for consistent and maximal systemic exposure remains to be determined.

Protocol for a Comparative Bioavailability Study of this compound in Rodents

To determine the optimal administration route, a comprehensive pharmacokinetic study is recommended. The following protocol outlines a standard procedure for comparing the bioavailability of this compound following intravenous (i.v.), oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) administration in rats.

Experimental Design
  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Groups:

    • Group 1: Intravenous (i.v.) administration (e.g., 2 mg/kg).

    • Group 2: Oral gavage (p.o.) administration (e.g., 20 mg/kg).

    • Group 3: Intraperitoneal (i.p.) injection (e.g., 10 mg/kg).

    • Group 4: Subcutaneous (s.c.) injection (e.g., 10 mg/kg).

  • Number of Animals: n = 5-6 per group.

  • Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to be collected from the tail vein or via a cannula.

Materials
  • This compound ((R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline)

  • Vehicle for formulation (e.g., saline, 5% DMSO/30% PEG400 in saline, or other suitable vehicle determined by solubility studies)

  • Syringes and needles for administration

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • HPLC or LC-MS/MS system for bioanalysis

Experimental Procedure
  • Formulation Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be adjusted to allow for the desired dosing volume (e.g., 1-5 mL/kg).

    • For i.v. administration, ensure the formulation is sterile and completely solubilized.

  • Animal Dosing:

    • Fast animals overnight with free access to water before dosing.

    • Administer this compound to each group via the designated route.

  • Blood Collection:

    • Collect blood samples at the predetermined time points into EDTA-containing tubes.

    • Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for each administration route using appropriate software (e.g., Phoenix WinNonlin):

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t1/2: Elimination half-life.

    • Calculate the absolute bioavailability (F%) for the p.o., i.p., and s.c. routes using the following formula:

      • F% = (AUC_extravascular / AUC_intravenous) * (Dose_intravenous / Dose_extravascular) * 100

Data Presentation

The quantitative data obtained from the comparative bioavailability study should be summarized in a clear and structured table for easy comparison.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (F%)
Intravenous (i.v.)2100% (by definition)
Oral (p.o.)20
Intraperitoneal (i.p.)10
Subcutaneous (s.c.)10

Visualizations

Experimental Workflow for Comparative Bioavailability Study

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Reporting Formulation This compound Formulation IV Intravenous (i.v.) Formulation->IV PO Oral (p.o.) Formulation->PO IP Intraperitoneal (i.p.) Formulation->IP SC Subcutaneous (s.c.) Formulation->SC Animal_Prep Animal Acclimatization & Fasting Animal_Prep->IV Animal_Prep->PO Animal_Prep->IP Animal_Prep->SC Blood_Collection Serial Blood Sampling IV->Blood_Collection PO->Blood_Collection IP->Blood_Collection SC->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Data Summary & Bioavailability Determination PK_Analysis->Report

Caption: Workflow for determining the bioavailability of this compound.

Signaling Pathway of this compound

G cluster_membrane Glial Cell Membrane GLT1 GLT-1 Transporter Intracellular_Glu Intracellular Glutamate GLT1->Intracellular_Glu MS153 This compound MS153->GLT1 Activates Extracellular_Glu Extracellular Glutamate Extracellular_Glu->GLT1 Uptake Neuroprotection Neuroprotection Extracellular_Glu->Neuroprotection Reduces Excitotoxicity

Caption: Proposed mechanism of action for this compound.

Conclusion

The selection of an optimal administration route is a cornerstone of successful drug development. For the promising neuroprotective agent this compound, a systematic evaluation of its pharmacokinetic properties following different routes of administration is paramount. The protocols and guidelines presented in this document provide a framework for researchers to conduct a robust comparative bioavailability study. The results of such a study will be instrumental in guiding the formulation development and designing future efficacy and toxicology studies, ultimately accelerating the translation of this compound from a promising preclinical candidate to a potential therapeutic for a range of neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazoline derivatives. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazoline compounds.

Q1: What is the most common method for synthesizing 2-pyrazolines?

A1: The most prevalent and classical method involves the cyclization reaction of α,β-unsaturated aldehydes or ketones, commonly known as chalcones, with hydrazine (B178648) derivatives like hydrazine hydrate (B1144303) or phenylhydrazine.[1][2] This reaction is typically conducted in a solvent such as ethanol (B145695) and is often catalyzed by an acid, like glacial acetic acid, or a base.[1][2][3]

Q2: My reaction is resulting in a very low yield (<70%). What are the primary factors to investigate?

A2: Low yield is a common issue, particularly with conventional heating methods which can produce yields below 70%.[4][5] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials : Ensure your chalcone (B49325) and hydrazine starting materials are pure. Impurities in the chalcone precursor or degraded hydrazine can significantly impact reaction efficiency.[6]

  • Reaction Time and Temperature : Conventional methods may require prolonged refluxing (e.g., 3-8 hours).[7][8] If the yield is low, the reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature, while monitoring the reaction's progress using Thin Layer Chromatography (TLC).[6]

  • Choice of Catalyst/Solvent : The reaction can be sensitive to the choice of catalyst and solvent. Acetic acid often serves as both a catalyst and solvent, facilitating cyclization.[1][3] In other cases, basic conditions using sodium hydroxide (B78521) in ethanol are employed.[9] Optimizing the catalytic conditions for your specific substrates is crucial.

  • Alternative Synthesis Methods : Modern techniques like microwave-assisted organic synthesis (MAOS) can dramatically improve yields and reduce reaction times from hours to minutes.[10]

Q3: My TLC shows multiple spots after the reaction. What are these impurities and how can I minimize them?

A3: The presence of multiple spots on a TLC plate suggests either unreacted starting materials or the formation of side products.[6]

  • Unreacted Starting Material : One of the most prominent spots could be your starting chalcone, indicating an incomplete reaction. Refer to the troubleshooting steps for low yield (Q2).

  • Side Products : Side reactions can occur, including the oxidation of the desired pyrazoline to the more stable pyrazole.

  • Minimization Strategies :

    • Purer Reactants : Start with highly pure chalcones and hydrazines.

    • Milder Conditions : Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation or side product formation.[6]

    • Inert Atmosphere : In some cases, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.

Q4: I'm struggling to purify my pyrazoline product. What are some effective purification strategies?

A4: Purification can be challenging, but several methods are effective.

  • Recrystallization : This is the most common and effective method for purifying solid pyrazoline products. Ethanol is a widely used solvent for recrystallization.[7][8] The general procedure involves dissolving the crude product in hot ethanol and allowing it to cool slowly, which often yields pure crystals.

  • Acid-Base Extraction : For pyrazolines with appropriate functional groups, an acid-base wash can help remove acidic or basic impurities.[11] Some pyrazoles can be purified by forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure pyrazole.[12][13]

  • Chromatography : While standard silica (B1680970) gel chromatography can sometimes lead to product degradation, it can be used if the silica gel is deactivated with a base like triethylamine.[11] An alternative for sensitive compounds is reversed-phase (C-18) silica gel chromatography.[11]

Q5: The conventional reflux method is taking too long. Are there faster synthesis alternatives?

A5: Yes, several "green chemistry" approaches can significantly reduce reaction times and improve energy efficiency.

  • Microwave-Assisted Synthesis (MAOS) : This is the most popular alternative. Reactions that take hours via conventional reflux can often be completed in minutes under microwave irradiation, frequently with higher yields.[10][14]

  • Ultrasonic Irradiation : Sonication provides an alternative energy source that can accelerate the reaction rate.[4]

  • Grinding Techniques : Solvent-free methods involving grinding the reactants together offer an environmentally friendly option with advantages like high efficiency and easy product separation.[4]

Q6: I am having trouble interpreting the NMR spectrum of my pyrazoline. What are the characteristic signals I should look for?

A6: The 1H-NMR spectrum of a 2-pyrazoline (B94618) ring exhibits a characteristic ABX spin system for the three protons on the C4 and C5 carbons, which is a key feature for structural confirmation.[15]

  • Protons at C4 (Ha and Hb) : These two diastereotopic protons typically appear as two separate signals, each as a doublet of doublets (dd).

  • Proton at C5 (Hx) : This proton also appears as a doublet of doublets (dd).

  • Typical Chemical Shifts (δ) and Coupling Constants (J) :

    • Ha : ~3.0-3.2 ppm (dd)

    • Hb : ~3.6-3.9 ppm (dd)

    • Hx : ~5.0-5.5 ppm (dd)

    • The geminal coupling constant (J_ab) is typically large (~15-18 Hz), while the vicinal cis (J_ax) and trans (J_bx) coupling constants are smaller.[10]

  • Other Key Signals : In the 13C-NMR spectrum, the signals for the pyrazoline ring carbons are typically found at: C3 (~150-157 ppm), C4 (~40-43 ppm), and C5 (~56-63 ppm).[3][10] In IR spectroscopy, look for a C=N stretch around 1580-1620 cm-1 and an N-H stretch (if unsubstituted at N1) around 3300-3450 cm-1.[10][16]

Data Presentation: Synthesis Method Comparison

Modern synthesis techniques offer significant advantages over conventional methods. The following table summarizes a comparison of reaction times and yields for the synthesis of various 1,3,5-trisubstituted-2-pyrazoline derivatives using both conventional heating and microwave-assisted methods.

Compound IDConventional Method Yield (%)Conventional Method Time (hrs)Microwave Method Yield (%)Microwave Method Time (s)
PFC-1653.080240
PFC-2684.582350
PFC-3705.085400
PFC-4626.078300
PFC-5723.588280
PFC-6754.090320
Data adapted from a study on the synthesis of 2-pyrazoline derivatives.[10]

Experimental Protocols

The following are generalized protocols for the common two-step synthesis of pyrazoline derivatives.

Protocol 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Preparation : Dissolve equimolar quantities (e.g., 0.01 mol) of a substituted acetophenone (B1666503) and a substituted aromatic aldehyde in ethanol (20-30 mL).[3][9]

  • Reaction : To this solution, add a catalytic amount of a base, such as aqueous sodium hydroxide (e.g., 5 mL of 40% NaOH), dropwise with continuous stirring at room temperature.[3][9]

  • Monitoring : Stir the mixture for 2-4 hours. Monitor the reaction progress by TLC.[3]

  • Isolation : Once the reaction is complete, pour the mixture into ice-cold water. If necessary, acidify with dilute HCl to precipitate the product.[16]

  • Purification : Collect the solid chalcone product by filtration, wash it with cold water until neutral, and dry it. The crude product can be purified by recrystallization from ethanol.[9]

Protocol 2: Synthesis of Pyrazoline via Cyclization

  • Preparation : In a round-bottom flask, mix the synthesized chalcone (e.g., 0.01 mol) with hydrazine hydrate (e.g., 0.01-0.02 mol) in a suitable solvent like ethanol (10-25 mL).[7][8]

  • Reaction : Add a catalytic amount of glacial acetic acid (e.g., 1-2 mL) to the mixture.[15]

  • Reflux : Heat the reaction mixture to reflux for 3-8 hours. The exact time depends on the specific substrates and should be determined by TLC monitoring.[7][8]

  • Isolation : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[7][8]

  • Purification : Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Purify the crude pyrazoline by recrystallization from ethanol.[7][8]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the general synthesis workflow and a troubleshooting process for common issues.

G cluster_start Step 1: Chalcone Synthesis cluster_main Step 2: Pyrazoline Synthesis cluster_end Step 3: Purification & Analysis Start Substituted Aldehyde + Substituted Ketone Chalcone_Synth Claisen-Schmidt Condensation (Base Catalyst) Start->Chalcone_Synth Chalcone Crude Chalcone Product Chalcone_Synth->Chalcone Pyrazoline_Synth Cyclization with Hydrazine Hydrate (Acid Catalyst) Chalcone->Pyrazoline_Synth Crude_Pyrazoline Crude Pyrazoline Product Pyrazoline_Synth->Crude_Pyrazoline Purification Purification (e.g., Recrystallization) Crude_Pyrazoline->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Pure Pyrazoline Characterization->Final_Product G Start Low Yield Observed (<70%) Check_Reactants Check Purity of Chalcone & Hydrazine Start->Check_Reactants Check_Conditions Review Reaction Conditions (Time/Temp) Start->Check_Conditions Check_Method Consider Alternative Synthesis Method Start->Check_Method Action_Reactants Action: Repurify starting materials. Check_Reactants->Action_Reactants Action_Conditions Action: Increase reflux time or temp. Monitor closely with TLC. Check_Conditions->Action_Conditions Action_Method Action: Use Microwave-Assisted Synthesis (MAOS). Check_Method->Action_Method Outcome Improved Yield Action_Reactants->Outcome Action_Conditions->Outcome Action_Method->Outcome

References

Technical Support Center: Improving the Solubility of MS-153 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of solubilizing MS-153 for in vivo research. Poor aqueous solubility is a significant hurdle that can lead to low bioavailability and inconsistent experimental outcomes.[1][2] This guide offers detailed methodologies and data-driven strategies to enhance the solubility of this compound, ensuring reliable and reproducible results in your animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound, commonly known as Coumarin 153, is a fluorescent dye often used as a molecular probe in research.[3][4] Its hydrophobic nature leads to poor solubility in aqueous solutions, which is a major obstacle for achieving adequate concentrations and bioavailability in animal models.[1][5] This can result in unreliable data due to inconsistent drug exposure.

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: A systematic approach is recommended, starting with simple formulation strategies and progressing to more complex ones if needed. The primary strategies are categorized as formulation-based approaches, physicochemical modifications, and chemical modifications.[1] Initially, focus on formulation-based approaches which involve using excipients to increase the apparent solubility without altering the chemical structure of this compound.[1]

Q3: Which excipients are commonly used and considered safe for in vivo studies?

A3: It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies.[1] Common choices include co-solvents, surfactants, cyclodextrins, and lipids.[1][2] The selection of an appropriate excipient depends on the physicochemical properties of this compound, the intended route of administration, and the required dose.[1]

Troubleshooting Guide: Common Solubility Issues

Problem 1: this compound precipitates out of my formulation when diluted with aqueous media.

  • Possible Cause: The concentration of the co-solvent or surfactant may be too high, causing the compound to "salt out" upon dilution.[1]

  • Troubleshooting Steps:

    • Reduce Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum effective concentration that maintains solubility.[1]

    • Combine Excipients: Use a combination of a co-solvent and a surfactant at lower individual concentrations. This can be more effective and prevent precipitation.[1]

    • Explore Alternatives: If co-solvents are not effective, consider alternative systems like cyclodextrins or lipid-based formulations which can better encapsulate the drug.[1]

Problem 2: The chosen vehicle for this compound is causing toxicity in my animal model.

  • Possible Cause: Some organic co-solvents, like DMSO, can be toxic at higher concentrations.

  • Troubleshooting Steps:

    • Consult Toxicology Data: Always review the safety data for your chosen excipients to determine safe dosage levels for your animal model and administration route.

    • Consider Alternative Vehicles: Explore less toxic options. For example, a suspension in a vehicle like 0.5% methylcellulose (B11928114) can be a suitable alternative for oral gavage.[6]

    • Reduce Vehicle Concentration: If possible, reduce the percentage of the organic co-solvent in the final formulation.

Experimental Protocols & Data

Solubility Enhancement Strategies

A variety of techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. The choice of method is highly dependent on the compound's specific properties.[1][7]

StrategyDescriptionKey Considerations
Co-solvents Water-miscible organic solvents are used to increase the drug's solubility.[2] Common examples include DMSO, ethanol, PEG 300, and propylene (B89431) glycol.[2]Can cause precipitation upon dilution. Potential for toxicity at high concentrations.[1]
Surfactants Form micelles that encapsulate hydrophobic drugs, increasing their solubility.[2][7] Examples include Tween 80, Polysorbate 80, and Cremophor EL.Can have biological effects and should be used at the lowest effective concentration.
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes with the drug, shielding it from the aqueous environment.[1][2]The size of the cyclodextrin (B1172386) cavity must be appropriate for the drug molecule.
Lipid-Based Drug Delivery Systems (LBDDS) Formulating the drug in lipids can enhance solubility and improve absorption in the gastrointestinal tract.[5][8][9][10]Can bypass first-pass metabolism through lymphatic transport.[5][8]
Particle Size Reduction Decreasing the particle size (micronization or nanosuspension) increases the surface area, which can enhance the dissolution rate.[2][11][12]May not increase equilibrium solubility but improves the rate of dissolution.[12]
Protocol: Preparation of an this compound Formulation for Oral Gavage in Mice

This protocol describes the preparation of a suspension of this compound in a 0.5% (w/v) methylcellulose solution, a common vehicle for oral administration of hydrophobic compounds.[6]

Materials:

  • This compound

  • Methylcellulose

  • Deionized water

  • Stir plate and stir bar

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Prepare 0.5% Methylcellulose Solution:

    • Heat approximately one-third of the final required volume of deionized water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to ensure it is fully wetted.[6]

    • Once dispersed, remove from heat and add the remaining two-thirds of the cold deionized water.[6]

    • Stir until a clear, uniform solution is formed. Store at 4°C.

  • Prepare this compound Suspension:

    • Accurately weigh the required amount of this compound.

    • If necessary, initially dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO.

    • Slowly add the dissolved this compound concentrate to the pre-chilled 0.5% methylcellulose solution while vortexing to create a uniform suspension.

    • If clumps are present, sonicate the suspension in short intervals in a water bath sonicator until uniform, avoiding excessive heat.[6]

    • Visually inspect the suspension to ensure there are no large particles.

    • Prepare the formulation fresh daily. If short-term storage is necessary, keep it at 4°C and re-vortex thoroughly before administration.[6]

Visualizations

Logical Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow Start Poorly Soluble Compound (this compound) Char Characterize Physicochemical Properties (logP, pKa, melting point) Start->Char Formulation Formulation-Based Approach Char->Formulation PhysChem Physicochemical Modification Char->PhysChem CoSolvent Co-solvents Formulation->CoSolvent Surfactant Surfactants Formulation->Surfactant Cyclodextrin Cyclodextrins Formulation->Cyclodextrin LBDDS Lipid-Based Systems Formulation->LBDDS Evaluate Evaluate Solubility & Stability CoSolvent->Evaluate Surfactant->Evaluate Cyclodextrin->Evaluate LBDDS->Evaluate ParticleSize Particle Size Reduction (Micronization/Nanosuspension) PhysChem->ParticleSize SolidDispersion Solid Dispersion PhysChem->SolidDispersion ParticleSize->Evaluate SolidDispersion->Evaluate InVivo Proceed to In Vivo Study Evaluate->InVivo Successful Optimize Optimize Formulation Evaluate->Optimize Suboptimal Optimize->Formulation Optimize->PhysChem

Caption: A decision workflow for selecting a suitable solubility enhancement technique for this compound.

Experimental Workflow for Formulation Preparation and Administration

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration (Oral Gavage) Weigh 1. Weigh this compound Dissolve 2. Dissolve in minimal organic solvent (optional) Weigh->Dissolve Mix 4. Add this compound to Vehicle while vortexing Dissolve->Mix PrepareVehicle 3. Prepare Vehicle (e.g., 0.5% Methylcellulose) PrepareVehicle->Mix Homogenize 5. Homogenize (e.g., sonication) Mix->Homogenize WeighAnimal 6. Weigh Animal Homogenize->WeighAnimal CalcDose 7. Calculate Dosing Volume WeighAnimal->CalcDose DrawDose 8. Draw Formulation into Syringe CalcDose->DrawDose Administer 9. Administer via Oral Gavage DrawDose->Administer Monitor 10. Monitor Animal Administer->Monitor

Caption: Step-by-step workflow for preparing and administering an this compound formulation for in vivo studies.

References

potential off-target effects of MS-153 in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "MS-153" is associated with at least two distinct molecules in scientific literature: the neuroprotective small molecule (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline and the microRNA miR-153 . This guide addresses potential off-target effects and troubleshooting for both entities. Please identify the specific molecule relevant to your research to consult the appropriate section.

Section 1: (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline (Small Molecule)

This section provides technical support for researchers using the neuroprotective agent this compound, a pyrazoline derivative known to stimulate glutamate (B1630785) uptake.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a neuroprotective agent that primarily acts by stimulating the uptake of glutamate. It specifically enhances the activity of the glial glutamate transporter GLT-1 (also known as EAAT2), which plays a critical role in clearing excess glutamate from the synaptic cleft and preventing excitotoxicity.[1]

Q2: What is the reported concentration range for this compound in neuronal cultures?

A2: In studies using COS-7 cells expressing GLT-1, this compound has been shown to be effective in the concentration range of 1-100 microM. For experiments with rat hippocampal slices, a concentration of 10 microM has been used to attenuate glutamate efflux.[1]

Q3: Are there any known off-target effects of this compound?

A3: While primarily targeting GLT-1, some research suggests that this compound may also interact with protein kinase C gamma and inhibit high-voltage gated calcium channels, which could prevent glutamate release from neurons under ischemic conditions.[2] Additionally, as a pyrazoline derivative, there is a theoretical potential for interaction with other enzymes, such as monoamine oxidase (MAO), as other molecules in this class have shown such activity.[3][4]

Troubleshooting Guide
Observed Issue Potential Cause Suggested Solution
Unexpected changes in neuronal firing patterns unrelated to glutamate clearance. Potential off-target effect on ion channels (e.g., high-voltage gated calcium channels).[2]Perform electrophysiological recordings to characterize changes in ion channel activity. Consider using specific channel blockers to isolate the effect.
Alterations in signaling pathways downstream of Protein Kinase C (PKC). Possible off-target interaction with PKC gamma.[2]Use a PKC activity assay to determine if this compound directly modulates its activity. Compare results with known PKC activators or inhibitors.
Changes in monoamine neurotransmitter levels (e.g., dopamine, serotonin). Potential off-target inhibition of monoamine oxidase (MAO), a known activity of some pyrazoline derivatives.[3][4]Measure the levels of monoamine neurotransmitters and their metabolites in your culture medium. Perform an in vitro MAO activity assay with this compound.
Inconsistent neuroprotective effects across experiments. Variability in GLT-1 expression in neuronal cultures. Cell health and density can affect transporter expression.Ensure consistent cell seeding densities and culture conditions. Validate GLT-1 expression levels by Western blot or qPCR before each experiment.
Experimental Protocols

Protocol 1: Glutamate Uptake Assay in Neuronal Cultures

  • Cell Plating: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 24-well plate at a density of 1 x 10^5 cells/well and culture until desired differentiation is achieved.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of L-[³H]glutamate (specific activity ~50 Ci/mmol) in your assay buffer (e.g., Krebs-Ringer-HEPES).

    • Prepare a stop solution (e.g., ice-cold PBS).

  • Assay Procedure:

    • Wash the cells twice with warm assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle (DMSO) for 15 minutes at 37°C.

    • Initiate the uptake by adding L-[³H]glutamate to a final concentration of 50 nM.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold stop solution.

    • Lyse the cells with 0.5 M NaOH.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of glutamate uptake and compare the values between vehicle-treated and this compound-treated cells.

Visualizations

cluster_0 Presynaptic Neuron cluster_1 Astrocyte Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Synaptic_Cleft Synaptic Cleft Glutamate Glutamate_Release->Synaptic_Cleft GLT1 GLT-1 Transporter Glutamate_Uptake Glutamate Uptake GLT1->Glutamate_Uptake MS153 This compound MS153->GLT1 stimulates Synaptic_Cleft->GLT1

Caption: Primary signaling pathway of this compound.

MS153 This compound PKCg PKC gamma MS153->PKCg interacts with VGCC Voltage-Gated Ca2+ Channel MS153->VGCC inhibits MAO Monoamine Oxidase MS153->MAO potentially inhibits Downstream_Signaling Altered Cellular Signaling PKCg->Downstream_Signaling modulates Ca2_Influx Reduced Neurotransmitter Release VGCC->Ca2_Influx reduces Monoamine_Metabolism Increased Monoamine Levels MAO->Monoamine_Metabolism inhibits

Caption: Potential off-target pathways of this compound.

Section 2: miR-153 (microRNA)

This section provides technical support for researchers working with miR-153 in neuronal cultures, including the use of miR-153 mimics and inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known functions of miR-153 in neurons?

A1: miR-153 is involved in several critical neuronal processes. It has been shown to mediate the survival of cortical neurons and inhibit the formation of amyloid plaques.[5] Dysregulation of miR-153 has been implicated in Alzheimer's disease.[6][7] It also plays a role in the differentiation and proliferation of neural stem cells.[8][9]

Q2: What are the validated gene targets of miR-153 in the context of neuroscience?

A2: In silico predictions and experimental validations have identified several key neuronal genes as targets of miR-153. These include Amyloid Precursor Protein (APP), Sortilin-related receptor (SORL1), Phosphatidylinositol Binding Clathrin Assembly Protein (PICALM), Upstream Transcription Factor 1 (USF1), and Presenilin 1 (PSEN1).[5] Other studies have identified REST and SNCA as targets.[10]

Q3: How do I choose the right controls for my miR-153 mimic or inhibitor experiment?

A3: Appropriate controls are crucial for interpreting your results. For a miR-153 mimic experiment, you should use a negative control mimic with a scrambled sequence that has no known homology to the mammalian genome. For a miR-153 inhibitor experiment, a negative control inhibitor with a scrambled sequence should be used.[11][12] It is also important to include an untransfected or mock-transfected control to assess the baseline phenotype and any effects of the transfection reagent itself.

Troubleshooting Guide
Observed Issue Potential Cause Suggested Solution
No change in the expression of the intended target gene after transfection with a miR-153 mimic. Low transfection efficiency in your neuronal culture. The 3' UTR of your target gene may not be accessible.Optimize your transfection protocol for your specific cell type. Confirm high transfection efficiency using a fluorescently labeled control mimic. Validate the miR-153 binding site in the target's 3' UTR using a luciferase reporter assay.
High cell toxicity or unexpected phenotypic changes after transfection. The concentration of the mimic or inhibitor is too high, leading to off-target effects. The transfection reagent is toxic to your cells.Perform a dose-response curve to determine the optimal, non-toxic concentration of your mimic or inhibitor. Test different transfection reagents to find one with lower toxicity for your neuronal cells.
Inconsistent results between replicates. Variability in cell density at the time of transfection. Inconsistent transfection complex formation.Ensure a uniform cell seeding density across all wells. Prepare a master mix of the transfection complexes to add to all replicate wells.
Observed phenotype does not match the expected outcome based on the known function of the target gene. miR-153 has multiple target genes, and the observed phenotype may be a result of the combined regulation of several targets.Perform a rescue experiment by overexpressing your primary target gene in the presence of the miR-153 mimic. This can help confirm if the phenotype is primarily driven by the downregulation of that specific target.
Data Presentation

Table 1: Validated and Predicted Neuronal Targets of miR-153

Gene SymbolGene NameFunction in NeuronsValidation Status
APP Amyloid Precursor ProteinPrecursor to amyloid-beta, central to Alzheimer's disease pathology.Validated[5]
SORL1 Sortilin Related Receptor LInvolved in the trafficking of APP.Predicted[5]
PICALM Phosphatidylinositol Binding Clathrin Assembly ProteinInvolved in clathrin-mediated endocytosis.Predicted[5]
USF1 Upstream Transcription Factor 1A transcription factor with diverse cellular roles.Predicted[5]
PSEN1 Presenilin 1A component of the gamma-secretase complex that cleaves APP.Predicted[5]
REST RE1-Silencing Transcription FactorA transcriptional repressor of neuronal genes.Validated[10]
SNCA Synuclein AlphaA major component of Lewy bodies in Parkinson's disease.Validated[10]
GPR55 G-Protein Coupled Receptor 55Involved in neural stem cell differentiation and proliferation.Validated[8][9]
Experimental Protocols

Protocol 2: Luciferase Reporter Assay for miR-153 Target Validation

  • Plasmid Construction:

    • Clone the 3' UTR of the putative target gene downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable vector.

    • As a control, create a mutant version of the 3' UTR construct where the predicted miR-153 seed-binding site is mutated.

  • Cell Plating and Transfection:

    • Plate a suitable cell line (e.g., HEK293T or a neuronal cell line) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with:

      • The luciferase reporter plasmid (either wild-type or mutant 3' UTR).

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

      • Either a miR-153 mimic or a negative control mimic.

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure the activity of both Firefly and Renilla luciferase using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity in cells transfected with the miR-153 mimic to those transfected with the negative control mimic for both the wild-type and mutant 3' UTR constructs. A significant decrease in luciferase activity only in the presence of the wild-type 3' UTR and the miR-153 mimic indicates a direct interaction.

Visualizations

miR153_mimic miR-153 Mimic RISC RISC Complex miR153_mimic->RISC Target_mRNA Target mRNA (e.g., APP, REST) RISC->Target_mRNA binds to 3' UTR Translation_Repression Translation Repression Target_mRNA->Translation_Repression mRNA_Degradation mRNA Degradation Target_mRNA->mRNA_Degradation Protein_Downregulation Target Protein Downregulation Translation_Repression->Protein_Downregulation mRNA_Degradation->Protein_Downregulation

Caption: Mechanism of action of a miR-153 mimic.

cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Analysis Co_transfection Co-transfect cells with: 1. Luciferase-3'UTR plasmid 2. Renilla control plasmid 3. miR-153 mimic or control mimic Dual_Luciferase_Assay Measure Firefly and Renilla luciferase activity Co_transfection->Dual_Luciferase_Assay Normalization Normalize Firefly to Renilla activity Dual_Luciferase_Assay->Normalization Comparison Compare normalized activity between miR-153 mimic and control Normalization->Comparison Conclusion Conclusion Comparison->Conclusion Reduced activity indicates direct targeting

Caption: Experimental workflow for miR-153 target validation.

References

Technical Support Center: Optimizing MS-153 (NMS-153) Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the investigational MPS1 kinase inhibitor, MS-153 (also known as Nthis compound or NMS-01940153E). The aim is to facilitate the design of experiments that optimize therapeutic efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective small molecule inhibitor of Monopolar Spindle 1 (MPS1, also known as TTK kinase).[1][2] MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a key mitotic mechanism that ensures the proper segregation of chromosomes during cell division.[3][4] By inhibiting MPS1, this compound disrupts the SAC, causing cancer cells to prematurely enter anaphase with misaligned chromosomes. This leads to a high level of genomic instability and ultimately cell death through a process known as mitotic catastrophe.[5][6]

Q2: What is the immunomodulatory role of this compound?

A2: Beyond inducing mitotic catastrophe, this compound has a dual anti-cancer mechanism. The resulting genomic instability and cell death are immunogenic, leading to the activation of the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway.[2][7][8] This pathway activation can promote an anti-tumor immune response, potentially enhancing the efficacy of immunotherapies.[8][9]

Q3: What were the dose-limiting toxicities (DLTs) observed in preclinical and clinical studies of MPS1 inhibitors?

A3: In preclinical toxicology studies of NMS-01940153E, the major target organs for toxicity were the hematopoietic system (hemolymphopoietic system), the intestinal tract, and male reproductive organs at high doses.[10] For the broader class of Polo-Like Kinase 1 (PLK1) and other mitotic inhibitors, hematological toxicities, primarily thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), are the most common dose-limiting toxicities observed in Phase I trials.[3][11]

Q4: What is the Recommended Phase II Dose (RP2D) for this compound monotherapy in hepatocellular carcinoma (HCC)?

A4: The Phase I portion of the MPSA-153-001 study (NCT05630937) in patients with unresectable HCC established a Recommended Phase II Dose (RP2D) of 100 mg/m²/week, administered intravenously on days 1, 8, and 15 of a 4-week cycle.[12]

Q5: Are there known issues with compound stability or solubility for kinase inhibitors like this compound?

A5: While specific data for this compound is proprietary, general issues with small molecule kinase inhibitors can include limited solubility in aqueous media and instability under certain experimental conditions (e.g., in cell culture media at 37°C). It is crucial to verify the solubility and stability of your compound in your specific experimental setup to ensure accurate and reproducible results.[13]

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity in vitro, even at low concentrations.
Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Compare results with other MPS1 inhibitors that have different chemical scaffolds.1. Identification of off-target kinases that may be responsible for the excess toxicity. 2. Confirmation of whether the cytotoxicity is a specific on-target effect of MPS1 inhibition.
Cell line hypersensitivity 1. Test this compound across a panel of cell lines with varying genetic backgrounds. 2. Verify the expression level of MPS1 in your cell line of choice.1. Identification of cell lines that are particularly sensitive to MPS1 inhibition. 2. Correlation of sensitivity with MPS1 expression levels.
Compound solubility issues 1. Visually inspect media for compound precipitation. 2. Confirm the solubility of this compound in your specific cell culture media and ensure the solvent vehicle is not causing toxicity.1. Prevention of non-specific effects due to compound precipitation. 2. Accurate determination of the effective concentration.
Issue 2: Inconsistent results or lack of efficacy in vivo.
Possible CauseTroubleshooting StepExpected Outcome
Suboptimal dosing schedule or route of administration 1. Review preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data to inform dosing strategy. 2. In the MPSA-153-001 study, this compound was administered intravenously on days 1, 8, and 15 of a 4-week cycle.[12]1. A dosing regimen that maintains plasma concentrations within the therapeutic window.
Activation of compensatory signaling pathways 1. Use Western blotting or proteomic analysis to investigate the activation of potential resistance pathways.1. Identification of pathways that may be circumventing the effects of MPS1 inhibition, suggesting potential combination therapies.
Tumor microenvironment factors 1. Evaluate the tumor microenvironment for factors that may confer resistance.1. Understanding of extrinsic factors that may be limiting the efficacy of this compound.
Drug instability in vivo 1. Assess the in vivo stability of this compound.1. Confirmation that the active compound is reaching the tumor at sufficient concentrations.

Data Presentation

Table 1: Preclinical Toxicology Profile of NMS-01940153E

Summary of findings from single-dose and 4-week repeated-dose intravenous toxicity studies.

SpeciesMajor Target Organs of ToxicityNotes
RatHemolymphopoietic system, Intestinal tract, Male reproductive organs (at high doses)Target organ toxicity is consistent with the pharmacological mechanism of action (inhibition of mitosis in rapidly dividing cells).[10]
MonkeyHemolymphopoietic system[10]

NMS-01940153E was not genotoxic in the Ames test but did induce micronuclei in human peripheral lymphocytes in vitro, an expected outcome based on its mechanism of action.[10]

Table 2: Dose-Limiting Toxicities (DLTs) for Mitotic Kinase Inhibitors (General Class)

This table represents common DLTs observed in Phase I trials of inhibitors targeting mitotic kinases like PLK1, which share a similar mechanism of action with MPS1 inhibitors.

ToxicityGrade (CTCAE)FrequencyNotes
Neutropenia3/4CommonA significant decrease in a type of white blood cell, increasing the risk of infection.[3][11]
Thrombocytopenia3/4CommonA low number of platelets in the blood, leading to an increased risk of bleeding.[3][11]
Anemia3/4Less CommonA decrease in red blood cells.
Fatigue3/4Less Common[3]
Gastrointestinal Toxicity (e.g., mucositis)3/4Less Common[3]

Experimental Protocols & Mandatory Visualizations

Protocol 1: Assessment of Spindle Assembly Checkpoint (SAC) Integrity

This protocol aims to determine if this compound effectively abrogates the SAC, leading to premature mitotic exit.

Methodology:

  • Cell Culture and Synchronization: Culture a suitable cancer cell line (e.g., HeLa, U2OS) expressing a fluorescently tagged histone (H2B-GFP) to visualize chromosomes. Synchronize cells in mitosis by treating with a microtubule-depolymerizing agent like nocodazole, which activates the SAC and causes mitotic arrest.[14]

  • This compound Treatment: Treat the mitotically arrested cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Live-Cell Imaging: Monitor the cells using time-lapse fluorescence microscopy.

  • Analysis: Quantify the time from this compound addition to anaphase onset (mitotic exit), characterized by the separation of sister chromatids. A potent MPS1 inhibitor will cause a rapid exit from mitosis compared to the vehicle control.[4] Additionally, assess for chromosome missegregation and the formation of micronuclei in the subsequent interphase.[15]

experimental_workflow_sac Workflow: Spindle Assembly Checkpoint Integrity Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture H2B-GFP expressing cells B Treat with Nocodazole to induce mitotic arrest A->B C Add Vehicle Control (DMSO) B->C D Add this compound (various concentrations) B->D E Live-Cell Imaging C->E D->E F Quantify time to mitotic exit E->F G Assess for chromosome missegregation E->G

Caption: Workflow for assessing SAC integrity after this compound treatment.
Protocol 2: Mitotic Catastrophe and Cell Viability Assay

This protocol evaluates the downstream consequences of SAC abrogation, namely mitotic catastrophe and subsequent loss of cell viability.

Methodology:

  • Cell Plating: Seed cancer cells at a low density in a multi-well plate.

  • Treatment: Treat cells with a dose range of this compound for a duration sufficient to allow cells to pass through at least one cell cycle (e.g., 48-72 hours).

  • Phenotypic Assessment (Microscopy): After treatment, fix and stain the cells with DAPI (to visualize nuclei) and an antibody against α-tubulin (to visualize the cytoskeleton). Image using fluorescence microscopy. Look for hallmarks of mitotic catastrophe, such as multinucleation and the presence of micronuclei.[16]

  • Cell Viability (Clonogenic Assay): For a long-term survival assessment, treat cells as in step 2, then replace the drug-containing media with fresh media and allow the cells to grow for 10-14 days. Fix and stain the resulting colonies (e.g., with crystal violet). Count the number of colonies to determine the surviving fraction compared to the vehicle-treated control.[17][18]

signaling_pathway_ms153 Signaling Pathway: this compound Mechanism of Action MS153 This compound MPS1 MPS1 (TTK) Kinase MS153->MPS1 inhibits SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC activates Mitosis Mitotic Arrest SAC->Mitosis maintains Anaphase Premature Anaphase Mitosis->Anaphase is bypassed Misaligned Chromosome Missegregation Anaphase->Misaligned Catastrophe Mitotic Catastrophe Misaligned->Catastrophe Death Cell Death Catastrophe->Death cGAS_STING cGAS-STING Pathway Activation Catastrophe->cGAS_STING induces Immunity Anti-Tumor Immunity cGAS_STING->Immunity

Caption: Dual mechanism of action of the MPS1 inhibitor this compound.
Protocol 3: cGAS-STING Pathway Activation Assay

This protocol is to confirm the immunomodulatory effect of this compound by measuring the activation of the STING pathway.

Methodology:

  • Cell Culture and Treatment: Use a cell line known to have a functional cGAS-STING pathway (e.g., THP-1 monocytes). Treat the cells with this compound at a concentration known to induce mitotic catastrophe.

  • Cell Lysis and Western Blotting: After an appropriate incubation period (e.g., 48-72 hours), lyse the cells and prepare protein extracts. Perform Western blotting to detect the phosphorylation of key downstream targets of the STING pathway, such as TBK1 (TANK-binding kinase 1) and IRF3 (interferon regulatory factor 3). An increase in the phosphorylated forms of these proteins indicates pathway activation.[1][2][9]

  • Gene Expression Analysis (RT-qPCR): Alternatively, extract RNA from the treated cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the upregulation of interferon-stimulated genes (ISGs), such as IFNB1, CXCL10, and OAS1.[9]

logical_relationship_troubleshooting Logic: Troubleshooting High In Vitro Cytotoxicity Start High Cytotoxicity Observed Q3 Is the compound precipitating in the media? Start->Q3 Q1 Is the effect seen across multiple cell lines? A1_Yes Likely on-target effect Q1->A1_Yes Yes A1_No Potentially cell line-specific effect or off-target effect Q1->A1_No No Q2 Does a kinome screen reveal other potent inhibitions? A1_No->Q2 A2_Yes Confirmed off-target effect Q2->A2_Yes Yes A2_No Likely a cell line-specific on-target hypersensitivity Q2->A2_No No A3_Yes Solubility issue causing non-specific toxicity Q3->A3_Yes Yes A3_No Proceed to investigate on- vs off-target effects Q3->A3_No No A3_No->Q1

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in MS-153 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS-153, a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues that may lead to inconsistent results in your experiments involving the neuroprotective agent this compound, (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline.

Understanding the Mechanism of Action of this compound

This compound is a neuroprotective agent that has been shown to stimulate the uptake of glutamate (B1630785) through the glial glutamate transporter GLT-1 (also known as EAAT2).[1] It is believed to act as an indirect modulator of the transporter's activity, which helps in reducing extracellular glutamate concentrations, thereby mitigating excitotoxicity.[1] This action is particularly relevant in models of ischemic brain injury.[1]

MS153_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Glia) High Glutamate High Extracellular Glutamate GLT1 GLT-1 Transporter High Glutamate->GLT1 Uptake Glutamate_in Glutamate GLT1->Glutamate_in Reduced Excitotoxicity Reduced Neuronal Excitotoxicity MS153 This compound MS153->GLT1 Positive Modulation Troubleshooting_Workflow Start Inconsistent Results CheckCells Check Cell Culture (Passage, Confluency, Health) Start->CheckCells CheckReagents Verify Reagents (this compound Stock, [3H]Glutamate) Start->CheckReagents ReviewProtocol Review Protocol Execution (Timing, Temperature, Washing) Start->ReviewProtocol IsolateVariable Isolate the Variable CheckCells->IsolateVariable CheckReagents->IsolateVariable ReviewProtocol->IsolateVariable RerunAssay Rerun Assay with Controls IsolateVariable->RerunAssay Logical_Relationships cluster_Biological Biological Factors cluster_Chemical Chemical Factors cluster_Procedural Procedural Factors InconsistentResults Inconsistent Results CellHealth Cell Health/ Passage InconsistentResults->CellHealth TransporterExpression GLT-1 Expression Levels InconsistentResults->TransporterExpression MS153_Integrity This compound Stability/ Solubility InconsistentResults->MS153_Integrity Reagent_Quality Reagent Quality InconsistentResults->Reagent_Quality Protocol_Adherence Protocol Adherence InconsistentResults->Protocol_Adherence Timing_Temp Timing and Temperature Control InconsistentResults->Timing_Temp CellHealth->TransporterExpression MS153_Integrity->Reagent_Quality Protocol_Adherence->Timing_Temp

References

Technical Support Center: Addressing Stability Issues of MS-153 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the small molecule inhibitor, MS-153, in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a DMSO stock solution?

A1: The stability of this compound in DMSO can be influenced by several factors:

  • Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. Increased water content can lead to the hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and handle it in a low-humidity environment. Aliquoting stock solutions can minimize the frequency of opening the main vial.

  • Storage Temperature: While freezing is generally recommended for long-term storage, repeated freeze-thaw cycles can impact the stability of some molecules. Studies have shown that many compounds are stable for extended periods at 4°C and even room temperature, but this is compound-specific.

  • Light Exposure: Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds. It is recommended to store this compound solutions in amber vials or other light-protecting containers.

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of sensitive functional groups within the this compound molecule.

  • pH: Although DMSO is aprotic, residual water or acidic/basic impurities can affect the stability of pH-sensitive compounds.

Q2: My this compound solution appears cloudy or has visible precipitate after thawing. What should I do?

A2: Precipitate formation upon thawing is a common issue. Before use, it is critical to ensure the compound is fully redissolved. This can be achieved by vortexing the vial and visually inspecting for any remaining solid particles. If the precipitate does not redissolve, it may indicate that the compound has exceeded its solubility limit at that concentration and temperature. In this case, gentle warming of the solution may help. However, do not use a solution that has precipitated without ensuring it has fully redissolved, as this will lead to inaccurate dosing.

Q3: Can I store my this compound stock solution at room temperature?

A3: While some studies have shown that a significant percentage of compounds in DMSO are stable at room temperature for several months, this is not a universal rule and is highly dependent on the specific chemical structure of the compound. For long-term storage of this compound, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. For short-term use, storage at 4°C is generally acceptable.

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: While some studies have indicated no significant compound loss after multiple freeze-thaw cycles for a diverse set of compounds, it is a good laboratory practice to minimize these cycles. Each cycle increases the risk of water absorption into the DMSO stock and can potentially lead to precipitation or degradation. It is highly recommended to prepare small, single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.

This issue can often be traced back to the instability of the compound in the experimental solution.

Troubleshooting Workflow:

A Inconsistent/Low Activity Observed B Verify Stock Solution Integrity A->B C Assess Stability in Assay Medium B->C F Prepare Fresh Stock Solution B->F Precipitate or Discoloration? D Check for Interactions with Assay Components C->D G Perform Stability Study (LC-MS) C->G Degradation Suspected H Test in Simpler Buffer (e.g., PBS) C->H I Modify Assay Protocol D->I E Optimize Experimental Conditions E->I J Contact Technical Support I->J Issue Persists

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Visually inspect your DMSO stock solution for any signs of precipitation or color change.

    • If precipitate is present, try to redissolve it by vortexing and gentle warming. If it does not redissolve, prepare a fresh stock solution.

    • Consider performing an analytical check (e.g., LC-MS) on your stock solution to confirm its concentration and purity.

  • Assess Stability in Assay Medium:

    • This compound may be unstable in the aqueous, buffered environment of your cell culture medium.

    • Experiment: Incubate this compound in your complete assay medium (including serum, if applicable) at 37°C for the duration of your experiment. At various time points, analyze the concentration of the compound using LC-MS to determine its stability.

  • Check for Interactions with Assay Components:

    • Components in your assay medium, such as serum proteins, can bind to your compound, reducing its effective concentration.

    • Certain additives or high concentrations of other reagents could potentially react with this compound.

  • Optimize Experimental Conditions:

    • Minimize the pre-incubation time of this compound in the assay medium before adding it to the cells.

    • Ensure the final DMSO concentration is as low as possible and consistent across all experiments.

Issue 2: Visible precipitation of this compound upon dilution into aqueous buffer or cell culture medium.

This is a common solubility issue that can be mistaken for instability.

Troubleshooting Workflow:

A Precipitation on Dilution B Check Final Concentration vs. Solubility Limit A->B D Use a Different Solvent System A->D C Modify Dilution Protocol B->C E Lower Stock Concentration B->E Exceeds Limit G Add to Pre-warmed Medium C->G H Vortex During Addition C->H F Increase Final DMSO Concentration D->F I Consider Co-solvents D->I

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Check Solubility Limit: Determine the aqueous solubility of this compound. If the final concentration in your experiment exceeds this limit, precipitation is likely.

  • Modify Dilution Protocol:

    • Pre-warm the medium: Ensure your aqueous buffer or cell culture medium is at 37°C before adding the DMSO stock.

    • Add dropwise while vortexing: This helps to rapidly disperse the compound and avoid localized high concentrations that can lead to precipitation.

  • Adjust Solvent System:

    • Increase final DMSO concentration: While keeping it non-toxic to your cells (typically <0.5%), a slightly higher final DMSO concentration can help maintain solubility. Always include a vehicle control with the same DMSO concentration.

    • Consider co-solvents: For very hydrophobic compounds, a formulation with a co-solvent like PEG400 or ethanol (B145695) might be necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24, 48, and 72 hours. Also, heat the stock solution at 60°C for the same durations.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for 24, 48, and 72 hours.

3. Sample Analysis:

  • At each time point, analyze the samples by a stability-indicating LC-MS method.

  • Quantify the remaining percentage of this compound and identify any major degradation products.

Protocol 2: LC-MS Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength for this compound and Mass Spectrometry (ESI in positive and negative ion modes).

Data Presentation

Table 1: Summary of this compound Stability Under Forced Degradation Conditions (Hypothetical Data)

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradation Products (m/z)
0.1 N HCl, 60°C2485.2[M+H]+ of hydrolyzed product
0.1 N NaOH, 60°C878.5[M-H]- of hydrolyzed product
3% H₂O₂, RT2490.1[M+O+H]+, [M+2O+H]+
Heat (Solid), 105°C7298.5Minor, unidentified
UV Light4882.3Photodimer, isomer

Table 2: Recommended Storage Conditions for this compound Solutions

FormSolventConcentrationStorage TemperatureRecommended Duration
Solid Powder---20°CUp to 3 years
Stock SolutionAnhydrous DMSO10 mM-20°C (aliquots)Up to 6 months
Working SolutionCell Culture Medium1-10 µM37°CUse immediately

Visualization of Potential Impact

An unstable compound can lead to a decrease in its effective concentration over time, resulting in a diminished and often variable effect on its intended biological target and signaling pathway.

cluster_0 Stable Compound cluster_1 Unstable Compound A This compound (Stable) B Target Protein A->B Inhibition C Downstream Signaling B->C Blocks D Consistent Biological Effect C->D E This compound (Unstable) F Degradation Products E->F Degrades G Target Protein E->G Reduced Inhibition H Downstream Signaling G->H I Reduced/Variable Effect H->I

Caption: Impact of compound stability on a signaling pathway.

References

Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with MS-153

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS-153. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the delivery of this compound to the central nervous system (CNS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, chemically known as (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline, is a novel neuroprotective agent. Its primary mechanism of action is the stimulation of glutamate (B1630785) uptake by acting as a positive modulator of the glial glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1][2] By enhancing the activity of GLT-1, this compound helps to reduce extracellular glutamate concentrations, thereby mitigating excitotoxicity, which is a key pathological process in various neurological disorders.[1][3] Some studies also suggest that this compound may have additional neuroprotective effects, such as the inhibition of voltage-gated calcium channels.[3]

Q2: What are the known physicochemical properties of this compound relevant to blood-brain barrier (BBB) penetration?

A2: While a comprehensive datasheet for this compound is not publicly available, its structure as a pyrazoline derivative suggests it is a small molecule. Generally, for a compound to cross the BBB via passive diffusion, it should have a low molecular weight (ideally < 400-500 Da), moderate lipophilicity (LogP between 1 and 3), and a low number of hydrogen bond donors and acceptors. The pyrazoline scaffold is common in CNS-active compounds. However, specific experimental values for this compound's molecular weight, LogP, and pKa are needed for precise BBB penetration prediction and should be determined experimentally.

Q3: Has the BBB penetration of this compound been quantified?

A3: Published literature to date has not provided specific quantitative data on the brain-to-plasma ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) for this compound. However, studies have shown that systemically administered this compound exerts neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury, implying that it does cross the BBB to some extent to engage its target, GLT-1, in the CNS.[2][3] A high-performance liquid chromatography (HPLC) method for the quantification of this compound in rat plasma and brain homogenate has been developed, which is a prerequisite for conducting pharmacokinetic and BBB penetration studies.[4]

Q4: What are the main challenges anticipated for this compound penetrating the BBB?

A4: Potential challenges for this compound in crossing the BBB, common to many small molecules targeting the CNS, include:

  • Efflux Transporter Recognition: The BBB is equipped with efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) that actively pump xenobiotics out of the brain. If this compound is a substrate for these transporters, its brain concentrations will be limited.

  • Suboptimal Lipophilicity: If the lipophilicity of this compound is too low, it may not readily partition into the lipid membranes of the brain endothelial cells. Conversely, if it is too high, it may have poor aqueous solubility and high plasma protein binding, reducing the free fraction available to cross the BBB.

  • Rapid Metabolism: this compound could be metabolized by enzymes present in the brain endothelial cells or rapidly cleared from the brain parenchyma.

  • High Plasma Protein Binding: A high degree of binding to plasma proteins like albumin would reduce the concentration of free this compound available to diffuse across the BBB.

Troubleshooting Guides

Issue 1: Low or Undetectable Brain Concentrations of this compound in In Vivo Studies

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
P-glycoprotein (P-gp) Efflux 1. In Vitro Assessment: Use a cell-based assay with MDCK or Caco-2 cells overexpressing P-gp to determine if this compound is a substrate. Measure the efflux ratio. 2. In Vivo Co-administration: Administer this compound to rodents with and without a P-gp inhibitor (e.g., verapamil, elacridar) and compare brain concentrations. A significant increase in the presence of the inhibitor suggests P-gp efflux.
High Plasma Protein Binding 1. Equilibrium Dialysis: Determine the fraction of this compound bound to plasma proteins from the study species using equilibrium dialysis. 2. Dose Adjustment: If plasma protein binding is high, a higher dose may be required to achieve a therapeutic concentration of unbound drug in the brain.
Rapid Metabolism 1. Microsomal Stability Assay: Assess the metabolic stability of this compound in liver and brain microsomes. 2. Identify Metabolites: Use LC-MS/MS to identify major metabolites in plasma and brain tissue. If brain concentrations of metabolites are higher than the parent compound, this suggests significant metabolism within the CNS.
Poor BBB Permeability 1. In Vitro BBB Model: Use an in vitro BBB model (e.g., Transwell assay with brain endothelial cells) to determine the apparent permeability coefficient (Papp). 2. Chemical Modification: If intrinsic permeability is low, consider medicinal chemistry approaches to optimize lipophilicity or reduce hydrogen bonding potential.
Issue 2: Inconsistent or Low Efficacy in In Vivo Models Despite Adequate Plasma Exposure

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Insufficient Target Engagement 1. Ex Vivo Autoradiography or Target Occupancy Assay: If a suitable radioligand is available, perform ex vivo autoradiography to visualize this compound binding to GLT-1 in the brain. Alternatively, develop a target occupancy assay to quantify the percentage of GLT-1 bound by this compound at different doses. 2. Measure Glutamate Levels: Use microdialysis in the target brain region to measure extracellular glutamate levels following this compound administration to confirm target engagement and pharmacodynamic effect.
Regional Differences in BBB Permeability 1. Capillary Depletion Studies: Perform capillary depletion studies to differentiate between this compound that has crossed the BBB into the brain parenchyma versus that which is retained in the brain vasculature. 2. Imaging Techniques: Use techniques like positron emission tomography (PET) with a radiolabeled version of this compound to visualize its distribution across different brain regions.
Disease Model-Specific BBB Changes 1. Assess BBB Integrity: In your disease model, assess the integrity of the BBB using techniques like Evans blue or sodium fluorescein (B123965) extravasation. Some neurological diseases can alter BBB permeability, which may affect this compound delivery.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound BBB Permeability using a Transwell Assay

This protocol provides a method to determine the apparent permeability coefficient (Papp) of this compound across a monolayer of brain endothelial cells.

Materials:

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Human or rodent brain microvascular endothelial cells (hBMECs or rBMECs)

  • Astrocyte-conditioned medium or co-culture with astrocytes

  • This compound stock solution

  • Lucifer yellow (paracellular marker)

  • Propranolol (transcellular marker, high permeability)

  • Atenolol (paracellular marker, low permeability)

  • HPLC or LC-MS/MS for quantification of this compound

Methodology:

  • Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell inserts. For a more robust model, co-culture with astrocytes seeded on the basolateral side of the well.

  • Barrier Formation: Culture the cells until a confluent monolayer is formed and tight junctions are established. Monitor the barrier integrity by measuring the Trans-Endothelial Electrical Resistance (TEER). TEER values should be stable and sufficiently high before starting the transport experiment.

  • Transport Experiment (Apical to Basolateral): a. Replace the medium in the apical and basolateral chambers with transport buffer. b. Add this compound (at a known concentration, e.g., 10 µM) and a paracellular marker (e.g., Lucifer yellow) to the apical chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer. d. At the end of the experiment, collect samples from the apical chamber.

  • Transport Experiment (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction, adding this compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound and control compounds in the collected samples using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

    The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Data Presentation: Representative Papp Values for CNS Drugs

CompoundPapp (A-B) (10⁻⁶ cm/s)BBB Penetration
Propranolol> 10High
This compound (Hypothetical) (Experimental Result) (To be determined)
Atenolol< 1Low
Protocol 2: In Vivo Assessment of this compound Brain Penetration in Rodents

This protocol describes how to determine the brain-to-plasma concentration ratio (Kp) of this compound.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound formulation for intravenous (IV) or intraperitoneal (IP) administration

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Brain harvesting tools

  • Homogenizer

  • HPLC or LC-MS/MS for quantification of this compound

Methodology:

  • Compound Administration: Administer this compound to a cohort of animals at a specified dose and route (e.g., 10 mg/kg, IP).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours post-dose), euthanize a subset of animals.

  • Blood Collection: Immediately collect trunk blood into heparinized tubes. Centrifuge to separate plasma.

  • Brain Harvesting: Perfuse the animals with ice-cold saline to remove blood from the brain vasculature. Excise the whole brain.

  • Sample Processing: a. Weigh the brain tissue. b. Homogenize the brain tissue in a suitable buffer. c. Process plasma and brain homogenate samples (e.g., by protein precipitation or solid-phase extraction) to extract this compound.

  • Quantification: Analyze the concentration of this compound in the plasma and brain homogenate samples using a validated HPLC or LC-MS/MS method.

  • Data Analysis: a. Calculate the brain concentration (C_brain) in ng/g of tissue. b. Calculate the plasma concentration (C_plasma) in ng/mL. c. Determine the brain-to-plasma ratio (Kp) at each time point: Kp = C_brain / C_plasma d. To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma (fu,plasma) and brain tissue (fu,brain) needs to be measured separately (e.g., using equilibrium dialysis). Kp,uu = Kp * (fu,plasma / fu,brain)

Data Presentation: Hypothetical Pharmacokinetic Data for this compound

Time (hr)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Kp
0.515004500.3
112004800.4
28004000.5
43001800.6
6100700.7

Note: Kp,uu > 1 suggests active influx, while Kp,uu < 0.1 suggests active efflux.

Visualizations

G cluster_0 Extracellular Space cluster_1 Astrocyte cluster_2 Postsynaptic Neuron Glutamate_high High Extracellular Glutamate (Excitotoxicity) Neuron_damage Neuronal Damage Glutamate_high->Neuron_damage Leads to MS153 This compound GLT1 GLT-1 (EAAT2) Transporter MS153->GLT1 Positive Modulation Glutamate_uptake Glutamate Uptake GLT1->Glutamate_uptake Activates Glutamate_uptake->Glutamate_high Reduces

Caption: Signaling pathway of this compound in reducing glutamate excitotoxicity.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis invitro_start Start: this compound Candidate pampa PAMPA-BBB Assay (Passive Permeability) invitro_start->pampa mdck MDCK-MDR1 Assay (P-gp Substrate?) pampa->mdck transwell Transwell BBB Model (Papp & Efflux Ratio) mdck->transwell invivo_start Proceed to In Vivo (If In Vitro Favorable) transwell->invivo_start Promising Results pk_study Rodent PK Study (Plasma Conc.) invivo_start->pk_study brain_pen Brain Homogenate Analysis (Brain Conc. & Kp) pk_study->brain_pen microdialysis Microdialysis (Unbound Brain Conc. & Kp,uu) brain_pen->microdialysis

Caption: Experimental workflow for assessing BBB penetration of this compound.

References

Technical Support Center: Refining HPLC Protocols for Accurate MS-153 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for the accurate detection of MS-153.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatographic Peak Shape Issues

Q1: What causes my this compound peak to show significant tailing?

A1: Peak tailing, where the latter half of the peak is drawn out, can compromise peak integration and resolution.[1] Common causes and solutions are summarized below.

Potential CauseRecommended Solution(s)
Secondary Interactions Acidify the mobile phase (e.g., with 0.1% formic acid) to protonate silanols on a C18 column, which can interact with basic compounds. For acidic compounds, ensure the mobile phase pH is below the pKa.[1] Consider using a column with a different stationary phase, such as one with polar-embedded or charged surface hybrid (CSH) technology.[1]
Column Overload Reduce the injection volume or dilute the sample.[2][3]
Contaminated Column or Guard Column Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[1] If the problem persists, replace the guard column and then the analytical column if necessary.[3][4]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[1][4] Ensure all fittings are secure to prevent leaks.[4]
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For basic compounds, a lower pH (~2-3) is often effective, while for acidic compounds, a pH of ~4-5 may be suitable.[1]

Q2: My this compound peak is fronting. What should I do?

A2: Peak fronting, the inverse of tailing, is often caused by column overloading or an injection solvent that is significantly stronger than the mobile phase.

Potential CauseRecommended Solution(s)
Column Overload Decrease the concentration of this compound in your sample or reduce the injection volume.
Injection Solvent Mismatch Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Degradation A void at the column inlet can cause peak fronting. This may require column replacement.[5]

Q3: I am observing split peaks for this compound. What is the cause?

A3: Split peaks can arise from a disrupted sample path or issues with the column.

Potential CauseRecommended Solution(s)
Partially Blocked Column Frit Backflush the column (if the manufacturer's instructions permit) to dislodge particulates.[6] Regularly filter your samples and mobile phases to prevent this.
Column Void A void or channel in the column packing can lead to split peaks. This typically requires column replacement.[5]
Sample Solvent Incompatibility If the sample solvent is not miscible with the mobile phase, it can cause peak distortion. Ensure your sample solvent is compatible with the mobile phase.
Baseline and Extraneous Peak Issues

Q4: I see "ghost peaks" in my blank injections. How can I eliminate them?

A4: Ghost peaks are extraneous peaks that appear in your chromatogram, even when no sample is injected.[7][8] They often stem from contamination in the HPLC system or mobile phase.[7][8]

Potential CauseRecommended Solution(s)
System Contamination Flush the entire system, including the injector and tubing, with a strong solvent.[7] If carryover from a previous injection is suspected, run several blank gradients after a high-concentration sample.[8]
Mobile Phase Contamination Prepare fresh mobile phase using high-purity (HPLC or LC-MS grade) solvents and reagents.[8][9] Filter the mobile phase before use.
Contaminated Column Clean the column with a strong solvent wash. If the ghost peaks persist, they may be from strongly retained compounds from previous injections, which may require a dedicated column cleaning procedure or column replacement.[7][8]
Degraded Mobile Phase Additives Some additives, like trifluoroacetic acid (TFA), can degrade over time and contribute to baseline noise and ghost peaks.[10] Prepare mobile phases fresh daily if possible.

Q5: My baseline is noisy and/or drifting. How can I improve it?

A5: A stable baseline is crucial for accurate quantification. Noise and drift can originate from several sources.

Potential CauseRecommended Solution(s)
Air Bubbles in the System Ensure the mobile phase is thoroughly degassed.[10][11][12] Most modern HPLC systems have an inline degasser; ensure it is functioning correctly. Purge the pump to remove any trapped air bubbles.[4]
Pump Issues Worn pump seals or malfunctioning check valves can cause pressure fluctuations, leading to a noisy baseline.[11] Regular preventative maintenance is key.
Contaminated Detector Cell Flush the detector flow cell with a strong, miscible solvent like methanol or isopropanol.[4][13]
Inadequate Mobile Phase Mixing For gradient elution, ensure proper mixing of the mobile phase components. A larger mixer volume may be necessary.
Temperature Fluctuations Maintain a stable column and laboratory temperature.[11] Use a column oven to control the column temperature precisely.
Sensitivity and Resolution Issues

Q6: The signal for this compound is weak. How can I improve sensitivity?

A6: Poor signal intensity can make detection and quantification difficult.[14]

Potential CauseRecommended Solution(s)
Suboptimal Ionization Optimize the electrospray ionization (ESI) source parameters, including sprayer voltage, gas flow rates, and temperatures.[15][16][17] A lower sprayer voltage can sometimes reduce signal instability.[15][18]
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound.[14][19] Improve sample clean-up using techniques like solid-phase extraction (SPE). Modifying the HPLC gradient to separate this compound from the interfering compounds is also effective.[20]
Incorrect Mobile Phase Additive Mobile phase additives can significantly impact ionization. For positive mode ESI, 0.1% formic acid is a common choice. Avoid non-volatile buffers unless your MS interface is designed for them. TFA can sometimes suppress the MS signal.[20]
Sample Concentration If the sample is too dilute, you may not achieve a strong signal.[14] Conversely, a sample that is too concentrated can lead to ion suppression.[14]

Q7: I'm having trouble separating this compound from an impurity. How can I improve resolution?

A7: Achieving baseline resolution is essential for accurate quantification.[21]

StrategyActionable Steps
Optimize Mobile Phase Composition Adjust the ratio of your organic and aqueous mobile phases.[22][23][24] For reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase retention and may improve the separation of early-eluting peaks.[25]
Modify the Gradient A shallower gradient can increase the separation between closely eluting peaks.[23][26]
Change the Column Using a column with a smaller particle size or a longer column can increase efficiency and improve resolution.[21][25][26] Alternatively, a different stationary phase chemistry may provide the necessary selectivity.
Adjust the Flow Rate Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.[21][23]
Control the Temperature Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, which may enhance resolution for some compounds.[21][26]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound, assumed to be a moderately polar small molecule, using a C18 column.

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a rapid gradient from 5% to 95% B over 10 minutes to determine the approximate elution time of this compound.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

  • Gradient Refinement:

    • Based on the scouting run, create a shallower gradient around the elution point of this compound. For example, if this compound elutes at 40% B, design a gradient from 30% to 50% B over 15 minutes. This will improve the resolution of this compound from any closely eluting impurities.[23]

  • Organic Solvent Selection:

    • If resolution is still not optimal, substitute acetonitrile with methanol (as Mobile Phase B) and repeat the scouting and refinement steps. The change in solvent can alter the selectivity of the separation.

  • pH Adjustment (if necessary):

    • If peak shape is poor (e.g., tailing), the pH of the mobile phase may need adjustment. However, for MS detection, volatile buffers and pH modifiers are preferred. Acetic acid or ammonium (B1175870) formate (B1220265) can be alternatives to formic acid.

Protocol 2: Column Washing and Regeneration

This protocol is for cleaning a contaminated C18 column that is showing signs of increased backpressure or ghost peaks.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector.

  • Flush with Mobile Phase: Wash the column with your mobile phase without the buffer (e.g., water/acetonitrile mixture) to remove any precipitated salts.

  • Organic Wash: Flush the column with 10-20 column volumes of 100% acetonitrile.

  • Stronger Solvent Wash (if needed): For strongly retained non-polar compounds, flush with 10-20 column volumes of isopropanol.

  • Aqueous Wash: Flush with 10-20 column volumes of HPLC-grade water.

  • Re-equilibration: Re-equilibrate the column with the initial mobile phase composition until the baseline is stable.

Frequently Asked Questions (FAQs)

Q: What are the ideal starting conditions for a new HPLC-MS method for this compound?

A: For a moderately polar small molecule like this compound on a C18 column, a good starting point is a gradient elution with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B. A general-purpose gradient of 5% to 95% B over 15-20 minutes is often a good starting point for method development.

Q: How often should I prepare a fresh mobile phase?

A: It is best practice to prepare aqueous mobile phases fresh daily to prevent microbial growth. Organic solvents are more stable, but it is a good habit to prepare all mobile phases fresh to ensure consistency and avoid issues from solvent evaporation or degradation of additives.[10]

Q: What is ion suppression in LC-MS and how do I know if it's affecting my this compound signal?

A: Ion suppression is a phenomenon where the ionization of the target analyte (this compound) in the MS source is reduced by the presence of co-eluting compounds from the sample matrix.[14][19] You can test for ion suppression by comparing the signal intensity of this compound in a clean solvent versus the signal in a sample matrix. A significant decrease in signal in the matrix indicates suppression.[20] A post-column infusion experiment can also help identify regions of suppression in your chromatogram.[19]

Q: Can I use a guard column for my this compound analysis?

A: Yes, using a guard column is highly recommended. It is a small, disposable column placed before the analytical column to protect it from contaminants and particulates in the sample, thereby extending the life of the more expensive analytical column.[1]

Q: My backpressure is suddenly very high. What should I do?

A: High backpressure is usually caused by a blockage in the system. Systematically identify the source of the blockage by removing components from the flow path, starting with the column. If removing the column resolves the high pressure, the column frit may be blocked. Try back-flushing the column (if permissible). If the pressure remains high without the column, the blockage is elsewhere in the system, such as a clogged tube or injector component.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound check_overload Is the peak shape concentration-dependent? start->check_overload check_pH Is this compound ionizable? Check mobile phase pH. check_overload->check_pH No solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_column Is the column old or showing high backpressure? check_pH->check_column No solution_pH Adjust mobile phase pH. (e.g., add 0.1% Formic Acid) check_pH->solution_pH Yes check_system Check for extra-column volume (long tubing, loose fittings). check_column->check_system No solution_column Flush column with strong solvent. If unresolved, replace guard/analytical column. check_column->solution_column Yes solution_system Use shorter/narrower tubing. Check and tighten all fittings. check_system->solution_system end_node Peak Shape Improved solution_overload->end_node solution_pH->end_node solution_column->end_node solution_system->end_node

A logical workflow for troubleshooting peak tailing in this compound analysis.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_scouting Method Scouting cluster_optimization Optimization cluster_verification Verification prep_sample Prepare this compound Standard scouting_run Perform Fast Gradient Run (e.g., 5-95% B in 10 min) prep_sample->scouting_run prep_mobile_phase Prepare Fresh Mobile Phase (e.g., A: H2O+0.1% FA, B: ACN+0.1% FA) prep_mobile_phase->scouting_run eval_scout Evaluate Retention Time and Peak Shape scouting_run->eval_scout optimize_gradient Develop Shallow Gradient Around Elution Time eval_scout->optimize_gradient optimize_flow Adjust Flow Rate for Optimal Resolution optimize_gradient->optimize_flow optimize_temp Set Column Temperature (e.g., 30-40 °C) optimize_flow->optimize_temp system_suitability Run System Suitability Tests (e.g., check resolution, tailing factor) optimize_temp->system_suitability final_method Finalized HPLC-MS Method system_suitability->final_method

A typical experimental workflow for developing an HPLC method for this compound.

References

Technical Support Center: Mitigating Experimental Variability in MS-153 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS-153. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate experimental variability in studies involving this compound, a von Hippel-Lindau (VHL) E3 ligase-recruiting PROTAC (Proteolysis Targeting Chimera).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to induce the degradation of a specific target protein (Protein of Interest, POI) by hijacking the body's own ubiquitin-proteasome system.[1][2] It consists of three main components: a ligand that binds to the target protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[1][3][4] By bringing the target protein and the E3 ligase into close proximity, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][5] This catalytic mechanism allows for the sustained depletion of the target protein.[6]

Q2: What are the most common sources of experimental variability when working with PROTACs like this compound?

A2: Experimental variability in PROTAC studies can arise from several factors:

  • Inefficient Ternary Complex Formation: The stability and geometry of the POI-PROTAC-E3 ligase complex are critical for efficacy.[7][8][9]

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[7][8][10]

  • Cellular Permeability and Stability: As large molecules, PROTACs may have poor membrane permeability or may be unstable in cell culture media.[10][11][12]

  • Protein Expression Levels: Insufficient levels of the target protein or the E3 ligase (VHL) in the chosen cell model can limit degradation efficiency.[7]

  • Assay-Dependent Discrepancies: Results can differ between biochemical assays (using purified proteins) and cell-based assays due to the complexity of the cellular environment.[7]

Q3: My biochemical assay shows ternary complex formation, but I don't see protein degradation in cells. What could be the reason?

A3: This is a common issue. Discrepancies between biochemical and cellular results can be attributed to several factors:

  • Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular targets.[2][10][11]

  • Compound Instability: The PROTAC could be rapidly metabolized or degraded in the cellular environment or culture medium.[7][10]

  • Cellular Context: The intracellular environment contains factors not present in purified systems that can influence complex formation and stability.[7] Even a transient ternary complex, which might be difficult to detect biochemically, can be sufficient to trigger degradation in a cellular context.[7]

Troubleshooting Guides

Issue 1: No or Low Target Protein Degradation Observed

This is a frequent challenge in PROTAC experiments. The following guide provides a systematic approach to troubleshooting this issue.

Potential Cause Recommended Troubleshooting Step Detailed Methodology / Key Considerations
Inefficient Ternary Complex Formation Verify binary and ternary complex formation using biophysical assays.[10][11]Methodology: Use assays like TR-FRET, AlphaLISA, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to confirm that this compound binds to both the target protein and VHL individually (binary) and together (ternary).[7][10][11] Considerations: An improperly designed linker can cause steric hindrance or an unproductive orientation, preventing efficient ternary complex formation.[8]
Low Protein Expression Confirm expression levels of the target protein and VHL in your cell model.[7]Methodology: Use Western Blotting or qPCR to quantify the protein and mRNA levels of both the target and VHL.[7][8] Considerations: If expression is low, consider using a different cell line or creating an overexpression system for validation purposes.
Poor Cell Permeability or Compound Instability Assess cell permeability and compound stability directly.Methodology (Permeability): Use a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm target engagement in live cells.[7] Parallel Artificial Membrane Permeability Assays (PAMPA) can also be used.[11][13] Methodology (Stability): Use LC-MS/MS to measure the concentration of this compound in cell lysates and culture medium over the time course of your experiment.[7]
Incorrect E3 Ligase Choice Confirm that VHL is the appropriate E3 ligase for your target and cell type.Methodology: Verify VHL expression in your cells.[8] If degradation remains low, and if possible, test an alternative PROTAC that recruits a different E3 ligase (e.g., CRBN).[10]
Issue 2: The "Hook Effect" is Observed in Dose-Response Curves

The "hook effect" is characterized by a bell-shaped dose-response curve, where target degradation decreases at higher PROTAC concentrations.[8][10]

Potential Cause Recommended Troubleshooting Step Detailed Methodology / Key Considerations
High PROTAC Concentration Perform a wide dose-response experiment.Methodology: Test this compound over a broad concentration range (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (DCmax).[7][8][10]
Dominance of Binary Complexes Directly observe complex formation at varying concentrations.Methodology: Utilize biophysical assays like TR-FRET or AlphaLISA to correlate the ternary complex signal with the degradation profile at different PROTAC concentrations.[10][14] This can help visualize how ternary complex formation decreases at concentrations where the hook effect is observed.
Low Cooperativity Optimize the PROTAC linker to enhance cooperativity.Considerations: Positive cooperativity stabilizes the ternary complex over the binary complexes, which can mitigate the hook effect.[10] This typically requires synthesizing new analogs with different linker lengths or compositions.[7]

Visualized Workflows and Pathways

To further clarify the experimental process and the underlying biology, the following diagrams illustrate key aspects of this compound studies.

G cluster_prep 1. Assay Preparation cluster_treat 2. Treatment & Lysis cluster_analysis 3. Analysis cluster_critical Critical Variability Points prep_cells Prepare Cells (Seed plates) treatment Treat Cells with this compound (Incubate for defined time) prep_cells->treatment prep_protac Prepare this compound (Serial dilutions) prep_protac->treatment prep_reagents Prepare Lysis Buffer & Antibodies wb Western Blot / ELISA prep_reagents->wb lysis Lyse Cells treatment->lysis lysis->wb quant Quantify Protein Levels wb->quant data Analyze Data (Dose-response curve) quant->data v1 Cell Density & Health v1->prep_cells v2 PROTAC Conc. (Hook Effect) v2->treatment v3 Incubation Time v3->treatment v4 Lysis Buffer Consistency v4->lysis G PROTAC This compound PROTAC VHL VHL E3 Ligase PROTAC->VHL Released & Reused Ternary POI-MS153-VHL Ternary Complex PROTAC->Ternary Binds POI & VHL POI Target Protein (POI) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition VHL->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin (Ub) Ub->PolyUb Transfer PolyUb->POI Tags POI Degradation Degraded Peptides Proteasome->Degradation Degradation G start Low/No Degradation Observed q_binary Does this compound bind POI and VHL individually? start->q_binary check_reagents Check Protein & PROTAC Integrity/Purity q_binary->check_reagents No q_ternary Is a stable ternary complex formed? q_binary->q_ternary Yes check_reagents->start Re-test optimize_linker Redesign Linker (Length/Composition) q_ternary->optimize_linker No q_cell Is target engaged in live cells? q_ternary->q_cell Yes optimize_linker->start Re-synthesize & Re-test check_perm Assess Cell Permeability & Compound Stability q_cell->check_perm No q_expression Are POI & VHL expressed in cells? q_cell->q_expression Yes check_perm->start Re-test check_western Verify Expression (Western Blot) q_expression->check_western No end Proceed with Optimized Experiment q_expression->end Yes check_western->start Change Cell Model

References

strategies to enhance the therapeutic window of MS-153

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS-153 (Nthis compound), a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experiments and address specific issues you may encounter.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a highly selective, small molecule inhibitor of the MPS1 kinase (also known as TTK kinase).[1] MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a key mitotic mechanism that ensures proper chromosome segregation during cell division.[1] By inhibiting MPS1, this compound forces cancer cells to exit mitosis prematurely, before chromosomes are correctly aligned. This leads to severe chromosomal missegregation, resulting in mitotic catastrophe and subsequent apoptotic cell death.[1][2] Additionally, MPS1 inhibition by this compound has been shown to be a potent upstream activator of the cGAS/STING pathway, which can induce an immunogenic cell death, potentially harnessing the patient's immune system to fight the cancer.[2][3]

In which cancer types has this compound shown preclinical or clinical activity?

This compound has demonstrated broad anti-proliferative activity in various tumor cell lines and in vivo efficacy in preclinical models.[1] Clinically, it is being investigated primarily in unresectable hepatocellular carcinoma (HCC), both as a monotherapy and in combination with the immune checkpoint inhibitor atezolizumab.[1][3][4] Early clinical studies have shown signs of clinical activity in HCC.[3] Preclinical studies have also demonstrated synergy in a colorectal cancer model.[5]

What is the "therapeutic window" and why is it important for a potent inhibitor like this compound?

The therapeutic window refers to the range of drug dosages that can produce the desired therapeutic effect without causing unacceptable toxicity. For a potent kinase inhibitor like this compound, which targets a fundamental cellular process like mitosis, a sufficiently wide therapeutic window is crucial. While the goal is to kill rapidly dividing cancer cells, normal proliferating cells (e.g., in the bone marrow) can also be affected, leading to on-target toxicity. A narrow therapeutic window can limit the achievable dose to a level that is not fully effective against the tumor or can cause significant side effects, complicating treatment.

What are the known dose-limiting toxicities (DLTs) of this compound?

Based on clinical trial data, the main dose-limiting toxicity (DLT) associated with this compound is hematological, specifically manageable and reversible neutropenia.[5][6] Neutropenia is a decrease in a type of white blood cell called neutrophils, which are essential for fighting infection. This is an expected on-target effect, as hematopoietic stem cells in the bone marrow are actively dividing.

Troubleshooting Guide

Issue 1: High cytotoxicity in non-cancerous cell lines in vitro.
  • Question: My in vitro experiments show significant toxicity in normal, proliferating cell lines, not just cancer cells. How can I improve the selectivity?

  • Answer: This is an inherent challenge with inhibitors of fundamental processes like mitosis. While this compound is designed for cancer therapy, actively dividing non-cancerous cells can be sensitive.

    • Troubleshooting Steps:

      • Confirm On-Target Effect: Use a rescue experiment with a drug-resistant MPS1 mutant or siRNA knockdown of MPS1 to confirm the toxicity is mediated through MPS1 inhibition.

      • Evaluate Exposure Time: this compound has a long residence time on its target.[1][2] A brief exposure may be sufficient to induce mitotic catastrophe in cancer cells.[1][2] Try reducing the incubation time to see if a differential effect between cancer and non-cancerous cells can be achieved.

      • Use 3D Culture Models: Spheroid or organoid models can sometimes better recapitulate the tumor microenvironment and may show a more representative therapeutic window compared to 2D monolayer cultures.

Issue 2: Significant neutropenia observed in animal models.
  • Question: I am observing severe neutropenia in my mouse/rat xenograft studies, forcing me to reduce the dose to sub-therapeutic levels. What strategies can I explore to mitigate this?

  • Answer: This observation aligns with the clinically reported DLT of neutropenia.[5][6] Enhancing the therapeutic window is key. Here are several strategies to investigate:

    Strategy A: Combination Therapy

    • Rationale: Combining this compound with another anti-cancer agent that has a different mechanism of action and a non-overlapping toxicity profile can achieve synergistic or additive efficacy at lower, less toxic doses of each drug.[5]

    • Example: this compound is currently in clinical trials in combination with the PD-L1 inhibitor atezolizumab.[3] Another preclinical study showed strong synergy with the antibody-drug conjugate (ADC) tisotumab vedotin.[5][6]

    • Experimental Approach: See "Experimental Protocol 1: In Vivo Synergy Study" below.

    Strategy B: Nanoparticle-Based Drug Delivery

    • Rationale: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can alter its pharmacokinetic profile. This can lead to preferential accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect, thereby reducing exposure to healthy tissues like bone marrow and widening the therapeutic window.

    • Experimental Approach: See "Experimental Protocol 2: Evaluation of a Nanoparticle Formulation" below.

    Strategy C: Prodrug Approach

    • Rationale: A prodrug is an inactive form of a drug that is converted to its active form in the body. Designing a prodrug of this compound that is selectively activated by conditions specific to the tumor microenvironment (e.g., hypoxia, specific enzymes overexpressed in tumors) could concentrate the active drug at the tumor site, sparing normal tissues.

    • Experimental Approach: See "Experimental Protocol 3: Prodrug Efficacy and Activation Study" below.

Quantitative Data Summary

Table 1: Preclinical In Vitro Potency of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

MetricObservationReference
Anti-proliferative Activity ~2-Log higher activity compared to sorafenib, lenvatinib, and regorafenib (B1684635) in HCC lines.[7]

Table 2: Preclinical In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model (LS411N)

Treatment GroupTumor Growth Inhibition (TGI)Median Survival Time (MST) (days)Reference
Vehicle-35.5[6]
This compound (single agent)Up to 53%53.0[6]
Tisotumab Vedotin (TV) (single agent)Up to 89%73.3[6]
This compound + TV (combination) Not Reported >137.0 [6]

Experimental Protocols

Experimental Protocol 1: In Vivo Synergy Study with a Combination Agent
  • Objective: To determine if combining this compound with Agent X (e.g., an immune checkpoint inhibitor, another targeted therapy) enhances anti-tumor efficacy and allows for dose reduction in a xenograft model.

  • Model: Immunocompromised mice (e.g., NSG) bearing subcutaneous tumors from a relevant cancer cell line (e.g., HepG2 for HCC).

  • Groups (n=8-10 mice/group):

    • Group 1: Vehicle control.

    • Group 2: this compound at a high dose (e.g., Maximum Tolerated Dose, MTD).

    • Group 3: this compound at a low dose (e.g., 50% of MTD).

    • Group 4: Agent X at its MTD.

    • Group 5: Combination of this compound (low dose) + Agent X (MTD).

  • Procedure:

    • Initiate treatment when tumors reach a volume of 100-150 mm³.

    • Administer drugs according to their optimal schedule.

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and clinical signs of toxicity twice weekly.

    • Perform complete blood counts (CBCs) at baseline and at specified time points to assess neutropenia.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI), median survival time.

    • Secondary: Body weight changes, incidence and severity of neutropenia.

    • Analysis: Compare tumor growth curves between groups. Use statistical analysis (e.g., ANOVA, Log-rank test) to determine significance. Calculate synergy using established models if applicable.

Experimental Protocol 2: Evaluation of a Nanoparticle Formulation
  • Objective: To assess whether a nanoparticle (NP) formulation of this compound improves its therapeutic window.

  • Formulation: Encapsulate this compound in a suitable NP system (e.g., PEGylated liposomes). Characterize NPs for size, charge, encapsulation efficiency, and in vitro drug release profile.

  • Model: Mice bearing subcutaneous or orthotopic tumors.

  • Pharmacokinetics Study:

    • Administer a single intravenous dose of free this compound vs. NP-MS-153 to non-tumor-bearing mice.

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters (AUC, Cmax, half-life).

  • Efficacy and Toxicity Study:

    • Groups: Vehicle, free this compound (at MTD), NP-MS-153 (at equivalent dose), and a dose-escalation cohort of NP-MS-153.

    • Procedure: Treat tumor-bearing mice as in Protocol 1. Monitor tumor growth, body weight, and CBCs.

    • Biodistribution (optional): At a terminal timepoint, collect tumors and major organs (liver, spleen, bone marrow) to quantify drug accumulation.

  • Endpoints: Comparison of anti-tumor efficacy, pharmacokinetic profile, and toxicity (especially neutropenia) between the free drug and the NP formulation.

Experimental Protocol 3: Prodrug Efficacy and Activation Study
  • Objective: To verify tumor-specific activation and improved therapeutic index of an this compound prodrug.

  • Design: Synthesize a prodrug of this compound with a linker that is cleaved by a tumor-specific stimulus (e.g., high glutathione (B108866) levels, hypoxia, or an overexpressed enzyme like FAP).

  • In Vitro Activation Assay:

    • Incubate the prodrug in tumor cell lysate vs. normal cell lysate, or under hypoxic vs. normoxic conditions.

    • Use LC-MS/MS to quantify the conversion of the prodrug to active this compound over time.

  • In Vitro Potency Assay:

    • Compare the IC50 values of the prodrug and this compound in a panel of cancer cell lines and normal proliferating cells. The prodrug should be significantly less potent.

  • In Vivo Study:

    • Groups: Vehicle, this compound (at MTD), Prodrug (at an equimolar dose), Prodrug (at a higher dose).

    • Procedure: Treat tumor-bearing mice as in Protocol 1. Monitor tumor growth, body weight, and CBCs.

  • Endpoints: Evidence of tumor-specific activation, reduced systemic toxicity (less neutropenia), and comparable or superior anti-tumor efficacy of the prodrug compared to the parent compound.

Visualizations

MPS1_Pathway cluster_mitosis Mitosis cluster_SAC Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Anaphase Promoting Complex (APC/C) Catastrophe Mitotic Catastrophe & Apoptosis Metaphase->Catastrophe Premature anaphase entry (No SAC signal) Unattached Unattached Kinetochores MPS1 MPS1 Kinase Unattached->MPS1 activates SAC_Active Active SAC Complex (MCC) MPS1->SAC_Active phosphorylates & assembles SAC_Active->Metaphase inhibits APC/C, pauses mitosis MS153 This compound MS153->MPS1 INHIBITS

Caption: Mechanism of action of this compound on the Spindle Assembly Checkpoint.

Workflow_Combination_Therapy cluster_InVitro In Vitro / Ex Vivo cluster_InVivo In Vivo CellLines Select Cell Lines (e.g., HCC, CRC) SynergyAssay Dose-Response Matrix (this compound + Agent X) CellLines->SynergyAssay CI_Calc Calculate Combination Index (CI) (Synergy, Additivity, Antagonism) SynergyAssay->CI_Calc Xenograft Establish Xenograft Tumor Model CI_Calc->Xenograft Inform In Vivo Dose Selection Dosing Treat Groups: - Vehicle - this compound (low/high) - Agent X - Combination Xenograft->Dosing Monitoring Monitor: - Tumor Volume - Body Weight - CBC (Neutropenia) Dosing->Monitoring Endpoint Endpoints: - TGI - Survival - Toxicity Monitoring->Endpoint

Caption: Experimental workflow for evaluating combination therapy with this compound.

Strategies_Logic cluster_strategies Potential Strategies cluster_outcomes Desired Outcomes Goal Goal: Enhance Therapeutic Window of this compound Problem Limitation: On-Target Toxicity (e.g., Neutropenia) S1 Combination Therapy Problem->S1 S2 Targeted Delivery (Nanoparticles) Problem->S2 S3 Tumor-Activated Prodrugs Problem->S3 O1 Synergistic Efficacy at Lower Doses S1->O1 O2 Increased Tumor Drug Accumulation S2->O2 O3 Reduced Systemic Exposure S2->O3 S3->O3 O4 Decreased Off-Tumor Toxicity O1->O4 O2->O4 O3->O4 O4->Goal Achieves

Caption: Strategies to enhance the therapeutic window of this compound.

References

Validation & Comparative

Validating Neuroprotective Effects: A Comparative Analysis of MS-153 in the Context of Primate Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the devastating consequences of neurodegenerative diseases and acute brain injuries remains a paramount challenge in modern medicine. While numerous compounds show promise in preclinical rodent models, the translational gap to human efficacy is significant. Primate models, with their closer physiological and neurological resemblance to humans, represent a critical step in validating the therapeutic potential of novel neuroprotectants. This guide provides a comparative analysis of MS-153, a promising neuroprotective agent, against other compounds that have been evaluated in primate models. Although, to date, no studies of this compound in primate models have been published, this guide will leverage existing data from rodent studies to draw comparisons and highlight the potential of this compound for future primate research.

Overview of this compound and Alternative Neuroprotective Agents

This compound has demonstrated neuroprotective effects in rodent models primarily through its action as a glutamate (B1630785) uptake enhancer. In contrast, several other agents have been investigated in primate models of stroke and Parkinson's disease, offering valuable insights into translatable neuroprotection. This guide will focus on a comparison with Riluzole (B1680632), NA-1 (Nerinetide), and Uric Acid, for which primate data is available.

Comparative Data on Neuroprotective Efficacy

The following tables summarize the available quantitative data for this compound (from rodent studies) and the selected alternative agents (from primate studies). This allows for a structured comparison of their efficacy in preclinical models.

AgentProposed Mechanism of ActionAnimal ModelKey Quantitative Outcomes
This compound Stimulates glutamate uptake by modulating the glial glutamate transporter GLT-1.[1]Rat (focal ischemia)- Attenuated the increase in glutamate efflux induced by 50 mM KCl. - Partially but significantly inhibited the increase in glutamate efflux caused by ischemia (hypoxia/aglycemia).[1]
Riluzole Inhibits glutamate release, blocks voltage-gated sodium channels, and directly inhibits Protein Kinase C (PKC).[2][3][4]Marmoset (MPTP-induced Parkinson's disease)- Preserved motor function and neurological performance. - Spared tyrosine hydroxylase (TH)- and Nissl-stained nigral neurons.[5]
NA-1 (Nerinetide) Inhibits postsynaptic density-95 (PSD-95), disrupting the NMDA receptor-mediated excitotoxic signaling pathway.[6][7]Macaque monkey (ischemic stroke)- Reduced infarct volume by up to 70% at 30 days. - Improved neurological outcome as assessed by the Nonhuman Primate Stroke Scale (NHPSS).[7][8]
Uric Acid Acts as a potent antioxidant, scavenging free radicals.[9][10][11](Proposed for primate models)- In rodent models, reduces infarct volume and improves neurofunctional deficit.[11] - Higher uric acid levels in PD patients are linked to a reduced risk and slower disease progression.[12][13]

Experimental Protocols in Primate Neuroprotection Studies

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized experimental protocols for key experiments cited in primate neuroprotection studies.

Primate Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
  • Animal Model: Adult macaque monkeys (Macaca mulatta or Macaca fascicularis) are commonly used due to their gyrencephalic brain structure, which is more similar to humans than the lissencephalic brains of rodents and some smaller primates.[14]

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure. Common anesthetic agents include ketamine and isoflurane.[15] Vital signs, including heart rate, blood pressure, and oxygen saturation, are continuously monitored.

  • Surgical Procedure (MCAO):

    • The monkey is placed in a stereotaxic frame.

    • A surgical incision is made to expose the middle cerebral artery (MCA).

    • A micro-aneurysm clip is placed on the MCA to induce a focal ischemic stroke. The duration of occlusion can be varied to model transient or permanent ischemia.

    • For reperfusion models, the clip is removed after a predetermined period (e.g., 90 minutes).

  • Drug Administration: The neuroprotective agent (e.g., NA-1) or placebo is typically administered intravenously at a specific time point relative to the onset of ischemia or reperfusion.[16]

  • Outcome Measures:

    • Infarct Volume: Assessed using magnetic resonance imaging (MRI) at various time points (e.g., 24 hours, 7 days, 30 days) post-MCAO.[7]

    • Neurological Assessment: Behavioral tests, such as the Nonhuman Primate Stroke Scale (NHPSS), are used to evaluate motor and cognitive function.[7]

    • Histological Analysis: Post-mortem brain tissue analysis is performed to assess neuronal loss and other pathological changes.

Primate Model of Parkinson's Disease (MPTP-induced)
  • Animal Model: Marmosets (Callithrix jacchus) or macaques are often used.

  • Induction of Parkinsonism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (subcutaneously or intramuscularly) to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[5]

  • Drug Administration: The neuroprotective agent (e.g., Riluzole) is administered, often orally, starting before or after MPTP administration.[5]

  • Outcome Measures:

    • Behavioral Assessment: Motor function is evaluated using a standardized rating scale to assess tremors, bradykinesia, and posture.

    • Histological and Immunohistochemical Analysis: Post-mortem brain tissue is analyzed to quantify the loss of dopaminergic neurons (e.g., through tyrosine hydroxylase staining) in the substantia nigra and striatum.[5]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the research.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_glia Glial Cell Excess Glutamate Excess Glutamate GLT-1 Glutamate Transporter (GLT-1) Excess Glutamate->GLT-1 Transport Glutamate Uptake Glutamate Uptake GLT-1->Glutamate Uptake Mediates This compound This compound This compound->GLT-1 Stimulates Neuroprotection Neuroprotection Glutamate Uptake->Neuroprotection Alternative Neuroprotectant Signaling Pathways cluster_riluzole Riluzole cluster_na1 NA-1 (Nerinetide) cluster_uric_acid Uric Acid Riluzole_Node Riluzole Glutamate Release Inhibits Glutamate Release Riluzole_Node->Glutamate Release Na Channels Blocks Voltage-gated Na+ Channels Riluzole_Node->Na Channels PKC Inhibits Protein Kinase C Riluzole_Node->PKC Neuroprotection Neuroprotection Glutamate Release->Neuroprotection Na Channels->Neuroprotection PKC->Neuroprotection NA1_Node NA-1 PSD-95 Inhibits PSD-95 NA1_Node->PSD-95 NMDA Signaling Disrupts NMDA Excitotoxic Signaling PSD-95->NMDA Signaling NMDA Signaling->Neuroprotection UricAcid_Node Uric Acid ROS Scavenges Free Radicals (ROS) UricAcid_Node->ROS ROS->Neuroprotection Primate Neuroprotection Study Workflow Animal Selection Primate Model Selection (e.g., Macaque) Disease Induction Induction of Neurological Injury (e.g., MCAO, MPTP) Animal Selection->Disease Induction Group Assignment Randomized Group Assignment (Treatment vs. Placebo) Disease Induction->Group Assignment Drug Administration Neuroprotective Agent Administration Group Assignment->Drug Administration Behavioral Assessment Behavioral and Neurological Assessments (e.g., NHPSS) Drug Administration->Behavioral Assessment Post-treatment Monitoring Imaging In-vivo Imaging (e.g., MRI) Drug Administration->Imaging Post-treatment Monitoring Histopathology Post-mortem Histological and Molecular Analysis Behavioral Assessment->Histopathology Data Analysis Statistical Analysis of Outcomes Behavioral Assessment->Data Analysis Imaging->Data Analysis Conclusion Evaluation of Neuroprotective Efficacy Data Analysis->Conclusion

References

A Comparative Guide to MS-153 and Riluzole in Preclinical ALS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective agent MS-153 and the approved Amyotrophic Lateral Sclerosis (ALS) treatment, riluzole (B1680632). While direct comparative efficacy studies in ALS models are not publicly available for this compound, this document summarizes the existing preclinical data for riluzole and explores the potential of this compound based on its distinct mechanism of action.

Executive Summary

Riluzole, the first drug approved for ALS, primarily acts as a glutamate (B1630785) release inhibitor. Its efficacy in preclinical ALS models has yielded varied results, with some studies demonstrating modest improvements in survival and motor function, while others report no significant benefit. This inconsistency underscores the challenges of translating preclinical findings to clinical success.

This compound, a novel neuroprotective agent, operates through a different and potentially complementary mechanism: the enhancement of glutamate uptake by stimulating the glial glutamate transporter GLT-1.[1][2] While in vivo efficacy data for this compound in ALS models is not yet available, its ability to clear excess glutamate from the synapse presents a promising therapeutic strategy for a disease characterized by glutamate-mediated excitotoxicity.

This guide will delve into the mechanistic differences between these two compounds, present the available preclinical data for riluzole, and outline the experimental protocols commonly used to evaluate therapeutic efficacy in ALS animal models.

Mechanism of Action: A Tale of Two Glutamate Modulators

Both riluzole and this compound target the glutamatergic system, a key player in the pathophysiology of ALS. However, they do so at different points in the synaptic transmission process.

Riluzole: This benzothiazole (B30560) derivative has a multi-faceted mechanism of action that is not fully understood. Its primary proposed mechanisms include:

  • Inhibition of glutamate release: Riluzole is thought to reduce the presynaptic release of glutamate.

  • Inactivation of voltage-dependent sodium channels: This action can decrease neuronal hyperexcitability.

  • Interference with intracellular signaling: It may modulate events that occur after glutamate binds to its receptors.

This compound: This novel neuroprotective agent acts as a positive allosteric modulator of the glial glutamate transporter GLT-1 (also known as EAAT2 in humans).[1][2] Its mechanism involves:

  • Stimulation of glutamate uptake: this compound accelerates the removal of glutamate from the synaptic cleft by enhancing the activity of GLT-1.[1][2]

  • Reduction of extracellular glutamate: By promoting uptake, this compound lowers the concentration of glutamate available to bind to neuronal receptors, thereby reducing excitotoxicity.[1]

The distinct mechanisms are visualized in the signaling pathway diagram below.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Na_Channel Voltage-gated Na+ Channel Na_Channel->Glutamate_Vesicle Activates Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Binds GLT1 GLT-1 Transporter Glutamate->GLT1 Uptake Excitotoxicity Excitotoxicity Glutamate_Receptor->Excitotoxicity Leads to Riluzole Riluzole Riluzole->Glutamate_Vesicle Inhibits Release Riluzole->Na_Channel Inhibits MS153 This compound MS153->GLT1 Stimulates

Signaling pathways of Riluzole and this compound.

Preclinical Efficacy of Riluzole in ALS Animal Models

The most commonly used animal model for preclinical ALS research is the SOD1-G93A transgenic mouse, which expresses a mutated human superoxide (B77818) dismutase 1 gene. The efficacy of riluzole in this and other rodent models has been the subject of numerous studies, with conflicting results.

Table 1: Summary of Riluzole Efficacy in ALS Mouse Models

Study OutcomeAnimal ModelRiluzole EffectCitation
Survival SOD1-G93ANo significant benefit
pmn mouseIncreased lifespan
Motor Function SOD1-G93ANo significant impact on decline (Rotarod, stride length)
SOD1-G93APreserved motor function (running wheel)
pmn mouseImproved motor performance (grip test)
Disease Onset SOD1-G93ANo difference in clinical onset

Key Observations:

  • The timing of treatment initiation appears to be a critical factor, with earlier intervention potentially yielding better outcomes.

  • The specific parameters used to assess motor function can influence the perceived efficacy of the drug.

  • Differences in the genetic background and sex of the animals can also contribute to the variability in results.

This compound: A Promising Candidate Awaiting In Vivo Validation

To date, there are no publicly available studies evaluating the efficacy of this compound in established animal models of ALS. However, its mechanism as a glutamate uptake enhancer has been demonstrated in vitro. Studies have shown that this compound can accelerate the uptake of glutamate through the GLT-1 transporter in a concentration-dependent manner.[1][2] Furthermore, it has been shown to reduce the increase in extracellular glutamate in a rat model of cerebral ischemia.[1]

Given that impaired glutamate transport is a key feature of ALS pathology, a compound that specifically enhances this process holds significant therapeutic promise. Further preclinical studies are necessary to determine if the in vitro effects of this compound translate to meaningful improvements in survival and function in ALS animal models.

Experimental Protocols

The following outlines a typical experimental workflow for evaluating the efficacy of a therapeutic agent in the SOD1-G93A mouse model of ALS.

A Animal Model Selection (e.g., SOD1-G93A mice) B Baseline Measurements (Weight, Motor Function) A->B C Randomization and Treatment Initiation (Drug vs. Vehicle) B->C D Longitudinal Monitoring (Weekly/Bi-weekly) C->D E Motor Function Assessment (Rotarod, Grip Strength, etc.) D->E Regularly F Survival Analysis D->F Until endpoint G Post-mortem Analysis (Histology, Biomarkers) F->G

References

A Comparative Guide to Glutamate Transporter Activators: MS-153 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in neural communication, memory, and learning. However, excessive extracellular glutamate levels can lead to excitotoxicity, a key factor in the pathophysiology of numerous neurological disorders. Glutamate transporters, particularly the glial glutamate transporter 1 (GLT-1 or EAAT2), are essential for maintaining glutamate homeostasis by clearing it from the synaptic cleft. Consequently, activators of these transporters represent a promising therapeutic strategy. This guide provides a comparative overview of MS-153, a notable glutamate transporter activator, and other prominent activators, including Riluzole and Ceftriaxone, supplemented with experimental data and methodologies.

Overview of Glutamate Transporter Activators

Glutamate transporter activators can be broadly categorized based on their mechanism of action:

  • Direct Modulators: These compounds, like this compound, appear to directly interact with the transporter protein to enhance its activity.

  • Transcriptional and Translational Activators: These agents, including Ceftriaxone and Riluzole, upregulate the expression of glutamate transporter proteins.

  • Positive Allosteric Modulators (PAMs): This emerging class of compounds binds to a site on the transporter distinct from the glutamate binding site to enhance its function.[1][2]

This guide will focus on comparing this compound with the well-characterized activators Riluzole and Ceftriaxone, and will also touch upon other emerging classes of activators.

Comparative Analysis of this compound, Riluzole, and Ceftriaxone

A direct head-to-head comparison of these compounds in the same experimental setting is limited in the current literature. The following data is a synthesis of findings from various studies.

Data Presentation

Table 1: In Vitro Efficacy on Glutamate Transporter Activity

CompoundTransporter TargetCell TypeKey FindingQuantitative DataCitation(s)
This compound GLT-1COS-7 cells expressing GLT-1Accelerates L-[3H]glutamate uptake in a concentration-dependent manner.Significantly decreased the Km of glutamate uptake.[3]
Riluzole GLAST, GLT-1, EAAC1Clonal cell lines expressing transportersSignificantly increased glutamate uptake in a dose-dependent manner.Increased the apparent affinity of glutamate for the transporters.[4]
Ceftriaxone GLT-1 (EAAT2)Primary human fetal astrocytesIncreased GLT-1 mRNA and protein levels, leading to increased glutamate uptake.-[5]

Table 2: Effects on Glutamate Transporter Expression

CompoundTargetExperimental ModelKey FindingQuantitative DataCitation(s)
This compound GLT-1Alcohol-preferring (P) ratsUpregulated GLT-1 expression in the nucleus accumbens.-[6]
Riluzole GLT-1Primary mouse striatal astrocytesUpregulated GLT-1 protein levels.Increased GLT-1 protein levels to 199 ± 46% of untreated control.[7][8]
Ceftriaxone GLT-1Naïve rats (intrathecal)Upregulated spinal expression of membrane-bound, dimerized GLT-1.77% increase in expression of membrane-bound, dimerized GLT-1.[9]
Ceftriaxone GLT-1APP/PS1 AD MiceUpregulated GLT-1 expression.-[7][10]

Table 3: In Vivo Neuroprotective Effects

CompoundAnimal ModelKey FindingCitation(s)
This compound Traumatic Brain Injury (rat)Significantly decreased neurodegeneration.[11]
Riluzole Amyotrophic Lateral Sclerosis (ALS)FDA-approved for ALS treatment.[12]
Ceftriaxone Stroke, Multiple Sclerosis modelsReduces glutamate excitotoxicity and improves survival.[13]

Mechanisms of Action and Signaling Pathways

This compound: Direct Modulation of GLT-1

This compound appears to act as a direct modulator of GLT-1 activity. Studies have shown that it accelerates glutamate uptake by decreasing the Michaelis constant (Km) for glutamate, which indicates an increased affinity of the transporter for its substrate[3]. The precise signaling pathway by which this compound exerts this effect is not yet fully elucidated, though some evidence suggests a potential link to the NF-κB pathway, similar to Ceftriaxone, in certain contexts[14].

MS153_Pathway MS153 This compound GLT1 GLT-1 Transporter MS153->GLT1 Directly Modulates Glutamate_int Intracellular Glutamate GLT1->Glutamate_int Increased_Affinity Increased Affinity (Decreased Km) GLT1->Increased_Affinity Glutamate_ext Extracellular Glutamate Glutamate_ext->GLT1 Uptake

Figure 1: Proposed mechanism of this compound action on GLT-1.

Riluzole: Upregulation via the HSF1 Pathway

Riluzole's mechanism involves the activation of Heat Shock Factor 1 (HSF1), a transcription factor that plays a crucial role in the cellular stress response. Activated HSF1 translocates to the nucleus and promotes the transcription of target genes, including those encoding for heat shock proteins (HSPs) and, as evidence suggests, the glutamate transporter GLT-1.

Riluzole_Pathway Riluzole Riluzole HSF1_inactive Inactive HSF1 (monomer) Riluzole->HSF1_inactive Activates HSF1_active Active HSF1 (trimer) HSF1_inactive->HSF1_active Trimerization Nucleus Nucleus HSF1_active->Nucleus Translocation GLT1_mRNA GLT-1 mRNA Nucleus->GLT1_mRNA Transcription GLT1_protein GLT-1 Protein GLT1_mRNA->GLT1_protein Translation Glutamate_Uptake Increased Glutamate Uptake GLT1_protein->Glutamate_Uptake

Figure 2: Riluzole-mediated activation of the HSF1 pathway.

Ceftriaxone: Upregulation via the NF-κB Pathway

Ceftriaxone, a beta-lactam antibiotic, has been shown to increase the expression of GLT-1 through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of gene expression in response to various stimuli, including inflammation and stress. Activation of NF-κB leads to its translocation to the nucleus, where it binds to the promoter region of the GLT-1 gene, thereby enhancing its transcription.

Ceftriaxone_Pathway Ceftriaxone Ceftriaxone IKK IKK Complex Ceftriaxone->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_active Active NF-κB (p50/p65) IKK->NFkappaB_active Releases NFkappaB_inactive Inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive Inhibits Nucleus Nucleus NFkappaB_active->Nucleus Translocation GLT1_promoter GLT-1 Promoter Nucleus->GLT1_promoter Binds to GLT1_mRNA GLT-1 mRNA GLT1_promoter->GLT1_mRNA Transcription GLT1_protein GLT-1 Protein GLT1_mRNA->GLT1_protein Translation Glutamate_Uptake Increased Glutamate Uptake GLT1_protein->Glutamate_Uptake

Figure 3: Ceftriaxone-mediated activation of the NF-κB pathway.

Other Classes of Glutamate Transporter Activators

Beyond this compound, Riluzole, and Ceftriaxone, other strategies to enhance glutamate transport are under investigation:

  • Translational Activators: These compounds, such as pyridazine (B1198779) derivatives, can increase EAAT2 expression by enhancing the translation of its mRNA[8][15][16][17][18][19]. This mechanism allows for a more rapid increase in transporter protein levels compared to transcriptional activators[18].

  • Positive Allosteric Modulators (PAMs): These molecules bind to an allosteric site on the EAAT2 transporter, increasing the maximal transport velocity (Vmax) without altering the affinity for glutamate (Km)[1][20]. This offers a distinct advantage by enhancing the efficiency of existing transporters.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the context of glutamate transporter activators.

[³H]-Glutamate Uptake Assay in Transfected COS-7 Cells

This assay is used to measure the activity of a specific glutamate transporter subtype expressed in a cell line that does not endogenously express it.

Glutamate_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Culture Culture COS-7 cells Transfect Transfect with GLT-1 expression vector Culture->Transfect Incubate Incubate cells with activator (e.g., this compound) Transfect->Incubate Add_Radiolabel Add [³H]-L-glutamate Incubate->Add_Radiolabel Stop_Uptake Stop uptake with ice-cold buffer Add_Radiolabel->Stop_Uptake Lyse_Cells Lyse cells Stop_Uptake->Lyse_Cells Scintillation Scintillation counting to measure radioactivity Lyse_Cells->Scintillation Calculate Calculate uptake rate (e.g., pmol/min/mg protein) Scintillation->Calculate Kinetics Kinetic analysis (Km and Vmax) Calculate->Kinetics

Figure 4: Workflow for a [³H]-Glutamate Uptake Assay.

Detailed Steps:

  • Cell Culture and Transfection: COS-7 cells are cultured in appropriate media. Cells are then transfected with a plasmid vector containing the coding sequence for the desired glutamate transporter (e.g., GLT-1) using a suitable transfection reagent[12][19][21].

  • Assay Initiation: Two days post-transfection, cells are washed and incubated with a buffer containing the test compound (e.g., this compound) at various concentrations for a specified time[12].

  • Radiolabeled Glutamate Addition: The uptake reaction is initiated by adding a known concentration of [³H]-L-glutamate[12][22][23].

  • Termination of Uptake: After a defined incubation period (typically linear for the first 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel[12][21][22].

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter[21].

  • Data Analysis: The rate of glutamate uptake is calculated and normalized to the total protein content. For kinetic studies, the assay is performed with varying concentrations of glutamate to determine the Km and Vmax values[21].

Western Blot Analysis for GLT-1 Expression

This technique is used to quantify the amount of a specific protein, in this case, the GLT-1 transporter, in a given sample.

Detailed Steps:

  • Sample Preparation: Cells or tissues are homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation[6][7][10]. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay)[10].

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[6][10].

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose)[6][10].

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the GLT-1 transporter. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody[6][10].

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This light is captured on X-ray film or with a digital imager[10].

  • Quantification: The intensity of the bands corresponding to GLT-1 is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading[10].

NF-κB Nuclear Translocation Assay

This assay determines the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Detailed Steps:

  • Cell Treatment: Astrocytes or other relevant cell types are treated with the compound of interest (e.g., Ceftriaxone) for a specific duration[9][24][25][26][27][28].

  • Cell Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell[9].

  • Immunofluorescence Staining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI or Hoechst[9].

  • Microscopy and Image Analysis: Cells are visualized using a fluorescence microscope. The fluorescence intensity of the p65 antibody in the nucleus and cytoplasm is quantified using image analysis software to determine the extent of nuclear translocation[9].

HSF1 Activation Assay

Activation of HSF1 can be assessed through several methods, including electrophoretic mobility shift assays (EMSA) to detect DNA binding, or reporter gene assays.

Reporter Gene Assay Steps:

  • Transfection: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a heat shock element (HSE) promoter and a control plasmid (e.g., expressing Renilla luciferase for normalization)[14][29].

  • Cell Treatment: Transfected cells are treated with the test compound (e.g., Riluzole)[13][14][29][30][31].

  • Luciferase Assay: Cell lysates are prepared, and the activity of both firefly and Renilla luciferases is measured using a luminometer[29].

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates activation of the HSF1 pathway[29].

Conclusion

This compound, Riluzole, and Ceftriaxone represent distinct classes of glutamate transporter activators with different mechanisms of action. While this compound appears to be a direct modulator of GLT-1, Riluzole and Ceftriaxone act by upregulating transporter expression through the HSF1 and NF-κB pathways, respectively. The development of positive allosteric modulators and translational activators offers new avenues for therapeutic intervention in neurological disorders associated with glutamate excitotoxicity. Further head-to-head comparative studies are warranted to delineate the relative efficacy and therapeutic potential of these different classes of glutamate transporter activators. The experimental protocols provided herein offer a foundation for such comparative investigations.

References

A Head-to-Head Comparison of MS-153 and Ceftriaxone for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective neuroprotective agents is a cornerstone of neuroscience research, aimed at mitigating neuronal damage in a host of devastating neurological disorders. Among the diverse strategies, modulation of glutamate (B1630785) transport has emerged as a promising therapeutic avenue. This guide provides a detailed, data-driven comparison of two compounds known to impact the glutamate transporter-1 (GLT-1): MS-153 and the repurposed β-lactam antibiotic, Ceftriaxone (B1232239).

At a Glance: this compound vs. Ceftriaxone

FeatureThis compoundCeftriaxone
Primary Mechanism Stimulates glutamate uptake by modulating GLT-1 activity.[1]Upregulates the expression of GLT-1.[2][3][4]
Molecular Target Appears to indirectly modulate the glutamate transporter's activity.[1]Increases GLT-1 mRNA and protein levels.[2]
Therapeutic Areas Explored Primarily investigated in models of cerebral ischemia.[1][5]Studied in a broad range of neurological disorders including stroke, Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[2][4][6][7]
Reported Effects Attenuates glutamate efflux, reduces infarct volume.[1][5]Reduces infarct size, improves neuronal survival, decreases neuroinflammation, reduces oxidative stress, and improves cognitive and motor functions.[2][4][6][7][8][9]
Blood-Brain Barrier Penetration Effective in in vivo models, suggesting CNS penetration.Readily crosses the blood-brain barrier.[4][6][8]

Mechanism of Action: A Tale of Two GLT-1 Modulators

While both this compound and Ceftriaxone exert their neuroprotective effects at least in part through the GLT-1 transporter, their precise mechanisms of action differ.

This compound acts as a modulator of GLT-1 activity. It has been shown to accelerate the uptake of glutamate by decreasing the K_m of the transporter, effectively increasing its affinity for glutamate.[1] This action is specific, as it does not affect GABA uptake.[1] By enhancing the efficiency of existing transporters, this compound can rapidly reduce extracellular glutamate concentrations, particularly under excitotoxic conditions like ischemia.[1]

MS153_Mechanism cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Postsynaptic Neuron High Glutamate High Glutamate GLT1 GLT-1 Transporter High Glutamate->GLT1 Uptake NMDA Receptor NMDA Receptor High Glutamate->NMDA Receptor Activates MS153 This compound MS153->GLT1 Enhances affinity (decreases Km) Excitotoxicity Excitotoxicity NMDA Receptor->Excitotoxicity Leads to

Figure 1. Mechanism of this compound Neuroprotection.

Ceftriaxone , on the other hand, functions by increasing the expression of GLT-1.[2][4] This leads to a greater number of functional transporters on the cell surface of astrocytes, thereby enhancing the overall capacity for glutamate clearance from the synaptic cleft.[4] Beyond its effects on glutamate, Ceftriaxone also exhibits anti-inflammatory and antioxidant properties, contributing to its neuroprotective profile.[2][9] It has been shown to downregulate inflammatory markers like TLR4 and reduce the activation of microglia and astrocytes in models of Parkinson's disease.[9]

Ceftriaxone_Mechanism cluster_astrocyte Astrocyte cluster_inflammation Neuroinflammation Ceftriaxone Ceftriaxone GLT1 Gene GLT1 Gene Ceftriaxone->GLT1 Gene Upregulates Microglia Activation Microglia Activation Ceftriaxone->Microglia Activation Inhibits GLT1 Protein Increased GLT-1 Expression GLT1 Gene->GLT1 Protein Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglia Activation->Pro-inflammatory Cytokines Reduces release of

Figure 2. Multifaceted Neuroprotection by Ceftriaxone.

Comparative Efficacy Data

The following tables summarize key experimental findings for this compound and Ceftriaxone in preclinical models. It is important to note that these data are not from direct comparative studies and experimental conditions may vary.

Table 1: Effects on Glutamate Transport
ParameterThis compoundCeftriaxone
Effect on GLT-1 Stimulates L-[³H]glutamate uptake in a concentration-dependent manner (1-100 µM).[1]Significantly increased GLT-1 mRNA and protein levels.[2]
K_m of Glutamate Uptake Significantly decreased the K_m of glutamate uptake.[1]Not reported to directly alter K_m.
Glutamate Efflux Significantly attenuated KCl- and ischemia-induced glutamate efflux.[1]Not explicitly reported.
Table 2: Neuroprotective Efficacy in Ischemia Models
ParameterThis compoundCeftriaxone
Animal Model Rat model of permanent focal ischemia.[5]Rat models of stroke and global brain ischemia.[2]
Infarct Volume Reduction Significantly reduced infarct volume.Strongly reduced infarct size.[2] Pre-treatment reduced infarct volume.[2]
Neuronal Survival Not explicitly quantified.Marked improvement of neuronal survival within the penumbra.[2] Substantially prevented delayed neuronal death in the hippocampal CA1 area.[2]
Neurological Deficit Improved neurological deficits.Diminished neurological impairment.[2]
Table 3: Efficacy in Other Neurological Disorder Models
Disorder ModelThis compoundCeftriaxone
Alzheimer's Disease Not reported.Attenuated amyloid deposition and neuroinflammatory response.[6][8] Improved memory impairments and restored cognitive function.[2][6]
Parkinson's Disease Not reported.Protected dopaminergic neurons.[4] Alleviated motor dysfunction and reduced neuroinflammation.[9]
Traumatic Brain Injury Not reported.Attenuated brain edema and cognitive function deficits.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for evaluating the neuroprotective effects of this compound and Ceftriaxone.

This compound: Glutamate Uptake and Ischemia Model
  • Glutamate Uptake Assay:

    • COS-7 cells were transfected with a GLT-1 expression vector.

    • Cells were incubated with varying concentrations of this compound (1-100 µM).[1]

    • L-[³H]glutamate was added, and uptake was measured over time using a scintillation counter.[1]

    • Eadie-Hofstee analysis was used to determine the K_m and V_max of glutamate transport.[1]

  • Ischemia Model (Rat):

    • Male Wistar rats were subjected to middle cerebral artery occlusion (MCAO) to induce focal ischemia.

    • This compound was administered intravenously at the time of reperfusion.

    • Neurological deficits were scored at various time points post-ischemia.

    • Infarct volume was determined 24 hours later using TTC staining.

Experimental_Workflow cluster_MS153 This compound Protocol cluster_Ceftriaxone Ceftriaxone Protocol start_ms Induce Focal Ischemia (MCAO) in Rats treat_ms Administer this compound (IV) at Reperfusion start_ms->treat_ms assess_ms Assess Neurological Deficits treat_ms->assess_ms end_ms Measure Infarct Volume (TTC Staining) assess_ms->end_ms start_cef Administer Ceftriaxone (e.g., 200 mg/kg, IP) for 5 days induce_cef Induce Neurological Injury (e.g., TBI, Stroke) start_cef->induce_cef assess_cef Behavioral Testing (e.g., Morris Water Maze) induce_cef->assess_cef end_cef Histological and Molecular Analysis (e.g., GLT-1 Western Blot, Immunohistochemistry) assess_cef->end_cef

Figure 3. Comparative Experimental Workflows.

Ceftriaxone: Traumatic Brain Injury Model
  • Animal Model and Drug Administration:

    • A rat model of traumatic brain injury (TBI) was established.

    • Ceftriaxone (200 mg/kg) was administered intraperitoneally daily.[7]

  • Behavioral and Pathological Assessment:

    • Cognitive function was assessed using tests such as the Morris water maze.[7]

    • Brain edema was measured to determine the extent of injury.[7]

    • Western blotting was performed on hippocampal tissue to quantify the expression of GLT-1 and autophagy markers (LC3-II).[7]

Conclusion

Both this compound and Ceftriaxone demonstrate significant neuroprotective potential by targeting the GLT-1 glutamate transporter.

  • This compound appears to be a more direct and rapid modulator of existing transporter activity, making it a potentially valuable agent in acute excitotoxic events like stroke. Its specificity for glutamate over GABA transport is also a notable feature.[1]

  • Ceftriaxone offers a broader, more multifaceted neuroprotective profile. Its ability to upregulate GLT-1 expression, combined with its anti-inflammatory and antioxidant effects, suggests its potential utility in a wider range of chronic and acute neurological conditions.[2][9] The extensive research in various disease models provides a strong foundation for its repurposing as a neuroprotective drug.[2]

While direct comparative studies are lacking, this analysis provides a framework for understanding the distinct and overlapping properties of this compound and Ceftriaxone. Future head-to-head studies are warranted to definitively establish their comparative efficacy and to guide the selection of the most appropriate candidate for specific neurological applications. Researchers and drug developers should consider the specific pathology they aim to address—acute excitotoxicity versus a combination of excitotoxicity, inflammation, and oxidative stress—when evaluating these two promising neuroprotective compounds.

References

Independent Analysis of MS-153's Anti-Ischemic Efficacy: A Comparative Guide to Glutamate Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Targeting Glutamate (B1630785) Excitotoxicity in Ischemia

During an ischemic event, the reduction of blood flow to the brain leads to a cascade of neurotoxic events. A key component of this cascade is the excessive release of the excitatory neurotransmitter glutamate. This overabundance of glutamate leads to the overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This, in turn, causes a massive influx of calcium ions into neurons, activating various downstream pathways that lead to cell death.

Several therapeutic strategies have been developed to mitigate this glutamate-induced damage. These can be broadly categorized into:

  • Enhancing Glutamate Uptake: Agents that promote the clearance of excess glutamate from the synaptic cleft.

  • Inhibiting Glutamate Release: Compounds that prevent the excessive release of glutamate from presynaptic terminals.

  • Blocking Glutamate Receptors: Antagonists that block the NMDA and/or AMPA receptors to prevent their over-activation.

This guide will compare MS-153, which is reported to enhance glutamate uptake, with other agents that inhibit glutamate release or block its receptors.

Comparative Analysis of Preclinical Data

The following tables summarize the quantitative data from preclinical studies on this compound and selected alternative compounds. It is important to note that direct comparison is challenging due to variations in experimental models, species, and methodologies.

Table 1: Efficacy in Reducing Infarct Volume
CompoundClassAnimal ModelInfarct Volume Reduction (%)Therapeutic WindowReference
This compound Glutamate Uptake EnhancerRat (MCA Occlusion)~35%Up to 2 hours post-occlusion
Riluzole (B1680632) Glutamate Release Inhibitor / NMDA Receptor AntagonistRat (MCA Occlusion)75-86%Up to 3 hours post-reperfusion
Selfotel NMDA Receptor AntagonistRat (MCA Occlusion)40-50%Up to 1 hour post-occlusion
YM872 AMPA Receptor AntagonistRat (MCA Occlusion)~50%Up to 2 hours post-occlusion
Table 2: Experimental Protocol Comparison
ParameterThis compound StudyRepresentative Alternative Studies
Animal Model Male Sprague-Dawley RatsMale Sprague-Dawley or Wistar Rats
Ischemia Model Photochemical-induced thrombotic MCA occlusionMiddle Cerebral Artery Occlusion (MCAO) via intraluminal filament
Drug Administration Continuous intravenous infusionIntraperitoneal or intravenous injection
Dosage 3.13 mg/kg/hourVaries by compound (e.g., Riluzole: 4 mg/kg)
Primary Outcome Infarct volume, extracellular glutamate levelsInfarct volume, neurological deficit scores
Reference

Experimental Methodologies

The most common experimental model cited in the referenced studies is the Middle Cerebral Artery Occlusion (MCAO) model in rats. A detailed, representative protocol is described below.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

  • Animal Preparation: Male rats (typically Sprague-Dawley or Wistar) are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament with a rounded tip is introduced into the ICA via an incision in the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).

  • Induction of Ischemia: The filament is left in place for a predetermined period (e.g., 60-120 minutes) to induce focal cerebral ischemia.

  • Reperfusion: For reperfusion models, the filament is withdrawn to allow blood flow to resume. For permanent occlusion models, the filament is left in place.

  • Drug Administration: The test compound (e.g., this compound, Riluzole) is administered at a specific time point before, during, or after the ischemic insult, via a specified route (e.g., intravenous, intraperitoneal).

  • Outcome Assessment:

    • Neurological Deficit Scoring: At 24 hours post-ischemia, neurological function is assessed using a standardized scoring system (e.g., Bederson's scale).

    • Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area (infarct) is quantified using image analysis software.

    • Biochemical Analysis: Brain tissue or microdialysis samples may be collected to measure neurotransmitter levels (e.g., glutamate) or other biomarkers.

Visualizing Mechanisms and Workflows

Signaling Pathways

G cluster_0 Ischemic Cascade cluster_1 Therapeutic Interventions Ischemia Ischemia Energy Failure Energy Failure Ischemia->Energy Failure Glutamate Release Glutamate Release Energy Failure->Glutamate Release Receptor Activation Receptor Activation Glutamate Release->Receptor Activation Calcium Influx Calcium Influx Receptor Activation->Calcium Influx Cell Death Cell Death Calcium Influx->Cell Death This compound This compound This compound->Glutamate Release Enhances Uptake Riluzole Riluzole Riluzole->Glutamate Release Inhibits NMDA/AMPA Antagonists NMDA/AMPA Antagonists NMDA/AMPA Antagonists->Receptor Activation Blocks

Caption: Glutamate excitotoxicity pathway and points of intervention.

Experimental Workflow

G Animal Model Animal Model MCA Occlusion MCA Occlusion Animal Model->MCA Occlusion Drug Administration Drug Administration MCA Occlusion->Drug Administration Reperfusion Reperfusion Drug Administration->Reperfusion Neurological Assessment Neurological Assessment Reperfusion->Neurological Assessment Infarct Analysis Infarct Analysis Neurological Assessment->Infarct Analysis Data Analysis Data Analysis Infarct Analysis->Data Analysis

Caption: Preclinical evaluation workflow for neuroprotective agents.

Conclusion

The available preclinical data suggests that this compound reduces infarct volume and extracellular glutamate levels in a rat model of ischemia. Its proposed mechanism of enhancing glutamate uptake presents a distinct therapeutic strategy compared to glutamate release inhibitors and receptor antagonists.

While alternatives like riluzole have shown significant neuroprotective effects in preclinical models, and NMDA/AMPA receptor antagonists have also demonstrated efficacy in animal studies, the translation of these findings to clinical success has been challenging. The failure of many glutamate receptor antagonists in clinical trials has been attributed to factors such as narrow therapeutic windows, adverse side effects, and the complex pathophysiology of stroke in humans.

The data on this compound is based on initial studies, and a comprehensive understanding of its therapeutic potential would require further independent investigation. This comparative guide highlights the need for robust preclinical data and carefully designed clinical trials to validate novel neuroprotective strategies for ischemia. The exploration of diverse mechanisms, including glutamate uptake enhancement, remains a valuable avenue in the development of effective treatments for ischemic stroke.

Evaluating the Long-Term Neuroprotective Outcomes of MS-153: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term neuroprotective outcomes of MS-153, a novel neuroprotective agent, with other emerging alternatives. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data.

Executive Summary

This compound demonstrates neuroprotective effects primarily by enhancing glutamate (B1630785) uptake through the glial glutamate transporter-1 (GLT-1), thereby reducing excitotoxicity. This guide compares this compound with two distinct classes of neuroprotective agents: other glutamate uptake enhancers, exemplified by Ceftriaxone (B1232239), and sigma-2 (σ2) receptor modulators, with a focus on CT1812. While direct long-term comparative studies are limited, this guide synthesizes available preclinical and clinical data to provide a comparative overview of their mechanisms, efficacy in various models, and potential for long-term neuroprotection.

Mechanism of Action and Signaling Pathways

This compound: Enhancing Glutamate Clearance

This compound is a novel agent that exerts its neuroprotective effects by stimulating the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system.[1] Excessive extracellular glutamate leads to excitotoxicity, a key pathological process in various neurodegenerative diseases and ischemic events. This compound specifically enhances the function of the glial glutamate transporter-1 (GLT-1), which is responsible for the majority of glutamate clearance from the synaptic cleft.[1] By accelerating glutamate uptake, this compound reduces the overstimulation of glutamate receptors on neurons, thereby preventing downstream neurotoxic cascades.

cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Neuron Glutamate Glutamate GLT-1 GLT-1 Transporter Glutamate->GLT-1 Transport Glutamate_Receptors Glutamate Receptors (NMDA, AMPA) Glutamate->Glutamate_Receptors Activates Increased Glutamate Uptake Increased Glutamate Uptake GLT-1->Increased Glutamate Uptake This compound This compound This compound->GLT-1 Stimulates Increased Glutamate Uptake->Glutamate Reduces Extracellular Concentration Reduced Excitotoxicity Reduced Excitotoxicity Glutamate_Receptors->Reduced Excitotoxicity Reduced Activation Leads to Neuroprotection Neuroprotection Reduced Excitotoxicity->Neuroprotection

Figure 1. Mechanism of action of this compound.
Alternative 1: Ceftriaxone - Upregulating Glutamate Transporter Expression

Ceftriaxone, a beta-lactam antibiotic, has demonstrated neuroprotective properties by increasing the expression of GLT-1. Unlike this compound which directly stimulates transporter activity, ceftriaxone acts at the transcriptional level to increase the number of GLT-1 transporters on astrocytes. This leads to a long-term enhancement of glutamate clearance capacity.

cluster_astrocyte Astrocyte cluster_extracellular Extracellular Space cluster_neuron Neuron Ceftriaxone Ceftriaxone Nuclear_Signaling Nuclear Signaling (e.g., NF-κB) Ceftriaxone->Nuclear_Signaling Activates GLT1_Gene GLT-1 Gene Nuclear_Signaling->GLT1_Gene Promotes Transcription GLT1_Protein GLT-1 Protein Synthesis GLT1_Gene->GLT1_Protein GLT-1 Increased GLT-1 Expression GLT1_Protein->GLT-1 Glutamate Glutamate GLT-1->Glutamate Increased Uptake Reduced Excitotoxicity Reduced Excitotoxicity Glutamate->Reduced Excitotoxicity Reduced Levels Neuroprotection Neuroprotection Reduced Excitotoxicity->Neuroprotection

Figure 2. Mechanism of action of Ceftriaxone.
Alternative 2: CT1812 - Modulating the Sigma-2 (σ2) Receptor

CT1812 is a novel small molecule that acts as an antagonist of the sigma-2 (σ2) receptor. The σ2 receptor is implicated in various cellular processes, and its modulation has been shown to be neuroprotective. CT1812 is thought to displace toxic amyloid-beta (Aβ) oligomers from neuronal receptors, thereby preventing synaptic dysfunction and promoting clearance of these pathological proteins.

cluster_neuron_membrane Neuronal Membrane cluster_neuron_intracellular Neuron Sigma2_Receptor Sigma-2 Receptor Synaptic_Dysfunction Synaptic_Dysfunction Sigma2_Receptor->Synaptic_Dysfunction Induces Reduced_Synaptotoxicity Reduced_Synaptotoxicity Sigma2_Receptor->Reduced_Synaptotoxicity Leads to Abeta_Oligomer Aβ Oligomer Abeta_Oligomer->Sigma2_Receptor Binds CT1812 CT1812 CT1812->Sigma2_Receptor Antagonizes CT1812->Abeta_Oligomer Displaces Neuroprotection Neuroprotection Reduced_Synaptotoxicity->Neuroprotection

Figure 3. Mechanism of action of CT1812.

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical and clinical studies. It is important to note that these studies were not direct head-to-head comparisons, and experimental conditions may vary.

Table 1: Preclinical Efficacy in Ischemia/Excitotoxicity Models
CompoundModelKey Outcome MeasureResult
This compound Rat focal cerebral ischemiaInfarct volumeSignificant reduction
Rat hippocampal slices (ischemia model)Glutamate effluxSignificantly inhibited
Ceftriaxone Rat model of global brain ischemiaDelayed neuronal death in hippocampusSubstantially prevented
Mouse model of focal ischemiaInfarct volumeSignificantly reduced
CT1812 Not primarily studied in acute ischemia models--
Table 2: Preclinical Efficacy in Chronic Neurodegenerative Disease Models
CompoundModelKey Outcome MeasureResult
This compound Data in chronic models is limited--
Ceftriaxone SOD1-G93A mouse model of ALSMotor neuron survivalIncreased
LifespanExtended
CT1812 APP/PS1 mouse model of Alzheimer's DiseaseCognitive deficits (Morris water maze)Improved
Synaptic protein levelsRestored
Table 3: Clinical Trial Data
CompoundDiseasePhaseKey Outcome MeasureResult
This compound No long-term clinical trial data available---
Ceftriaxone Amyotrophic Lateral Sclerosis (ALS)Phase 3ALSFRS-R score declineNo significant difference from placebo[2][3]
SurvivalNo significant difference from placebo[2][3]
CT1812 Alzheimer's DiseasePhase 2 (SHINE study)ADAS-Cog1139% slowing of decline (not statistically significant)[4][5]
CSF Aβ oligomersIncreased (suggesting displacement from brain)[6]

Experimental Protocols

Glutamate Uptake Assay (General Protocol)

This protocol is a general representation of methods used to assess the activity of glutamate uptake enhancers like this compound.

cluster_workflow Glutamate Uptake Assay Workflow Cell_Culture 1. Cell Culture (e.g., primary astrocytes or cell lines expressing GLT-1) Pre_incubation 2. Pre-incubation with test compound (e.g., this compound) or vehicle Cell_Culture->Pre_incubation Add_Radiolabeled_Glutamate 3. Addition of radiolabeled glutamate ([3H]-glutamate) Pre_incubation->Add_Radiolabeled_Glutamate Incubation 4. Incubation at 37°C for a defined time Add_Radiolabeled_Glutamate->Incubation Wash 5. Rapid washing with ice-cold buffer to stop uptake Incubation->Wash Cell_Lysis 6. Cell Lysis Wash->Cell_Lysis Scintillation_Counting 7. Scintillation Counting to quantify intracellular radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis 8. Data Analysis (compare compound vs. vehicle) Scintillation_Counting->Data_Analysis

Figure 4. Glutamate Uptake Assay Workflow.

Detailed Methodology:

  • Cell Preparation: Primary astrocytes or cell lines (e.g., HEK293) stably expressing the GLT-1 transporter are cultured in appropriate media.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle for a specified duration.

  • Uptake Initiation: The uptake assay is initiated by adding a known concentration of radiolabeled L-[³H]glutamate.

  • Uptake Termination: After a defined incubation period, uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of glutamate uptake in the presence of the compound is compared to the vehicle control to determine the compound's effect.

In Vivo Model of Chronic Neurodegeneration (General Protocol)

This represents a general workflow for evaluating neuroprotective agents in long-term animal models of neurodegenerative diseases.

cluster_workflow In Vivo Chronic Neurodegeneration Model Workflow Animal_Model 1. Select Animal Model (e.g., transgenic mouse model of AD or ALS) Baseline_Assessment 2. Baseline Behavioral and Physiological Assessment Animal_Model->Baseline_Assessment Chronic_Dosing 3. Chronic Administration of test compound or vehicle (e.g., daily oral gavage) Baseline_Assessment->Chronic_Dosing Interim_Assessments 4. Interim Behavioral and Physiological Assessments Chronic_Dosing->Interim_Assessments Endpoint 5. Endpoint Determination (pre-defined age or disease stage) Interim_Assessments->Endpoint Final_Assessments 6. Final Behavioral and Physiological Assessments Endpoint->Final_Assessments Tissue_Collection 7. Tissue Collection (brain, spinal cord) Final_Assessments->Tissue_Collection Histological_Biochemical_Analysis 8. Histological and Biochemical Analysis Tissue_Collection->Histological_Biochemical_Analysis

Figure 5. In Vivo Chronic Neurodegeneration Model Workflow.

Detailed Methodology:

  • Animal Model: A relevant transgenic or toxin-induced animal model of a chronic neurodegenerative disease is selected (e.g., SOD1-G93A mice for ALS, APP/PS1 mice for Alzheimer's).

  • Dosing Regimen: The test compound is administered chronically over a significant portion of the animal's lifespan or disease course. The route of administration can be oral gavage, intraperitoneal injection, or via drinking water.

  • Behavioral Assessments: A battery of behavioral tests is performed at regular intervals to assess motor function, cognitive performance, and other relevant phenotypes.

  • Endpoint Analysis: At the study endpoint, animals are euthanized, and tissues (e.g., brain, spinal cord) are collected for histological and biochemical analyses. This may include quantification of neuronal loss, protein aggregates, and inflammatory markers.

Discussion and Future Directions

This compound shows promise as a neuroprotective agent by directly enhancing glutamate uptake, a fundamental mechanism for preventing excitotoxicity. Its efficacy has been demonstrated in acute models of neuronal injury. However, a critical gap remains in the understanding of its long-term neuroprotective outcomes in chronic neurodegenerative diseases.

In comparison, ceftriaxone, which also targets the glutamate system, has been extensively studied in chronic models and has progressed to clinical trials in ALS, albeit with disappointing results in the primary endpoints of a large Phase 3 study.[2][3] This highlights the challenge of translating preclinical efficacy into clinical benefit, even when the target and mechanism appear highly relevant.

CT1812 represents a different therapeutic strategy, targeting the σ2 receptor and the pathological accumulation of Aβ oligomers. While Phase 2 clinical trial results in Alzheimer's disease did not meet statistical significance on the primary cognitive endpoint, they did show a trend towards slowing cognitive decline and an impact on biomarkers, suggesting target engagement.[4][5][6]

For the future development of this compound, the following steps are crucial:

  • Evaluation in Chronic Models: Long-term studies in relevant animal models of chronic neurodegenerative diseases (e.g., ALS, Alzheimer's, Parkinson's) are necessary to assess its disease-modifying potential.

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to determine the optimal dosing regimen for long-term administration and to establish a clear relationship between drug exposure and target engagement in the central nervous system.

  • Head-to-Head Comparative Studies: Where possible, direct comparisons with other neuroprotective agents in the same experimental models would provide a clearer understanding of the relative efficacy of this compound.

References

Safety Operating Guide

Navigating the Safe Handling and Disposal of MS-153

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like MS-153, also known as (R)-(−)-5-methyl-1-nicotinoyl-2-pyrazoline. This neuroprotective agent, a pyrazoline derivative, shows promise in activating glutamate (B1630785) transporter activity.[1] Adherence to strict safety and disposal protocols is essential to minimize risks and ensure a safe research environment. This guide provides essential, immediate safety and logistical information for handling this compound.

Immediate Safety and Handling Precautions

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as a potentially hazardous chemical. The following guidelines are based on general laboratory safety principles and information for similar chemical structures.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1 certifiedProtects against splashes and airborne particles.
Hand Protection Chemical-resistant GlovesNitrile or neoprenePrevents skin contact and absorption.
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection Fume Hood or RespiratorUse in a well-ventilated areaMinimizes inhalation of any potential vapors or dust.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and research integrity.

Step-by-Step Handling Protocol
  • Acquisition and Storage : Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Preparation : Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.

  • During Experimentation : Always wear the prescribed PPE. Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.

  • Post-Experiment : Decontaminate all work surfaces and equipment thoroughly after use.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As with handling, in the absence of specific disposal instructions for this compound, it should be treated as hazardous chemical waste.

Waste Segregation and Disposal Protocol
  • Solid Waste :

    • Collect unused or expired this compound powder in its original container if possible, or a clearly labeled, sealed, and chemically compatible container.

    • Label the container as "Hazardous Waste" and include the full chemical name: "(R)-(−)-5-methyl-1-nicotinoyl-2-pyrazoline".

  • Liquid Waste :

    • Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include the full chemical name and all other constituents of the solution with their approximate percentages.

  • Contaminated Labware :

    • Dispose of items such as gloves, weighing paper, and pipette tips that have come into contact with this compound as solid hazardous waste.

  • Storage and Collection :

    • Store all waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

    • Arrange for collection by your institution's environmental health and safety (EHS) department for final disposal in accordance with local, state, and federal regulations.

Safe Handling Workflow for this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures start Receive & Inspect this compound store Store in Cool, Dry, Ventilated Area start->store ppe Don Appropriate PPE store->ppe weigh Weigh & Prepare Solution in Fume Hood ppe->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate spill Spill or Exposure Occurs experiment->spill segregate_waste Segregate Waste Streams decontaminate->segregate_waste solid_waste Solid Waste (Unused this compound, Contaminated Labware) segregate_waste->solid_waste liquid_waste Liquid Waste (this compound Solutions) segregate_waste->liquid_waste label_waste Label Waste Containers 'Hazardous' solid_waste->label_waste liquid_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Arrange for EHS Disposal store_waste->dispose first_aid Administer First Aid spill->first_aid notify Notify Supervisor & EHS first_aid->notify

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.